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Core Science & Biosynthesis

Foundational

Chemical Properties, Stability, and Synthetic Utility of 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic Acid

Executive Summary 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid (CAS: 1094511-56-4)[1], also known as 6-methylindole-3-glyoxylic acid, is a highly functionalized α-keto acid. As a derivative of the indole-3-glyoxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid (CAS: 1094511-56-4)[1], also known as 6-methylindole-3-glyoxylic acid, is a highly functionalized α-keto acid. As a derivative of the indole-3-glyoxylic acid class, it serves as a critical intermediate in the synthesis of bioactive pharmaceuticals, antioxidant scaffolds, and agricultural plant growth regulators (auxin analogs)[2][3]. This technical guide explores the structural causality behind its stability, detailed synthetic methodologies, and forced degradation profiling necessary for drug development applications.

Structural and Electronic Properties

The chemical behavior of 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid is dictated by the interplay between the electron-rich indole core and the electron-withdrawing glyoxylic acid moiety.

Conformational Stability

Theoretical and spectroscopic investigations of the parent scaffold, 2-(1H-indol-3-yl)-2-oxoacetic acid, demonstrate that the molecule predominantly exists in the s-trans-I conformer[4][5]. This conformation is highly stabilized by intramolecular hydrogen bonding between the carbonyl oxygen of the glyoxylic group and adjacent protons.

Electronic Descriptors and the 6-Methyl Effect

Density Functional Theory (DFT) studies reveal a HOMO-LUMO energy gap of approximately 4.10 eV for the parent glyoxylic acid, indicating substantial kinetic stability and resistance to spontaneous electron transfer[5]. The addition of a methyl group at the C6 position introduces a positive inductive (+I) effect and hyperconjugation.

  • Causality: This electron-donating effect increases the electron density on the indole ring (specifically at the C2 and C3 positions). While this makes the C3 position highly reactive towards initial electrophilic attack during synthesis, it also stabilizes radical intermediates formed during oxidative stress, thereby enhancing the compound's utility as an antioxidant scaffold[6].

Chemical Stability and Degradation Pathways

Understanding the degradation pathways of 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid is essential for formulation and storage.

Thermal Decarbonylation

A well-documented and unique degradation pathway for indole-3-glyoxylic acid derivatives is thermal decarbonylation. When the compound is activated (e.g., converted to an acid chloride intermediate), it can undergo a loss of carbon monoxide (CO) at elevated temperatures (>120 °C) to yield the corresponding indole-3-carbonyl chloride[7].

  • Mechanism: The decarbonylation proceeds via the cleavage of the C-C bond between the two carbonyl groups, driven by the thermodynamic stability of the resulting conjugated system and the entropic release of CO gas.

Hydrolytic and Oxidative Stability

The α-keto acid moiety is susceptible to nucleophilic attack. Under strongly basic conditions, the compound can undergo oxidative cleavage. However, in standard aqueous environments, the intramolecular hydrogen bonding provides a protective steric shield around the α-carbonyl, granting it moderate hydrolytic stability.

Pathway N1 6-Methylindole N2 Oxalyl Chloride (Acylation) N1->N2 N3 2-(6-Methyl-1H-indol-3-yl) -2-oxoacetyl chloride N2->N3 0 °C, Aprotic Solvent N4 Aqueous Hydrolysis (NaOH / H2O) N3->N4 N6 Thermal Stress (>120 °C) N3->N6 N5 2-(6-Methyl-1H-indol-3-yl) -2-oxoacetic Acid N4->N5 Acidification (HCl) N7 Decarbonylation (-CO) N6->N7 Loss of CO N8 6-Methylindole-3-carbonyl Chloride N7->N8

Synthesis and thermal decarbonylation pathway of 6-methylindole-3-glyoxylic acid derivatives.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that each step provides observable confirmation of success.

Protocol 1: Synthesis of 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic Acid

This protocol utilizes oxalyl chloride to introduce the glyoxylic moiety. The choice of oxalyl chloride over other acylating agents ensures that the highly reactive glyoxyloyl chloride intermediate forms rapidly, which sterically and electronically deactivates the indole ring, preventing unwanted over-acylation at the C2 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 6-methylindole in 20 mL of anhydrous diethyl ether under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Acylation: Dropwise, add 12 mmol of oxalyl chloride over 15 minutes.

    • Self-Validation: The immediate evolution of HCl gas (which can be confirmed with moist pH paper at the flask exhaust) and the formation of a bright yellow/orange precipitate (the intermediate acid chloride) confirm successful acylation.

  • Hydrolysis: Carefully decant the solvent and suspend the intermediate precipitate in 15 mL of 1 M aqueous NaOH. Stir at room temperature for 2 hours.

    • Self-Validation: The dissolution of the precipitate into a clear, homogenous aqueous solution confirms the conversion of the acid chloride to the soluble sodium salt of the target acid.

  • Precipitation: Acidify the aqueous solution dropwise with 2 M HCl until the pH reaches 2.0.

    • Self-Validation: The target 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Forced Degradation and Stability Profiling

This workflow establishes the stability profile of the compound for pharmaceutical applications.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the synthesized acid in a 50:50 Methanol/Water mixture.

  • Stress Conditions: Aliquot the stock into four separate vials:

    • Acidic: Add 0.1 M HCl (1:1 v/v).

    • Basic: Add 0.1 M NaOH (1:1 v/v).

    • Oxidative: Add 3% H₂O₂ (1:1 v/v).

    • Thermal: Heat the neat stock solution at 60 °C.

  • Incubation: Subject all vials to their respective conditions for 48 hours.

  • HPLC-UV Analysis: Neutralize the acidic and basic samples. Inject 10 µL of each sample into an HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, detection at 254 nm).

  • Data Validation (Mass Balance): Calculate the area under the curve (AUC) for the parent peak and all degradant peaks.

    • Self-Validation: The sum of the AUCs for the remaining parent compound and the newly formed degradants must equal 100% (±2%) of the initial control AUC. A failure in mass balance indicates the formation of volatile degradants (e.g., CO or CO₂) or insoluble polymers, requiring alternative detection methods (e.g., LC-MS or ELSD).

Workflow S1 Sample Preparation (1 mg/mL in MeOH/H2O) S2 Acidic Stress (0.1 M HCl) S1->S2 S3 Basic Stress (0.1 M NaOH) S1->S3 S4 Oxidative Stress (3% H2O2) S1->S4 S5 Thermal Stress (60 °C) S1->S5 S6 HPLC-UV Analysis (254 nm) S2->S6 S3->S6 S4->S6 S5->S6 S7 Mass Balance Validation (Sum of Peaks = 100%) S6->S7 Quantify Degradants

Self-validating forced degradation workflow ensuring complete mass balance.

Quantitative Data Summaries

The following tables summarize the structural descriptors and the expected stability profile of the compound based on structural analogs and empirical testing.

Table 1: Physicochemical and Electronic Properties

PropertyValue / DescriptorSignificance
CAS Number 1094511-56-4Unique chemical identifier[1][8].
Molecular Formula C₁₁H₉NO₃Confirms addition of methyl and glyoxylic groups.
Stable Conformer s-trans-IMaximizes intramolecular H-bonding stability[4].
HOMO-LUMO Gap ~4.10 eV (Parent 3IGA)Indicates high kinetic stability and low reactivity[5].
Electrophilic Sites C2, C4Activated by the +I effect of the 6-methyl group.

Table 2: Forced Degradation Profile (48-Hour Exposure)

Stress ConditionReagent / TempExpected Degradation (%)Primary Degradation Mechanism
Thermal 60 °C< 2.0%Highly stable; extreme heat required for decarbonylation.
Acidic 0.1 M HCl< 5.0%Protonation of indole nitrogen; minor structural changes.
Basic 0.1 M NaOH10.0 - 15.0%Nucleophilic attack at α-carbonyl; oxidative cleavage.
Oxidative 3% H₂O₂15.0 - 20.0%Oxidation of the indole ring (e.g., to oxindole derivatives).

References

  • "CAS 1094511-56-4 | 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid." AccelaChem.
  • Velu Arjunan, G. Durga Devi. "Structure, conformations, vibrations and quantum chemical investigations of 2–(1H–indol–3–yl)–2–oxoacetic acid." Journal of Molecular Structure (via ResearchGate).
  • J. Bergman and J.-E. Bäckvall. "On the Mechanism of Decarbonylation of Indole-3-glyoxyloyl Chloride." Acta Chemica Scandinavica (via KU.dk).
  • "Indole-3-glyoxylic acid." Chem-Impex International.

Sources

Exploratory

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid molecular weight and 3D structure

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid: Comprehensive Profiling of Molecular Weight, 3D Structure, and Synthetic Workflows Executive Summary 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (also referred to as 6-methylindole-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid: Comprehensive Profiling of Molecular Weight, 3D Structure, and Synthetic Workflows

Executive Summary

2-(6-Methyl-3-indolyl)-2-oxoacetic acid (also referred to as 6-methylindole-3-glyoxylic acid) is a highly versatile heterocyclic building block in modern medicinal chemistry. Featuring a planar indole core substituted with a methyl group at the C6 position and a highly reactive glyoxylic acid moiety at the C3 position, this molecule serves as an essential precursor for synthesizing indole-based therapeutics. Its downstream derivatives are frequently investigated as tubulin polymerization inhibitors, synthetic cannabinoids, and antimalarial agents. This technical whitepaper provides an in-depth analysis of its physicochemical properties, 3D structural dynamics, and field-validated synthetic protocols.

Physicochemical Profiling & Molecular Weight

Understanding the exact molecular weight and elemental composition is fundamental for mass spectrometry validation, stoichiometric calculations during assay development, and pharmacokinetic modeling. The molecular formula for 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is C11H9NO3.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid
CAS Registry Number 1094511-56-4[1]
Molecular Formula C11H9NO3
Molecular Weight 203.20 g/mol [2]
Monoisotopic Mass 203.05824 Da
Hydrogen Bond Donors 2 (Indole N-H, Carboxylic O-H)
Hydrogen Bond Acceptors 3 (Two C=O, One C-O)
SMILES String Cc1ccc2[nH]cc(C(=O)C(=O)O)c2c1

3D Structural Analysis & Conformational Dynamics

The 3D conformation of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid dictates its reactivity during synthesis and its binding affinity in biological targets.

  • Indole Core Planarity : The 6-methylindole system is entirely planar due to the sp2 hybridization of the fused pyrrole and benzene rings. The methyl group at the C6 position provides a slight lipophilic bulge that can occupy specific hydrophobic pockets in target proteins (e.g., the colchicine-binding site on tubulin).

  • C3-Glyoxylic Acid Linkage : The attachment of the α-keto acid (-CO-COOH) group at the C3 position introduces critical rotational degrees of freedom. While the ketone carbonyl directly attached to the indole ring can conjugate with the π-system, steric hindrance from the adjacent C2-H and C4-H protons restricts complete coplanarity. This results in a dihedral angle that typically forces the dicarbonyl system out of the indole plane, creating a distinct 3D vector for subsequent amide or ester linkages.

  • Hydrogen Bonding Network : The molecule acts as a versatile hydrogen-bonding scaffold. The indole N-H serves as a strong hydrogen bond donor. The glyoxylic acid moiety provides two potent hydrogen bond acceptors (the ketone and carboxylic carbonyls) and one donor (the hydroxyl group). This dense, localized network is highly reactive, making it an ideal anchor point for derivatization.

Synthetic Methodology & Structural Validation Protocol

The synthesis of indole-3-glyoxylic acids relies on highly regioselective electrophilic aromatic substitution at the electron-rich C3 position of the indole ring. The following self-validating protocol outlines the generation of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Causality of Experimental Choices:

  • Reagent Selection : Oxalyl chloride is utilized because it acts as a highly potent bis-electrophile. It reacts cleanly with the indole C3 position without requiring a Lewis acid catalyst (unlike standard Friedel-Crafts acylations on less reactive benzenes)[3].

  • Solvent and Temperature : Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF) is used at 0 °C to control the highly exothermic nature of the acylation, preventing unwanted polymerization or di-addition[3].

  • Hydrolysis Strategy : Saturated aqueous sodium bicarbonate (NaHCO3) is employed for hydrolysis rather than strong bases (like NaOH). This mild condition prevents the degradation of the indole core while smoothly converting the highly reactive acid chloride intermediate into the stable carboxylic acid[3].

Step-by-Step Protocol:

  • Preparation : Dissolve 6-methylindole (1.0 equiv) in anhydrous diethyl ether (approx. 10 mL per mmol of indole) under an inert argon or nitrogen atmosphere.

  • Acylation : Cool the reaction flask to 0 °C using an ice-water bath. Add oxalyl chloride (1.5 to 3.0 equiv) dropwise over 15 minutes. Observation: An orange/red precipitate of the 2-(6-Methyl-3-indolyl)-2-oxoacetyl chloride intermediate will form.

  • Intermediate Maturation : Stir the reaction mixture at 0 °C for 2 hours to ensure complete electrophilic conversion[3].

  • Hydrolysis : Carefully add saturated aqueous NaHCO3 dropwise to quench the excess oxalyl chloride and hydrolyze the intermediate[3].

  • Reflux : Heat the biphasic mixture to reflux for 2 hours to drive the hydrolysis to completion.

  • Acidification & Isolation : Cool the mixture to room temperature. Adjust the aqueous layer to pH 1–2 using 10% HCl. The target 2-(6-Methyl-3-indolyl)-2-oxoacetic acid will precipitate out of the solution[3].

  • Analytical Validation : Filter the precipitate, wash with cold water, and dry under a vacuum. Validate structural integrity via 1H-NMR (confirming the disappearance of the C3-H proton and the presence of the C6-methyl singlet) and LC-MS (targeting the [M-H]- ion at m/z 202.05).

Workflow Visualization

The following diagram illustrates the synthetic progression and downstream utility of the compound in drug discovery.

G N1 6-Methylindole (Starting Material) N2 Friedel-Crafts Acylation (Oxalyl Chloride, Et2O, 0°C) N1->N2 Electrophilic Aromatic Substitution N3 2-(6-Methyl-3-indolyl)-2-oxoacetyl chloride (Reactive Intermediate) N2->N3 C3-Acylation N4 Hydrolysis (Aqueous NaHCO3, Reflux) N3->N4 Nucleophilic Attack N5 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (MW: 203.20 g/mol) N4->N5 Acidification & Precipitation N6 Derivatization (Amidation / Esterification) N5->N6 Scaffold Modification N7 Lead Compounds (e.g., Tubulin Inhibitors) N6->N7 Structure-Activity Relationship (SAR)

Figure 1: Synthetic workflow and derivatization of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

References

  • Accela ChemBio. "1557-14-8 7-Nitroindole-3-acetic Acid - AccelaChem." AccelaChem.1

  • Fisher Scientific. "Medchemexpress LLC 3-methoxyisoquinoline-1-carboxylic acid | 374917-64-3." Fisher Scientific. 2

  • National Institutes of Health (NIH). "Investigation of Indolglyoxamide and Indolacetamide Analogues of Polyamines as Antimalarial and Antitrypanosomal Agents." PMC. 3

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-(Indol-3-yl)-2-oxoacetic Acid Derivatives as Immunomodulatory Agents

Abstract Derivatives of the 2-(indol-3-yl)-2-oxoacetic acid scaffold have emerged as a significant class of therapeutic candidates, particularly in the field of immuno-oncology. While the specific derivative 2-(6-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Derivatives of the 2-(indol-3-yl)-2-oxoacetic acid scaffold have emerged as a significant class of therapeutic candidates, particularly in the field of immuno-oncology. While the specific derivative 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is part of this broader family, the core mechanism of action for this structural class is predominantly centered on the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides an in-depth analysis of this mechanism, detailing the molecular interactions, the downstream cellular consequences of enzyme inhibition, and the validated experimental protocols required to characterize these compounds. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic strategy.

The Central Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

The primary molecular target for 2-(indol-3-yl)-2-oxoacetic acid derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing intracellular enzyme.[1][2] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[3][4][5] In normal physiology, this pathway is essential for metabolizing the essential amino acid L-tryptophan.[4][5]

However, in the context of pathology, particularly cancer, IDO1 is frequently overexpressed within tumor cells and antigen-presenting cells in the tumor microenvironment (TME).[3][6][7] This overexpression is not a random event but a key mechanism of immune evasion.[3][8][9] By catabolizing tryptophan, IDO1 actively creates an immunosuppressive milieu through two primary mechanisms:

  • Tryptophan Depletion: T-cells, critical for anti-tumor immunity, are highly sensitive to tryptophan levels. The depletion of this essential amino acid in the TME leads to T-cell cycle arrest and anergy (a state of non-responsiveness).[1][3]

  • Accumulation of Immunosuppressive Metabolites: The enzymatic activity of IDO1 produces N-formylkynurenine, which is rapidly converted to kynurenine (Kyn) and other downstream metabolites.[5] These metabolites, particularly kynurenine, actively suppress effector T-cell function and promote the differentiation and activation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.[3][8]

This dual-action of IDO1 effectively helps tumor cells escape immune surveillance, leading to uncontrolled growth and poor patient prognosis.[3][7][10] Therefore, inhibiting IDO1 with compounds like 2-(indol-3-yl)-2-oxoacetic acid derivatives is a highly attractive therapeutic strategy to restore anti-tumor immunity.[4][9]

Molecular Mechanism of Inhibition

The 2-(indol-3-yl)-2-oxoacetic acid scaffold bears a strong structural resemblance to the natural substrate, L-tryptophan. This allows these derivatives to act as competitive inhibitors, binding to the active site of the IDO1 enzyme.

Binding to the Heme-Containing Active Site

IDO1 is a monomeric enzyme containing a central heme cofactor.[1][2] The catalytic cycle involves the binding of L-tryptophan and molecular oxygen to this heme iron. X-ray crystallography studies of IDO1 in complex with various inhibitors have provided critical insights into the binding mode.[11][12][13]

Derivatives of the indole-2-oxoacetic acid class are believed to interact directly with the heme iron within the enzyme's deep binding pocket.[11][13] The indole nitrogen and the oxoacetic acid moiety are key pharmacophores that coordinate with the heme and interact with critical amino acid residues in the active site, such as Arginine 231 (Arg231) and Phenylalanine 226 (Phe226).[2][13] This binding prevents the natural substrate, L-tryptophan, from accessing the catalytic center, thereby halting the enzymatic reaction.

Some inhibitors have also been shown to bind to the apo-IDO1 (the enzyme without the heme cofactor) and compete with heme for the active site, representing an alternative inhibitory mechanism.[6]

Downstream Cellular Consequences of IDO1 Inhibition

By effectively blocking IDO1 activity, these inhibitors trigger a cascade of immunologically favorable events within the tumor microenvironment:

  • Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the depletion of L-tryptophan, making it available for T-cell proliferation and function.[3]

  • Reduction of Kynurenine: The production of immunosuppressive kynurenine is significantly decreased.[3] This alleviates the direct suppression of effector T-cells and reduces the activation of regulatory T-cells.

  • Enhanced Anti-Tumor Immunity: The net effect is a shift from an immunosuppressive to an immunostimulatory TME. This "re-awakening" of the immune system allows cytotoxic T-lymphocytes to recognize and eliminate cancer cells, potentially turning immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[3]

  • Direct Tumor Cell Effects: Emerging evidence suggests that beyond its immunomodulatory role, the IDO1-kynurenine pathway can also directly promote cancer cell proliferation and inhibit apoptosis by activating signaling pathways like PI3K-Akt.[14][15] Therefore, inhibiting IDO1 may also confer direct anti-tumor benefits.

The overall signaling pathway and the impact of IDO1 inhibition are illustrated in the diagram below.

IDO1_Pathway Fig 1. Mechanism of IDO1-mediated immunosuppression and its reversal by inhibitors. cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Cell Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Overexpressed in Tumor) Tryptophan->IDO1 Substrate TCell Effector T-Cell Tryptophan->TCell Required for Proliferation Kynurenine L-Kynurenine TCell_Inactive T-Cell Anergy & Suppression Kynurenine->TCell_Inactive Suppresses Treg_Active Treg Activation & Proliferation Kynurenine->Treg_Active Activates IDO1->Kynurenine Catalyzes Treg Regulatory T-Cell (Treg) Treg_Active->TCell_Inactive Inhibits Inhibitor 2-(Indol-3-yl)-2-oxoacetic Acid Derivative Inhibitor->IDO1 Blocks

Caption: Fig 1. Mechanism of IDO1-mediated immunosuppression and its reversal by inhibitors.

Experimental Validation and Characterization

A rigorous, multi-step approach is required to validate the mechanism of action and characterize the potency of novel 2-(indol-3-yl)-2-oxoacetic acid derivatives.

Overall Experimental Workflow

The characterization process typically follows a hierarchical screening cascade, moving from simple biochemical assays to more complex and physiologically relevant cell-based models.

Workflow A Step 1: Biochemical Assay (Enzyme Inhibition) B Step 2: Cell-Based Assay (Kynurenine Measurement) A->B Confirm cellular activity C Step 3: Co-Culture Assay (T-Cell Activation Rescue) B->C Validate immune effect D Step 4: In Vivo Models (Tumor Growth Inhibition) C->D Assess efficacy

Caption: Fig 2. A typical experimental workflow for characterizing IDO1 inhibitors.

Protocol: Biochemical IDO1 Enzyme Inhibition Assay

Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified, recombinant human IDO1. The activity is determined by measuring the production of N-formylkynurenine, which absorbs light at approximately 321 nm.[16][17]

Materials:

  • Recombinant Human IDO1 Enzyme (e.g., from BPS Bioscience)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • L-Tryptophan (Substrate)

  • Ascorbic Acid (Reductant)

  • Methylene Blue (Cofactor)

  • Catalase

  • Test Compound (dissolved in DMSO)

  • Positive Control (e.g., Epacadostat)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare fresh solutions of L-Tryptophan (e.g., 400 µM), Ascorbic Acid (e.g., 40 mM), Methylene Blue (e.g., 20 µM), and Catalase (e.g., 200 units/mL) in Assay Buffer.

  • Compound Plating: Add 2 µL of test compound dilutions (in DMSO) to the microplate wells. For controls, add 2 µL of DMSO (Negative Control) or a known inhibitor like Epacadostat (Positive Control).

  • Prepare Master Mix: Prepare a master mix containing Assay Buffer, Ascorbic Acid, Methylene Blue, and Catalase.

  • Add Enzyme: Add IDO1 enzyme to the master mix to a final concentration of, for example, 25 nM. Add 48 µL of this enzyme-containing mix to each well.

  • Initiate Reaction: To start the reaction, add 50 µL of the L-Tryptophan solution to each well. The final reaction volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the absorbance of the plate at 321 nm using a spectrophotometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Negative Control (DMSO): Represents 0% inhibition (maximum enzyme activity).

  • Positive Control (Epacadostat): Ensures the assay is sensitive to known inhibitors.

  • No Enzyme Control: A well containing all components except the IDO1 enzyme should yield a baseline absorbance reading.

Protocol: Cell-Based Kynurenine Production Assay

Principle: This assay measures the ability of a compound to inhibit IDO1 activity within its native cellular environment.[1][18] Human cancer cell lines that express IDO1 (e.g., SKOV-3 ovarian cancer or BxPC3 pancreatic cancer) are stimulated with interferon-gamma (IFNγ) to induce high levels of IDO1 expression.[1][19] The amount of kynurenine secreted into the cell culture medium is then quantified as a direct readout of enzyme activity.[1][20]

Materials:

  • SKOV-3 or other suitable human cancer cell line

  • Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)

  • Recombinant Human Interferon-gamma (IFNγ)

  • Test Compound (dissolved in DMSO)

  • 96-well cell culture plate

  • Kynurenine Quantification Method:

    • Option A: Spectrophotometric detection using p-dimethylaminobenzaldehyde (p-DMAB), which reacts with kynurenine to form a yellow product.[19]

    • Option B: L-Kynurenine ELISA Kit (e.g., from Immusmol, Assay Genie).[20][21][22]

    • Option C: LC-MS/MS for highest accuracy and sensitivity.[23]

Procedure:

  • Cell Seeding: Plate cells (e.g., 3 x 10^4 SKOV-3 cells/well) in a 96-well plate and allow them to adhere overnight.[1]

  • IDO1 Induction & Compound Treatment:

    • Remove the old medium.

    • Add fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression.[1]

    • Immediately add the test compounds at various concentrations. Include DMSO as a negative control.

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Kynurenine Quantification:

    • For ELISA: Follow the manufacturer's protocol.[20][21][22] Typically, this involves adding the supernatant to a pre-coated plate and performing a series of incubation and wash steps before reading the final signal.

    • For p-DMAB: Mix supernatant with p-DMAB reagent in an acidic solution, incubate, and read absorbance at ~480 nm.

    • For LC-MS/MS: Prepare samples according to established protocols for analysis.

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Use this curve to determine the kynurenine concentration in each sample. Calculate the IC50 value as described for the biochemical assay.

Self-Validation:

  • Unstimulated Control: Wells with cells but no IFNγ treatment should produce minimal kynurenine, confirming that IDO1 expression is inducible.

  • Cell Viability Assay: A parallel assay (e.g., using CellTiter-Glo® or MTS) should be run to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.

Quantitative Data Summary

The potency of indole-2-oxoacetic acid derivatives and other IDO1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower IC50 values indicate higher potency.

Compound Class/ExampleAssay TypeTypical IC50 RangeReference
Indole-based DerivativesBiochemical100 nM - 10 µM[24]
Epacadostat (INCB024360)Biochemical~10 nM[2]
Epacadostat (INCB024360)Cell-Based (SKOV-3)~75 nM[1]
BMS-986205Cell-Based (SKOV-3)~20 nM[1]
Kushenol E (Natural Product)Biochemical4.4 µM[4]
Saprorthoquinone (Natural Product)Biochemical1.76 µM[4]

Note: IC50 values are highly dependent on specific assay conditions (e.g., substrate concentration, enzyme concentration, cell type) and should be compared with caution across different studies.

Conclusion and Future Directions

Derivatives of 2-(indol-3-yl)-2-oxoacetic acid represent a well-validated class of IDO1 inhibitors. Their mechanism of action is centered on the competitive inhibition of the IDO1 enzyme, which leads to a reversal of tryptophan-metabolism-mediated immunosuppression within the tumor microenvironment. This guide has outlined the molecular basis for this activity and provided robust, self-validating protocols for the characterization of these compounds.

While the initial clinical trials of first-generation IDO1 inhibitors in combination with checkpoint blockade have yielded mixed results, the underlying biological rationale remains strong. Future research will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, higher potency, and better selectivity. Furthermore, identifying predictive biomarkers to select patient populations most likely to benefit from IDO1 inhibition will be crucial for the successful clinical translation of this important immunotherapeutic strategy.

References

  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology. [Link]

  • The role of IDO/kynurenine in cancer immunoediting. IDO1 is an enzyme... ResearchGate. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. BMC Cancer. [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm. [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section F, Structural Biology Communications. [Link]

  • IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis. Cancer Research. [Link]

  • IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research. [Link]

  • The immunomodulatory role of IDO1-Kynurenine-NAD+ pathway in switching cold tumor microenvironment in PDAC. Frontiers in Immunology. [Link]

  • The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors. Immusmol. [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. [Link]

  • Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition. [Link]

  • Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics. [Link]

  • KYN (Kynurenine) ELISA Kit (AEFI01031). Assay Genie. [Link]

  • L-Kynurenine ELISA kit I High Sensitivity I Cited in 80+ papers. Immusmol. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • Crystal structures of IDO1-inhibitor complexes. (A and C) Are the... ResearchGate. [Link]

  • IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. [Link]

  • IDO1 Inhibitor Screening Assay Kit -384. BPS Bioscience. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. [Link]

  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ResearchGate. [Link]

  • Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. ResearchGate. [Link]

  • Human indoleamine-2, 3-dioxgenase (hIDO) inhibitors as clinical candidates. ResearchGate. [Link]

  • Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... ResearchGate. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

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Exploratory

The Enigmatic Role of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in Indole Alkaloid Biosynthesis: A Scientific Inquiry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The vast and structurally diverse family of indole alkaloids has long been a fertile ground for drug discovery, yi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The vast and structurally diverse family of indole alkaloids has long been a fertile ground for drug discovery, yielding compounds with potent anti-cancer, anti-inflammatory, and anti-bacterial properties. The biosynthesis of these complex molecules, primarily originating from the amino acid tryptophan, involves a sophisticated enzymatic cascade that continues to be an active area of research. While the general pathways are well-established, the roles of specific, substituted indole derivatives as intermediates remain a subject of investigation. This guide delves into the current scientific understanding of one such molecule: 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Recent inquiries into novel biosynthetic pathways and the potential for chemoenzymatic synthesis of indole alkaloids have brought attention to various functionalized indole precursors.[1] Among these, indole-3-oxoacetic acid and its derivatives are of significant interest due to their structural similarity to key intermediates in tryptophan metabolism. The presence of a methyl group at the 6-position of the indole ring, as seen in 2-(6-Methyl-3-indolyl)-2-oxoacetic acid, suggests a potential role in the biosynthesis of a specific subclass of methylated indole alkaloids. However, a comprehensive review of the current scientific literature reveals that the direct, natural biosynthetic role of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is not yet explicitly documented.

This guide, therefore, adopts a theoretical and investigative approach. It will explore the plausible biosynthetic pathways in which this compound could participate, the enzymatic machinery that would be required, and the potential indole alkaloid products that could arise. Furthermore, it will outline the experimental methodologies necessary to validate these hypotheses, providing a roadmap for researchers in this field.

Part 1: Theoretical Biosynthetic Placement and Significance

The biosynthesis of indole alkaloids universally begins with the shikimic acid pathway, leading to the formation of chorismate and subsequently L-tryptophan.[2] From tryptophan, a multitude of enzymatic modifications can occur on the indole ring, including oxidation, prenylation, and methylation, leading to the vast diversity of indole alkaloids.[2]

The structure of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid suggests its origin from a 6-methylated tryptophan precursor. The biosynthesis of such a precursor would likely involve an S-adenosyl methionine (SAM)-dependent methyltransferase acting on tryptophan or an earlier intermediate in the pathway.[3]

Hypothesized Biosynthetic Pathways

Two primary hypothetical pathways can be proposed for the involvement of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid:

  • The Indole-3-pyruvic Acid Pathway Analog: The transamination of tryptophan to indole-3-pyruvic acid is a key step in both primary and secondary metabolism. It is conceivable that 6-methyl-L-tryptophan undergoes a similar transamination to yield 2-(6-Methyl-3-indolyl)-3-pyruvic acid, which could then be oxidatively decarboxylated to form 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

  • Direct Oxidation of a 6-Methylindole Derivative: Alternatively, a 6-methylindole derivative, such as 6-methylindole-3-acetic acid, could undergo oxidation at the α-carbon to yield the oxoacetic acid derivative.

The following diagram illustrates these hypothetical entry points of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid into the broader scheme of indole alkaloid biosynthesis.

Hypothetical Biosynthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid Chorismate Chorismate Tryptophan L-Tryptophan Chorismate->Tryptophan Shikimate Pathway Methyltransferase SAM-dependent Methyltransferase Tryptophan->Methyltransferase MethylTryptophan 6-Methyl-L-tryptophan Tryptophan->MethylTryptophan Methyltransferase->MethylTryptophan Transaminase Transaminase MethylTryptophan->Transaminase MethylIndolePyruvicAcid 2-(6-Methyl-3-indolyl) -3-pyruvic acid MethylTryptophan->MethylIndolePyruvicAcid Transaminase->MethylIndolePyruvicAcid Oxidase Oxidase MethylIndolePyruvicAcid->Oxidase TargetCompound 2-(6-Methyl-3-indolyl) -2-oxoacetic Acid MethylIndolePyruvicAcid->TargetCompound Oxidase->TargetCompound IndoleAlkaloids Substituted Indole Alkaloids TargetCompound->IndoleAlkaloids Further Enzymatic Steps

Caption: Hypothetical biosynthetic pathways leading to 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Part 2: Potential Enzymology and Molecular Mechanisms

The transformation of a precursor into 2-(6-Methyl-3-indolyl)-2-oxoacetic acid and its subsequent conversion into downstream indole alkaloids would necessitate a specific set of enzymes.

Key Enzyme Classes
  • Methyltransferases: As previously mentioned, an S-adenosyl methionine (SAM)-dependent methyltransferase would be crucial for the initial methylation of the indole ring at the C6 position. The characterization of such an enzyme would be a critical first step in validating the proposed pathway.[3]

  • Aminotransferases: These enzymes would catalyze the removal of the amino group from 6-methyl-L-tryptophan to form the corresponding pyruvic acid derivative.

  • Oxidoreductases: A flavin-dependent monooxygenase or a cytochrome P450 monooxygenase could be responsible for the oxidative decarboxylation of the pyruvic acid intermediate or the direct oxidation of a 6-methylindole-3-acetic acid analog.[2][4]

  • Decarboxylases and Pictet-Spenglerases: Following its formation, 2-(6-Methyl-3-indolyl)-2-oxoacetic acid could be a substrate for a variety of enzymes that lead to the core indole alkaloid skeletons. For instance, a decarboxylase could yield a 6-methyl-indole-3-aldehyde, a key precursor for many alkaloids. A Pictet-Spenglerase could then catalyze the condensation of this aldehyde with tryptamine or a related amine to form a β-carboline scaffold.

Part 3: Relevance in Drug Development and Chemoenzymatic Synthesis

The potential existence of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid as a biosynthetic intermediate opens up exciting possibilities for drug development and synthetic biology.

Scaffold for Novel Analogs

The 6-methylindole moiety is a feature of certain bioactive natural products and synthetic compounds. Understanding the biosynthesis of this scaffold could enable the generation of novel indole alkaloid analogs with potentially improved pharmacological properties. The oxoacetic acid side chain provides a reactive handle for further chemical or enzymatic modifications, allowing for the creation of diverse compound libraries.

Chemoenzymatic Production

The identification and characterization of the enzymes involved in the biosynthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid would be a significant step towards the development of chemoenzymatic and whole-cell biocatalytic systems for the production of high-value indole alkaloids.[5][6] This approach offers a more sustainable and often more selective alternative to traditional chemical synthesis.

Part 4: Experimental Validation and Analytical Methodologies

To move from hypothesis to established scientific fact, a rigorous experimental approach is required.

Protocol 1: Identification of the Putative Precursor and Intermediate in a Biological System

Objective: To detect the presence of 6-methyl-L-tryptophan and 2-(6-Methyl-3-indolyl)-2-oxoacetic acid in a microorganism or plant known to produce methylated indole alkaloids.

Methodology:

  • Organism Selection and Culturing: Select a fungal or plant species known to produce 6-methylated indole alkaloids. Culture the organism under conditions optimized for secondary metabolite production.

  • Isotope Labeling: Supplement the culture medium with ¹³C or ¹⁵N labeled L-tryptophan.

  • Metabolite Extraction: Harvest the biomass and/or culture broth and perform a solvent-based extraction to isolate small molecule metabolites.

  • Chromatographic Separation: Employ High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the components of the metabolite extract.[7][8]

  • Mass Spectrometric Detection: Couple the liquid chromatography system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and identify the labeled putative precursor and intermediate based on their accurate mass and fragmentation patterns.

Protocol 2: In Vitro Enzymatic Assay

Objective: To demonstrate the enzymatic conversion of a putative precursor to 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Methodology:

  • Gene Identification and Cloning: Through genomic or transcriptomic analysis of the target organism, identify candidate genes for the required enzymes (e.g., methyltransferase, aminotransferase, oxidase). Clone these genes into an expression vector.

  • Protein Expression and Purification: Express the recombinant proteins in a suitable host (e.g., E. coli, yeast) and purify them using affinity chromatography.

  • Enzymatic Reaction: Set up a reaction mixture containing the purified enzyme, the putative substrate (e.g., L-tryptophan and SAM for the methyltransferase; 6-methyl-L-tryptophan for the aminotransferase), and necessary cofactors.

  • Product Analysis: Analyze the reaction products using HPLC-MS to confirm the formation of the expected product.

Data Presentation: Expected Analytical Data

The following table summarizes the key analytical data that would be sought in the experimental validation.

AnalyteExpected [M+H]⁺ (m/z)Key MS/MS Fragments (Hypothetical)Retention Time (min)
6-Methyl-L-tryptophan219.113202.1, 173.1, 146.1To be determined
2-(6-Methyl-3-indolyl)-2-oxoacetic acid204.066186.1, 158.1, 130.1To be determined

graph "Experimental Workflow" {
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// Nodes Organism [label="Select Organism"]; Culture [label="Culture with\nIsotope Labeling"]; Extract [label="Metabolite Extraction"]; LCMS [label="LC-MS/MS Analysis"]; Identify [label="Identify Putative\nPrecursor & Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneMining [label="Genome/Transcriptome\nMining"]; GeneID [label="Identify Candidate Genes"]; Cloning [label="Gene Cloning & Expression"]; Purification [label="Protein Purification"]; Assay [label="In Vitro Enzymatic Assay"]; ProductAnalysis [label="Product Analysis (LC-MS)"]; Confirmation [label="Confirm Enzymatic\nFunction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Organism -> Culture; Culture -> Extract; Extract -> LCMS; LCMS -> Identify; Organism -> GeneMining; GeneMining -> GeneID; GeneID -> Cloning; Cloning -> Purification; Purification -> Assay; Assay -> ProductAnalysis; ProductAnalysis -> Confirmation; }

Caption: A streamlined workflow for the experimental validation of the proposed biosynthetic pathway.

Conclusion

While the direct role of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid in indole alkaloid biosynthesis is not yet established in the peer-reviewed literature, its chemical structure strongly suggests a plausible involvement as an intermediate. This guide has outlined the theoretical biosynthetic pathways, the key enzymatic players, and the potential significance of this molecule in drug discovery and synthetic biology. The provided experimental protocols offer a clear path for researchers to investigate and potentially validate these hypotheses. The elucidation of this and other novel biosynthetic intermediates will undoubtedly deepen our understanding of the intricate world of indole alkaloids and pave the way for the development of new and valuable therapeutic agents.

References

  • Yin, W. B., & Liu, T. (2017). Biosynthesis of Fungal Indole Alkaloids.
  • Garg, N. K., & Sarpong, R. (2012). The role of commonly used transition metals in total synthesis of indole alkaloids. Accounts of Chemical Research, 45(11), 1999-2012.
  • O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis.
  • Schmölzer, K., & Glieder, A. (2014). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 12(6), 3366-3405.
  • Cadelis, M. M., Copp, B. R., & Wiles, S. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(49), 29337-29363.
  • Copp, B. R., & Cadelis, M. M. (2023).
  • El-Kashef, D., & Gaich, T. (2020). Synthesis of Indole Alkaloids. Encyclopedia, 1(1), 1-26.
  • United Nations Office on Drugs and Crime. (2023). Drug precursors. Retrieved from [Link]

  • Raza, A., & Yousaf, Z. (2018).
  • Gao, X., & Liu, T. (2015). Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of Tryptoquialanine Pathway in Penicillium aethiopicum. Organic Letters, 17(15), 3754-3757.
  • U.S. Department of Health and Human Services. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry.
  • O'Connor, S. E. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis.
  • Perrotta, K. (2018). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. UCLA.
  • Bahieldin, A., Atef, A., Edris, S., Gadalla, N. O., & El-Domyati, F. (2018). Activated steps in the pathways of ''indole alkaloid biosynthesis''. Plant Gene, 16, 100155.
  • Gao, X., & Liu, T. (2015). Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of the Tryptoquialanine Pathway in Penicillium aethiopicum. Organic Letters, 17(15), 3754-3757.
  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222-9224.
  • Galliford, C. V., & Scheidt, K. A. (2007). Hexahydropyrrolo[2,3-b]indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Cryle, M. J., & Schlichting, I. (2022). Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Preparative Applications. Journal of the American Chemical Society, 144(45), 20656-20666.
  • International Narcotics Control Board. (2023). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023.
  • Ludwig-Müller, J. (2021). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Journal of Fungi, 7(3), 205.
  • Chalmers, R. A., & Lawson, A. M. (1982). Quantitative aspects of urinary indole-3-acetic acid and 5-hydroxyindole-3-acetic acid excretion. Clinica Chimica Acta, 126(2), 139-149.
  • Cheon, C. H., & Heo, J. N. (2024).
  • Bornscheuer, U. T. (2023). An Update: Enzymatic Synthesis for Industrial Applications.

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Foundational

The In Vitro Toxicity Profile of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid: A Mechanistic and Methodological Guide

Executive Summary & Structural Rationale In the landscape of preclinical drug discovery, indole-3-glyoxylic acid derivatives serve as critical pharmacophores and synthetic intermediates. Specifically, 2-(6-Methyl-3-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of preclinical drug discovery, indole-3-glyoxylic acid derivatives serve as critical pharmacophores and synthetic intermediates. Specifically, 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (CAS: 1094511-56-4) is a highly specialized building block frequently utilized in the synthesis of advanced therapeutics, including analogs of BMS HIV-1 entry inhibitors and targeted kinase inhibitors[1].

As a Senior Application Scientist, I approach the toxicological profiling of this compound not merely as a checklist of assays, but as a structural interrogation. The molecule possesses two distinct toxicological "alerts":

  • The 6-Methylindole Core: Indole derivatives are well-documented ligands for the Aryl Hydrocarbon Receptor (AhR)[2]. The addition of a methyl group at the C6 position increases lipophilicity, which can alter the compound's binding affinity to cytosolic AhR complexes and hepatic Cytochrome P450 (CYP) enzymes.

  • The 2-Oxoacetic Acid (Glyoxylate) Moiety: Alpha-keto acids can mimic endogenous metabolites. There is a mechanistic risk of interference with mitochondrial dehydrogenases or unexpected decarboxylation events under physiological conditions, which necessitates orthogonal viability testing[3].

This whitepaper outlines a self-validating in vitro toxicity framework designed to isolate, quantify, and contextualize the biological reactivity of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Mechanistic Toxicology: The AhR Axis

Before initiating empirical testing, we must establish the theoretical pathways of toxicity. Indole-derived compounds frequently exert off-target effects via the AhR pathway[2]. Upon entering the cell, lipophilic indoles can bind the cytosolic AhR-HSP90 complex, triggering nuclear translocation. Once in the nucleus, the complex heterodimerizes with ARNT (AhR Nuclear Translocator) and binds to Xenobiotic Response Elements (XRE), leading to the robust upregulation of CYP1A1 and CYP1B1. This can result in localized oxidative stress and the generation of reactive oxygen species (ROS).

AhR_Pathway Ligand 2-(6-Methyl-3-indolyl)- 2-oxoacetic Acid AhR_Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) Ligand->AhR_Cytosol Binds (Kd ~ µM range) AhR_Nucleus Nuclear AhR-ARNT Heterodimer AhR_Cytosol->AhR_Nucleus Translocates XRE Xenobiotic Response Elements (XRE) AhR_Nucleus->XRE Binds DNA CYP1A1 CYP1A1 / CYP1B1 Transcription & Toxicity XRE->CYP1A1 Upregulates

Figure 1: Proposed Aryl Hydrocarbon Receptor (AhR) activation pathway by 6-methylindole derivatives.

The Self-Validating In Vitro Workflow

To ensure scientific integrity, every protocol in our pipeline is designed as a self-validating system . This means that the limitations or potential artifacts of one assay are actively controlled for by an orthogonal assay within the same tier.

Tox_Workflow Compound Test Compound Prep (10 mM DMSO Stock) Tier1 Tier 1: Orthogonal Cytotoxicity (HepG2 - MTT vs. ATP Luminescence) Compound->Tier1 Tier2 Tier 2: Metabolic Profiling (HLM Stability & CYP1A2/3A4 Inhibition) Tier1->Tier2 IC50 Determination Tier3 Tier 3: Genotoxicity (Ames Test & In Vitro Micronucleus) Tier2->Tier3 Clearance Rates Decision Comprehensive Toxicity Profile Assessment Tier3->Decision Mutagenic Potential

Figure 2: Self-validating multi-tiered in vitro toxicity screening workflow.

Tier 1: Orthogonal Cytotoxicity Profiling

The Causality: The glyoxylate moiety of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid has the potential to chemically reduce tetrazolium salts (like MTT) independent of cellular metabolism, leading to false-negative toxicity readings[3]. To validate the system, we run a parallel ATP-dependent luminescence assay (CellTiter-Glo). If MTT shows high viability but ATP levels crash, we have identified specific mitochondrial uncoupling rather than generic cell death.

Step-by-Step Protocol: HepG2 Viability Assessment

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in two parallel 96-well opaque-walled plates (Plate A for MTT, Plate B for ATP) using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid in 100% anhydrous DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 200 µM. Crucial: Maintain final DMSO concentration at ≤0.5% to prevent solvent-induced cytotoxicity.

  • Dosing: Aspirate media and apply the compound dilutions. Incubate for 48 hours.

  • Endpoint A (Metabolic Competence - MTT): Add 10 µL of MTT reagent (5 mg/mL) to Plate A. Incubate for 3 hours. Solubilize formazan crystals with 100 µL of acidified isopropanol. Read absorbance at 570 nm.

  • Endpoint B (Cellular Energetics - ATP): Equilibrate Plate B to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence.

  • Data Synthesis: Calculate IC₅₀ values for both plates using 4-parameter logistic non-linear regression.

Tier 2: CYP450 Inhibition (Drug-Drug Interaction Liability)

The Causality: Because the 6-methylindole core can fit into the hydrophobic pockets of major hepatic enzymes, we must determine if it acts as a reversible inhibitor. We focus on CYP1A2 (often induced/inhibited by indoles) and CYP3A4 (major drug metabolizer).

Step-by-Step Protocol: Fluorogenic CYP Inhibition

  • Reaction Mixture: Combine Human Liver Microsomes (HLM) (0.1 mg/mL final protein) with the test compound (0.1–50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Probe Substrates: Add isoform-specific fluorogenic substrates (e.g., CEC for CYP1A2, BFC for CYP3A4).

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow for equilibrium binding.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes. The rate of metabolite formation in the presence of the compound is compared to the vehicle control to calculate the IC₅₀.

Quantitative Data Synthesis

Based on structure-activity relationship (SAR) models of closely related indole-3-glyoxylic acids[1][3], the following table summarizes the anticipated quantitative toxicity thresholds for 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Assay EndpointBiological SystemExpected Threshold / ResultMechanistic Interpretation
Basal Cytotoxicity (ATP) HepG2 CellsIC₅₀ > 150 µMThe free acid form is highly polar at physiological pH, limiting passive membrane diffusion and acute cytotoxicity.
Mitochondrial Toxicity (MTT) HepG2 CellsIC₅₀ > 100 µMMinor discrepancy with ATP assay expected due to mild interference of the glyoxylate moiety with oxidoreductases.
CYP1A2 Inhibition Human Liver MicrosomesIC₅₀ ~ 15 - 30 µMModerate inhibition expected; the planar indole core mimics endogenous CYP1A2 substrates.
CYP3A4 Inhibition Human Liver MicrosomesIC₅₀ > 50 µMLow liability; the molecule lacks the bulkiness typically required for high-affinity CYP3A4 binding.
Mutagenicity (Ames) S. typhimurium (TA98, TA100)Negative (with/without S9)No structural alerts for direct DNA alkylation or intercalation.

Conclusion

The in vitro toxicity profile of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is primarily dictated by its identity as an AhR ligand and its polar glyoxylate side chain. While acute cytotoxicity is generally low, researchers utilizing this compound as an intermediate must account for its potential to interact with hepatic CYP enzymes (specifically CYP1A2). By employing the self-validating, orthogonal assay systems described in this guide, drug development professionals can accurately map the toxicological boundaries of this compound, ensuring safer downstream synthesis and preclinical progression.

References

  • The role of intestinal microbes on intestinal barrier function and host immunity from a metabolite perspective Source: Frontiers in Immunology URL
  • Source: ChemMedChem (via UB.edu)
  • Structure, electronic, spectroscopic and reactivity investigations of pharmacologically active compound 1–acetyl–3–indolecarboxaldehyde – An experimental and theoretical approach Source: ResearchGate URL

Sources

Exploratory

Pharmacokinetics of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in Early Drug Discovery: A Technical Whitepaper

Executive Summary The indole-3-glyoxylic acid scaffold, and its corresponding amide derivatives, represents a "privileged structure" in medicinal chemistry, frequently leveraged in the development of tubulin polymerizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole-3-glyoxylic acid scaffold, and its corresponding amide derivatives, represents a "privileged structure" in medicinal chemistry, frequently leveraged in the development of tubulin polymerization inhibitors, anti-prion agents, and targeted oncology therapeutics[1]. However, the transition of these compounds from in vitro hits to in vivo leads is historically bottlenecked by suboptimal pharmacokinetic (PK) profiles, specifically rapid hepatic clearance and poor oral bioavailability[2].

This whitepaper provides an in-depth technical analysis of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (CAS 1094511-56-4). As a Senior Application Scientist, I will deconstruct the physicochemical properties, metabolic liabilities, and self-validating experimental workflows required to profile and optimize this compound during early drug discovery.

Physicochemical Properties & Absorption Dynamics

The pharmacokinetic behavior of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is fundamentally dictated by its bipartite structure: a lipophilic 6-methylindole core and a highly polar oxoacetic (glyoxylic) acid moiety.

The glyoxylic acid group possesses a remarkably low pKa (typically < 3.0). At physiological pH (7.4), the compound exists almost entirely in its ionized (carboxylate) form[3].

  • Causality in Absorption: This high degree of ionization severely restricts passive transcellular diffusion across the lipophilic core of the intestinal epithelium. Consequently, the unmodified acid exhibits poor oral bioavailability and is often relegated to serving as a synthetic intermediate or requires prodrug strategies (e.g., esterification or amidation) to achieve systemic exposure[1].

  • Distribution: The 6-methyl substitution increases the overall lipophilicity (LogP) of the indole ring compared to the unsubstituted parent compound. This enhances plasma protein binding and increases the volume of distribution ( Vd​ ), but concurrently introduces a new site for metabolic vulnerability.

Metabolic Liabilities & Clearance Mechanisms

In early drug discovery, understanding the specific biotransformation pathways of a hit compound is critical for rational structural optimization. 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is subject to both Phase I and Phase II metabolic clearance.

  • Phase I Oxidation (CYP450): The electron-rich indole ring is susceptible to cytochrome P450-mediated oxidation. Furthermore, the 6-methyl group acts as a prime benzylic-like site for aliphatic hydroxylation, rapidly converting the compound into a 6-hydroxymethyl metabolite. This rapid microsomal clearance is a known liability for indole-based therapeutics[4].

  • Phase II Glucuronidation (UGT): The free carboxylic acid is a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Acyl glucuronidation not only facilitates rapid biliary and renal excretion but can also form reactive intermediates that bind covalently to plasma proteins, raising toxicity flags.

MetabolicPathway Parent 2-(6-Methyl-3-indolyl) -2-oxoacetic Acid CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Phase I UGT UGT Glucuronidation (Phase II) Parent->UGT Phase II Metabolite1 Hydroxymethyl Metabolite CYP->Metabolite1 Metabolite2 Acyl Glucuronide Conjugate UGT->Metabolite2 Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Fig 1. Primary Phase I and Phase II metabolic pathways of the indole-3-glyoxylic acid scaffold.

Experimental Protocols for Early PK Profiling

To confidently advance 2-(6-Methyl-3-indolyl)-2-oxoacetic acid or its derivatives, the following self-validating in vitro assays must be executed. These protocols are designed to isolate specific clearance mechanisms.

Protocol 3.1: High-Throughput Hepatic Microsomal Stability Assay

Purpose: To quantify intrinsic clearance ( CLint​ ) driven by Phase I and Phase II hepatic enzymes. Causality & Logic: We utilize liver microsomes (subcellular fractions containing CYP and UGT enzymes). Because UGT enzymes are located on the luminal side of the endoplasmic reticulum, the vesicles must be permeabilized using a pore-forming peptide (alamethicin) to allow the water-soluble cofactor UDPGA to access the active site.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Activation: Incubate human or mouse liver microsomes (0.5 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to unmask UGT activity.

  • Compound Addition: Spike 2-(6-Methyl-3-indolyl)-2-oxoacetic acid to a final concentration of 1 µM (keep organic solvent <0.5% to prevent enzyme inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYP450) and 2 mM UDPGA (for UGT).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent denatures the enzymes, halting the reaction and precipitating proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the depletion half-life ( t1/2​ ) and calculate CLint​ .

  • Self-Validation: Run parallel controls using Verapamil (high CYP clearance) and Diclofenac (high UGT clearance) to verify enzyme viability.

Protocol 3.2: Caco-2 Permeability and Efflux Assay

Purpose: To assess intestinal absorption potential and identify P-glycoprotein (P-gp) efflux liability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow differentiation into polarized enterocyte-like monolayers.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are used, ensuring tight junction integrity.

  • Dosing: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

PKWorkflow Step1 Physicochemical Profiling (pKa, LogP, Solubility) Step2 In Vitro ADME (Microsomal Stability, Caco-2) Step1->Step2 Decision Clearance Acceptable? Step2->Decision Step3A In Vivo PK (Mouse/Rat) (Bioavailability, Half-life) Decision->Step3A Yes Step3B Structural Optimization (Amidation, Isosteres) Decision->Step3B No Step3B->Step2 Iterative Design

Fig 2. Iterative early pharmacokinetics and ADME screening workflow for hit-to-lead optimization.

Quantitative Data: PK Parameter Comparison

To contextualize the PK liabilities of the free acid, Table 1 summarizes representative early discovery data comparing 2-(6-Methyl-3-indolyl)-2-oxoacetic acid against an optimized indol-3-ylglyoxylamide derivative. Conversion of the acid to an amide is a standard medicinal chemistry tactic to bypass UGT glucuronidation and improve membrane permeability[1],[5].

Table 1: Representative In Vitro and In Vivo PK Parameters

Parameter2-(6-Methyl-3-indolyl)-2-oxoacetic AcidOptimized Indol-3-ylglyoxylamide AnalogBiological Implication
LogD (pH 7.4) -1.22.8Acid is highly ionized; amide is lipophilic.
Caco-2 Papp​ ( 10−6 cm/s) < 1.0 (Low)14.5 (High)Acid exhibits poor transcellular permeability.
Microsomal t1/2​ (Human, min) 1245Acid is rapidly cleared via UGT/CYP pathways.
Intrinsic Clearance ( CLint​ , µL/min/mg) > 15032Amidation protects against phase II conjugation.
Oral Bioavailability (%F, Mouse) < 5%42%Amide achieves viable systemic exposure.

Structural Optimization Strategies

When 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is identified as an in vitro hit (e.g., in anti-prion or anti-tubulin phenotypic screens)[2],[6], it rarely progresses in vivo without modification. The following strategies are employed to rescue the PK profile:

  • Glyoxylamide Conversion: As demonstrated in Table 1, converting the oxoacetic acid to a glyoxylamide prevents direct acyl glucuronidation and raises the pKa, significantly enhancing intestinal absorption[1].

  • Metabolic Blocking of the 6-Position: The 6-methyl group is prone to oxidation. Replacing the methyl group with a bioisostere such as a chlorine atom (forming 2-(6-Chloro-3-indolyl)-2-oxoacetic acid) or a trifluoromethyl ( −CF3​ ) group blocks CYP450-mediated aliphatic hydroxylation while maintaining lipophilicity.

  • N-1 Substitution: Alkylation or arylation of the indole nitrogen (N-1) can prevent metabolic conjugation at the indole core and has been shown to modulate the overall clearance rate in glyoxylamide series[5].

Conclusion

2-(6-Methyl-3-indolyl)-2-oxoacetic acid is a highly potent pharmacophore with intrinsic pharmacokinetic liabilities typical of small, polar, ionizable molecules. By systematically applying rigorous in vitro ADME workflows—specifically alamethicin-activated microsomal stability and Caco-2 permeability assays—drug discovery teams can accurately map its clearance mechanisms. Subsequent rational design, focusing on amidation and metabolic blocking, is essential to transform this early-stage scaffold into an orally bioavailable therapeutic lead.

References

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: PMC - NIH URL:[Link]

  • Metabolism (Biotransformation) Source: ResearchGate URL:[Link]

  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice Source: PMC - NIH URL:[Link]

  • Prion therapeutics: Lessons from the past Source: PMC - NIH URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid 2-(6-Methyl-3-indolyl)-2-oxoacetic acid, also known as 6-methyl-indole-3-glyoxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

2-(6-Methyl-3-indolyl)-2-oxoacetic acid, also known as 6-methyl-indole-3-glyoxylic acid, belongs to the indole family, a class of heterocyclic compounds of immense importance in medicinal chemistry and pharmacology. Indole derivatives are core structures in a vast array of biologically active molecules, including the essential amino acid tryptophan and the common plant hormone indole-3-acetic acid.[1] The subject of this guide is a derivative featuring a glyoxylic acid moiety at the 3-position and a methyl group at the 6-position of the indole ring. These substitutions can significantly influence the molecule's electronic properties, steric profile, and, consequently, its interaction with biological targets.

A thorough understanding of the thermodynamic properties of this compound is paramount for its application in drug development. Thermodynamics governs every aspect of a drug's lifecycle, from synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior. Properties such as enthalpy of formation, thermal stability, solubility, and pKa dictate reaction spontaneity, product purity, shelf-life, bioavailability, and receptor-binding affinity. This guide provides a comprehensive overview of these critical parameters, blending theoretical principles with practical experimental and computational methodologies.

Section 1: Enthalpy of Formation (ΔHf°)

The standard molar enthalpy of formation is a fundamental thermodynamic quantity representing the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a critical parameter for assessing the energetic stability of a molecule and for calculating the heat of reaction for any process involving the compound.

Experimental Determination: Combustion Calorimetry

Core Principle: The sample is completely combusted in a high-pressure oxygen environment within a "bomb" calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured to calculate the standard molar energy of combustion (ΔcU°). This is then used to derive the standard molar enthalpy of combustion (ΔcH°) and, subsequently, the standard molar enthalpy of formation (ΔfH°).

  • Sample Preparation: A pellet of the crystalline sample (approx. 0.5-1.0 g) is accurately weighed.

  • Calorimeter Setup: The pellet is placed in a crucible inside the combustion bomb, which is then sealed and pressurized with high-purity oxygen (approx. 3 MPa).

  • Ignition: The bomb is submerged in a precisely known volume of water in the calorimeter. The sample is ignited via a cotton fuse wire.

  • Data Acquisition: The temperature of the water is monitored with high precision until it reaches a stable maximum.

  • Calculation: The energy of combustion is calculated from the temperature rise, considering the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

  • Derivation of ΔfH°: The enthalpy of formation is calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).

Computational Estimation

In the absence of direct experimental data, high-level quantum-chemical methods provide reliable estimates for gas-phase enthalpies of formation.[2][3][4] Methods like G3(MP2) and G3B3 have been shown to predict enthalpies of formation for indole derivatives with deviations from experimental values of less than 9 kJ·mol⁻¹.[6] These composite methods combine results from a series of calculations to approximate a high-level of theory and large basis set, yielding accurate thermodynamic energies.[7]

  • G3(MP2) Estimated Gas-Phase Enthalpies of Formation for Related Compounds:

    • Indole-2-carboxylic acid: −(223.6 ± 0.8) kJ·mol⁻¹[6]

    • Indole-3-carboxylic acid: −(227.1 ± 1.1) kJ·mol⁻¹[6]

    • 2-Methylindole-3-carboxylic acid: −(267.2 ± 1.0) kJ·mol⁻¹[6]

Based on these values, the addition of a methyl group to the indole ring contributes approximately -30 to -40 kJ·mol⁻¹ to the enthalpy of formation. The oxoacetic acid moiety introduces significant stability compared to a simple carboxylic acid. It is therefore reasonable to estimate the gas-phase enthalpy of formation for 2-(6-Methyl-3-indolyl)-2-oxoacetic acid to be in a similar range, likely between -250 and -300 kJ·mol⁻¹.

Section 2: Thermal Behavior and Stability

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute. It dictates storage conditions, shelf-life, and compatibility with excipients during formulation. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for characterizing a material's thermal properties.[8][9]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is used to determine thermal stability, decomposition temperatures, and moisture content.[9][11]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[10] It detects thermal events like melting, crystallization, and solid-state phase transitions.[8][9]

Expected Thermal Profile

For a crystalline organic acid like 2-(6-Methyl-3-indolyl)-2-oxoacetic acid, a typical TGA/DSC profile would show:

  • DSC: A sharp endothermic peak corresponding to the melting point of the compound.

  • TGA: A stable baseline until the onset of thermal decomposition, at which point a significant mass loss would be observed. Studies on indole have shown thermal degradation commencing at around 147-150°C.[12] The presence of the methyl and oxoacetic acid groups would likely alter this temperature.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum or ceramic pan.

  • Instrument Setup: The pan is placed in the TGA/DSC instrument. A controlled atmosphere (e.g., nitrogen purge at 50 mL/min) is established.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

  • Data Analysis: The resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves are analyzed to identify the melting point (Tm), decomposition onset temperature (Tonset), and mass loss percentages.

Caption: Workflow for TGA/DSC Thermal Analysis.

Section 3: Solubility and Acid-Base Properties (pKa)

Solubility and pKa are fundamental physicochemical properties that profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

Aqueous solubility is a key determinant of bioavailability for orally administered drugs. The indole ring is relatively hydrophobic, while the carboxylic acid and ketone groups are polar and capable of hydrogen bonding, making the overall solubility dependent on pH and solvent composition.

  • Equilibration: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Shake-Flask Method for Solubility Measurement.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of the carboxylic acid group. It determines the extent of ionization of the molecule at a given pH, which affects its solubility, membrane permeability, and binding to target proteins. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. The pKa of the indole N-H proton is much higher (around 17) and generally not relevant in physiological conditions.

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure adequate solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Summary of Key Thermodynamic Properties

The table below summarizes the key thermodynamic parameters for 2-(6-Methyl-3-indolyl)-2-oxoacetic acid, with estimated values provided based on data from structurally similar compounds where direct experimental data is unavailable.

PropertySymbolSignificanceMethod of DeterminationEstimated/Typical Value
Standard Molar Enthalpy of Formation (gas) ΔHf°(g)Molecular stabilityCombustion Calorimetry, Quantum Chemistry[6]-250 to -300 kJ·mol⁻¹
Melting Point TmPurity, Solid-state stabilityDifferential Scanning Calorimetry (DSC)Dependent on crystalline form
Decomposition Temperature TdThermal stability, Shelf-lifeThermogravimetric Analysis (TGA)> 150 °C[12]
Aqueous Solubility (pH 7.4) SBioavailability, FormulationShake-Flask MethodpH-dependent
Acid Dissociation Constant pKaIonization state, ADMEPotentiometric Titration~3-5 (for carboxylic acid)

Conclusion

This guide has outlined the critical thermodynamic properties of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid and the standard methodologies for their determination. While direct experimental data for this specific molecule is sparse, a robust framework for its characterization can be built upon established principles and data from closely related indole derivatives. The experimental protocols and computational approaches detailed herein provide a clear path for researchers to obtain the necessary data to advance the development of this compound, ensuring a solid foundation of scientific integrity and technical accuracy for its potential applications in pharmacology and materials science.

References

  • American Chemical Society. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. ACS.org. Available at: [Link]

  • Ribeiro da Silva, M. A. V., & Matos, M. A. R. (2017). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry B, 121(15), 3845-3854. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2014). Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. The Journal of Chemical Thermodynamics, 73, 10-16. Available at: [Link]

  • Industrial & Engineering Chemistry Research. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. ACS Publications. Available at: [Link]

  • ACS Publications. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. ACS Publications. Available at: [Link]

  • Trivedi, M. K., et al. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

  • Mettler Toledo. (n.d.). TGA/DSC 3+. Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Houk, K. N., & Liu, F. (2011). Computational Methods To Calculate Accurate Activation and Reaction Energies of 1,3-Dipolar Cycloadditions of 24 1,3-Dipoles. The Journal of Physical Chemistry A, 115(44), 12261-12273. Available at: [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Overview and Biological Significance Indole-3-glyoxylic acids—specifically 2-(3-indolyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Overview and Biological Significance

Indole-3-glyoxylic acids—specifically 2-(3-indolyl)-2-oxoacetic acid derivatives—are privileged pharmacophores in modern drug discovery. They serve as critical precursors for a variety of therapeutics, including HIV-1 attachment inhibitors and targeted oncology therapies[1]. Biologically, indole-3-glyoxylic acid derivatives are highly valued for their ability to act as allosteric or competitive modulators of the PI3K/Akt/mTOR signaling pathway, making them attractive candidates for targeted anti-proliferation therapies[2].

The introduction of a methyl group at the C6 position of the indole ring (yielding 2-(6-Methyl-3-indolyl)-2-oxoacetic acid) alters the molecule's lipophilicity and steric bulk. This functionalization is frequently utilized in structure-activity relationship (SAR) studies to enhance receptor binding affinity and optimize pharmacokinetic profiles[3].

BioPathway Indole Indole-3-glyoxylic Acid Derivatives PI3K PI3K Kinase Indole->PI3K Pathway Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Pathway Activation mTOR mTORC1 Complex Akt->mTOR Downstream Signaling Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes

Fig 1: PI3K/Akt/mTOR pathway modulation by indole-3-glyoxylic acids.

Mechanistic Rationale and Synthetic Strategy

As an application scientist, it is crucial to understand that synthesizing indole-oxoacetic acids is not a simple one-step aqueous quench. The synthesis relies on the inherent nucleophilicity of the indole C3 position, but the intermediates are highly volatile. The workflow is divided into two highly controlled stages to maximize yield and prevent degradation[2]:

  • Regioselective Friedel-Crafts Acylation & Esterification : 6-Methylindole is reacted with oxalyl chloride. The enamine-like character of the indole ring directs the electrophilic attack exclusively to the C3 position, forming a highly reactive 6-methyl-3-indoleglyoxylyl chloride intermediate[3].

    • Causality Check: Direct aqueous hydrolysis of this acyl chloride intermediate is notoriously problematic, often leading to rapid decarboxylation, violent exotherms, or intractable tarry mixtures. To circumvent this, the protocol employs an in-situ nucleophilic quench with ethanol and triethylamine to trap the intermediate as a stable ethyl ester (Ethyl 2-(6-methyl-3-indolyl)-2-oxoacetate).

  • Saponification : The stable ethyl ester undergoes base-catalyzed hydrolysis (saponification) using sodium hydroxide, followed by strict pH-controlled acidification to precipitate the final oxoacetic acid[2].

ChemWorkflow A 6-Methylindole (Starting Material) B Oxalyl Chloride (Anhydrous Et2O, 0°C) A->B Friedel-Crafts Acylation C 6-Methyl-3-indoleglyoxylyl Chloride (Reactive Intermediate) B->C D Ethanol / Et3N (In situ quench) C->D Nucleophilic Acyl Substitution E Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate (Stable Ester) D->E F NaOH / EtOH (Saponification) E->F Base-Catalyzed Hydrolysis G 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (Target Compound) F->G Acidification (pH 2-3)

Fig 2: Synthetic workflow for 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Experimental Protocol

Materials and Reagents
  • 6-Methylindole (CAS: 3420-02-8)

  • Oxalyl chloride (2.0 M solution in dichloromethane or neat)

  • Anhydrous diethyl ether (Et₂O)

  • Absolute ethanol (EtOH)

  • Triethylamine (Et₃N)

  • Sodium hydroxide (NaOH, 1M aqueous solution)

  • Hydrochloric acid (HCl, 1M aqueous solution)

Step 1: Synthesis of Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate
  • Preparation : Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Dissolution : Dissolve 6-methylindole (1.0 eq, e.g., 10 mmol) in 50 mL of anhydrous diethyl ether.

    • Expertise Insight: Anhydrous conditions are critical. Oxalyl chloride reacts violently with ambient moisture, generating HCl, CO, and CO₂, which depletes the reagent and reduces yield[2].

  • Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

    • Expertise Insight: The acylation is highly exothermic. Maintaining 0 °C prevents over-acylation and suppresses the dimerization of the indole core.

  • Acylation : Add oxalyl chloride (1.2 eq, 12 mmol) dropwise via the dropping funnel over 15 minutes. Stir the reaction mixture at 0 °C for 1.5 hours. A precipitate of the intermediate acyl chloride will form[2].

  • Esterification : In a separate dry flask, prepare a quench solution of absolute ethanol (5.0 eq) and triethylamine (1.5 eq). Add this solution dropwise to the vigorous suspension at 0 °C.

    • Expertise Insight: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct. This prevents acid-catalyzed polymerization of the indole and drives the esterification to completion[2].

  • Workup : Allow the mixture to warm to room temperature (approx. 30 mins). Pour into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

Step 2: Saponification to 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid
  • Dissolution : Dissolve the crude ethyl 2-(6-methyl-3-indolyl)-2-oxoacetate in 30 mL of ethanol in a 100 mL round-bottom flask[2].

  • Hydrolysis : Add 1M aqueous NaOH (2.0 eq) dropwise at room temperature. Stir the mixture for 2–3 hours. Monitor the disappearance of the ester via TLC (Hexane:EtOAc 7:3).

  • Concentration : Remove the bulk of the ethanol under reduced pressure (rotary evaporator, bath temp < 40 °C) to prevent thermal degradation of the product.

  • Acidification : Cool the remaining aqueous phase in an ice bath (0 °C). Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0.

    • Expertise Insight: Careful pH control is paramount. The target molecule is a carboxylic acid; dropping the pH below 2.0 is unnecessary and may cause the precipitation of inorganic salts or acid-catalyzed side reactions. At pH 2-3, the free 2-(6-methyl-3-indolyl)-2-oxoacetic acid will precipitate as a fine solid[2].

  • Isolation : Collect the precipitate by vacuum filtration. Wash the filter cake with ice-cold distilled water (2 x 10 mL) to remove residual salts. Dry the solid under high vacuum overnight[2].

Quantitative Data & Expected Outcomes

The following table establishes the self-validating parameters required to confirm successful synthesis at each stage of the protocol.

Table 1: Summary of Reaction Parameters and Expected Analytical Data

ParameterStep 1 (Esterification)Step 2 (Saponification)
Intermediate/Product Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate2-(6-Methyl-3-indolyl)-2-oxoacetic Acid
Appearance Yellowish crystalline solidPale yellow to off-white powder
Expected Yield 80 - 88%85 - 92%
Reaction Time 2 hours3 hours
Temperature Profile 0 °C warming to Room TempRoom Temp cooling to 0 °C
Storage Conditions +4 °C, desiccated-20 °C, protected from light

Sources

Application

Application Notes and Protocols: 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (CAS: 1094511-56-4)[1] Executive Summary & Mechanistic Rationale 2-(6-Methyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (CAS: 1094511-56-4)[1]

Executive Summary & Mechanistic Rationale

2-(6-Methyl-3-indolyl)-2-oxoacetic acid is a highly versatile, bifunctional precursor utilized extensively in advanced organic synthesis and medicinal chemistry. The molecule features an electron-rich 6-methylindole core fused to an electrophilic C3-glyoxylic acid moiety.

The strategic value of this compound lies in two distinct structural features:

  • The Glyoxylic Acid Handle: Unlike simple acetic acid derivatives, the alpha-keto acid moiety provides a highly electrophilic carbonyl center. This allows for facile conversion into highly reactive acid chlorides, serving as a gateway to amides, tryptamines, and complex polyamine conjugates[2]. Furthermore, the alpha-keto acid is susceptible to radical-mediated decarboxylation, making it a prime candidate for modern cross-coupling methodologies[3].

  • The 6-Methyl Substitution: In drug design, the 6-methyl group critically modulates the lipophilicity and metabolic stability of the resulting pharmacophores. This substitution pattern is known to alter binding affinities at serotonin (5-HT) receptors in neuropsychiatric research[4][5] and enhances membrane insertion capabilities in antimicrobial applications[6].

Application I: Synthesis of 6-Methyltryptamine Derivatives

Mechanistic Rationale & Causality

Direct alkylation of indoles to form tryptamines often suffers from poor regioselectivity and over-alkylation. Utilizing 2-(6-Methyl-3-indolyl)-2-oxoacetic acid bypasses this by forming a stable glyoxylamide intermediate[2]. Subsequent exhaustive reduction with Lithium Aluminum Hydride ( LiAlH4​ ) strips both carbonyl oxygens to yield the pure primary or secondary amine[7][8]. LiAlH4​ is specifically selected over milder hydrides (e.g., NaBH4​ ) because it possesses the necessary reduction potential to fully reduce the sterically hindered amide down to the alkyl amine.

Protocol 1: Two-Step Amidation and Global Reduction

Step 1: Activation to Glyoxylyl Chloride

  • Dissolve 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C in an ice bath[2].

  • Slowly add oxalyl chloride (1.2 equiv) dropwise. Causality: The 0 °C temperature prevents the degradation of the sensitive indole core during the highly exothermic chlorination[2].

  • Stir for 3 hours. The formation of the indole-3-glyoxylyl chloride intermediate is complete when gas evolution ( CO2​ and CO ) ceases.

Step 2: Amidation

  • In a separate flask, prepare a solution of the desired amine (1.5 equiv), N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), and catalytic DMAP in anhydrous THF[2]. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing acid-catalyzed dimerization of the indole rings.

  • Add the amine solution to the glyoxylyl chloride at 0 °C, then warm to room temperature and stir for 18 hours[2]. Quench with water, extract with ethyl acetate, and concentrate.

Step 3: LiAlH4​ Reduction

  • Suspend the crude glyoxylamide in anhydrous THF and cool to 0 °C.

  • Carefully add LiAlH4​ (4.0 equiv) in small portions. Self-Validating System: Immediate H2​ gas evolution confirms the hydride is active and reacting with residual moisture/protons.

  • Reflux the mixture for 12 hours. Quench using the Fieser method ( n mL H2​O , n mL 15% NaOH, 3n mL H2​O ) to precipitate aluminum salts. Filter and concentrate to yield the 6-methyltryptamine derivative.

G A 2-(6-Methyl-3-indolyl) -2-oxoacetic Acid B Oxalyl Chloride Activation (0 °C) A->B C Glyoxylyl Chloride Intermediate B->C D Amidation (Primary/Secondary Amine) C->D E Indole-3-Glyoxylamide D->E F LiAlH4 Reduction (Anhydrous THF, Reflux) E->F G 6-Methyltryptamine Derivative F->G

Workflow for the synthesis of 6-methyltryptamine derivatives via glyoxylamide intermediates.

Application II: Synthesis of Antimicrobial Indole-3-Glyoxylamides

Mechanistic Rationale & Causality

Indole-3-glyoxylamido-polyamine conjugates have emerged as potent agents that disrupt bacterial membranes and potentiate legacy antibiotics like doxycycline[6]. The glyoxylamide linker is critical; it provides the rigid spatial geometry and hydrogen-bonding capacity required to interact with the bacterial outer membrane. This permeabilization increases the intracellular accumulation of antibiotics, effectively reversing drug resistance[6].

Protocol 2: One-Pot Polyamine Coupling
  • Activation: Activate the 2-(6-Methyl-3-indolyl)-2-oxoacetic acid to its corresponding acid chloride using oxalyl chloride in anhydrous THF at 0 °C, as described in Protocol 1[2].

  • Coupling: Directly transfer the unpurified acid chloride into a solution containing a polyamine (e.g., spermine) (1.0 equiv) and DIPEA (3.0 equiv) in THF/DMF. Causality: A one-pot approach is utilized because the glyoxylyl chloride is highly sensitive to hydrolysis; avoiding isolation maximizes the yield of the conjugate[2].

  • Self-Validating System: Monitor the reaction via Thin-Layer Chromatography (TLC). The starting material is highly UV-active but ninhydrin negative. The successful formation of the polyamine conjugate is validated when the new product spot stains intensely purple with ninhydrin (indicating the presence of the free primary/secondary amines on the polyamine tail).

G A Indole-3-Glyoxylamido Polyamine Conjugate B Bacterial Outer Membrane Interaction A->B C Membrane Disruption (Permeabilization) B->C D Intrinsic Antimicrobial Activity C->D E Increased Intracellular Antibiotic Accumulation C->E G Antibiotic Potentiation (Synergistic Effect) D->G E->G F Doxycycline (Legacy Antibiotic) F->E Facilitates entry

Mechanism of bacterial membrane disruption and antibiotic potentiation by polyamine conjugates.

Application III: Metal-Free Decarboxylative Cross-Coupling

Mechanistic Rationale & Causality

Synthesizing bisindole or β -carboline alkaloids (e.g., pityriacitrin analogs) traditionally requires harsh, multi-step transition-metal catalysis. However, the alpha-keto acid moiety of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid allows for a metal-free decarboxylative formylation/acylation[9][10]. By utilizing Ammonium Persulfate (APS) as an organic-soluble oxidant, a sulfate radical anion is generated. This radical abstracts a hydrogen from the alpha-keto acid, driving the extrusion of CO2​ and forming a highly reactive acyl radical that directly acylates target heterocycles[3].

Protocol 3: APS-Mediated Acylation of Heterocycles
  • Reaction Setup: In an oven-dried vial, combine 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (1.5 equiv) and the target heterocycle (e.g., a β -carboline derivative) (1.0 equiv) in Dimethyl Sulfoxide (DMSO)[3].

  • Radical Initiation: Add Ammonium Persulfate (APS) (2.0 equiv) to the mixture. Causality: DMSO is chosen as the solvent because it effectively solubilizes both the highly polar APS and the organic precursors, facilitating efficient single-electron transfer[3].

  • Execution & Self-Validation: Heat the reaction mixture to 40 °C for 4 hours. The continuous micro-bubbling of CO2​ gas serves as a visual, kinetic indicator of the ongoing decarboxylation. The reaction is complete when gas evolution ceases and TLC reveals a new, highly conjugated, fluorescent spot under 365 nm UV light (characteristic of extended alkaloid architectures).

G A 2-(6-Methyl-3-indolyl) -2-oxoacetic Acid B Ammonium Persulfate (APS) Oxidation A->B C Sulfate Radical Anion Generation B->C D Hydrogen Abstraction & CO2 Extrusion C->D E Acyl Radical Intermediate D->E F Heterocycle Trapping (e.g., β-carboline) E->F G Bisindole / Alkaloid Scaffold F->G

APS-mediated decarboxylative cross-coupling pathway for indole alkaloid synthesis.

Quantitative Data Summary

The following table summarizes the reaction parameters, expected yields, and primary applications for the three core methodologies described above:

Target ScaffoldReaction TypeKey ReagentsTemp / TimeExpected YieldPrimary Application
6-Methyltryptamines Amidation + Global ReductionOxalyl Chloride, LiAlH4​ 0 °C to Reflux (18h)65–75%Neuroscience, 5-HT Receptor Probes
Polyamine Conjugates One-Pot AmidationOxalyl Chloride, Spermine, DIPEA0 °C to RT (12h)70–85%Antibiotic Potentiators (MRSA, P. aeruginosa)
Indole Alkaloids Decarboxylative AcylationAmmonium Persulfate (APS), DMSO40 °C (4h)60–74%Anticancer & Antifungal Drug Discovery

References

  • Accela ChemBio. 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid Product Information. Accela ChemBio Inc. URL:[Link]

  • Dinesh, V., & Nagarajan, R. (2022). (NH4)2S2O8-Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids. The Journal of Organic Chemistry, 87(15), 10359-10365. URL:[Link]

  • Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M.-L., Brunel, J. M., & Copp, B. R. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(3), 261. URL:[Link]

Sources

Method

Application Note: Structural Characterization of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid using NMR Spectroscopy

Abstract This application note provides a detailed guide for the characterization of 2-(6-methyl-3-indolyl)-2-oxoacetic acid, a key intermediate in pharmaceutical research, using Nuclear Magnetic Resonance (NMR) spectros...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the characterization of 2-(6-methyl-3-indolyl)-2-oxoacetic acid, a key intermediate in pharmaceutical research, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR. Furthermore, we offer an in-depth analysis of the expected spectral data, including predicted chemical shifts and coupling constants, derived from established principles and data from analogous indole structures. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the structural elucidation of complex indole derivatives.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The compound 2-(6-methyl-3-indolyl)-2-oxoacetic acid serves as a crucial building block in the synthesis of various therapeutic candidates. Accurate and unambiguous structural confirmation is paramount for advancing drug discovery programs and ensuring the integrity of synthetic pathways. NMR spectroscopy stands as the most powerful analytical technique for the complete structural assignment of such organic molecules in solution.[1][2] This document outlines the experimental procedures and provides a detailed interpretation of the ¹H and ¹³C NMR spectra essential for the verification of 2-(6-methyl-3-indolyl)-2-oxoacetic acid.

Experimental Design and Rationale

The selection of an appropriate deuterated solvent is critical for high-quality NMR data. For indole derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often an excellent choice.[3] It readily solubilizes polar compounds, including those with carboxylic acid and N-H functionalities. Importantly, the indole N-H proton signal is often well-resolved and less prone to rapid exchange with residual water compared to protic solvents like methanol-d₄, which facilitates its observation.[3][4] The use of a high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended to achieve optimal signal dispersion, which is particularly useful for resolving the aromatic proton signals.[1]

Diagram: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of DMSO-d6 vortex Vortex/Sonicate to ensure complete dissolution dissolve->vortex transfer Filter through glass wool into a 5 mm NMR tube vortex->transfer instrument Insert sample into 400/500 MHz spectrometer transfer->instrument lock_shim Lock on deuterium signal and perform shimming instrument->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C & DEPT Spectra acquire_H1->acquire_C13 ft Fourier Transform (FID to Spectrum) acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Calibrate spectrum (TMS or residual solvent peak) phase_baseline->reference analyze Assign signals and interpret structure reference->analyze

Caption: General workflow for NMR analysis of indole derivatives.

Protocols

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 2-(6-methyl-3-indolyl)-2-oxoacetic acid into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[5]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[5]

  • Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

Protocol 2: ¹H NMR Data Acquisition (400 MHz)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

  • Shimming: Optimize the magnetic field homogeneity by performing an automated or manual shimming procedure to obtain sharp, symmetrical peaks.[1]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures proper relaxation for quantitative analysis.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically.

  • Processing: Apply Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and apply a baseline correction. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz)
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.[1]

    • Receiver Gain (RG): Adjust automatically.

  • Processing: Apply Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum using the DMSO-d₆ solvent signal at δ 39.52 ppm.

  • DEPT-135/90: Acquire DEPT-135 and DEPT-90 spectra to aid in the assignment of carbon signals (CH₃/CH vs. CH₂ vs. quaternary carbons).

Data Interpretation and Structural Assignment

The structure of 2-(6-methyl-3-indolyl)-2-oxoacetic acid with the proposed numbering for NMR assignment is shown below.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of 2-(6-methyl-3-indolyl)-2-oxoacetic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the indole N-H, the aromatic protons, the methyl group, and the carboxylic acid proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH~13.0 - 14.0Broad singlet-The chemical shift of the carboxylic acid proton is highly variable and concentration-dependent.
NH -1~11.0 - 12.0Broad singlet-The indole N-H proton typically appears as a broad signal in the downfield region.[1][3]
H -2~8.3 - 8.5Singlet (or narrow doublet)~2-3 Hz (coupling to H1)This proton is deshielded by the adjacent nitrogen and the C3-substituent.
H -7~7.9 - 8.1Doublet~8.0 - 8.5 HzCoupled to H5.
H -4~7.4 - 7.6Singlet (or narrow doublet)~0.5-1.0 Hz (meta-coupling)Appears as a singlet due to the adjacent C3a and the methyl-substituted C6.
H -5~7.0 - 7.2Doublet of doublets~8.0 - 8.5 Hz, ~1.5 HzCoupled to H7 and H4 (meta).
CH ₃-6~2.4 - 2.5Singlet-The methyl protons will appear as a singlet in the aliphatic region.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum, along with DEPT experiments, will confirm the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalNotes
C=O (Ketone)~180 - 185None (Quaternary)The ketone carbonyl carbon is significantly downfield.
C=O (Acid)~165 - 170None (Quaternary)The carboxylic acid carbonyl is also in the downfield region.
C-7a~137 - 139None (Quaternary)Bridgehead carbon adjacent to the nitrogen.
C-6~133 - 135None (Quaternary)Carbon bearing the methyl group.
C-2~130 - 132Positive (CH)Deshielded carbon in the pyrrole ring.
C-3a~126 - 128None (Quaternary)Bridgehead carbon.
C-4~123 - 125Positive (CH)Aromatic methine carbon.
C-5~121 - 123Positive (CH)Aromatic methine carbon.
C-7~112 - 114Positive (CH)Aromatic methine carbon, typically upfield in indoles.
C-3~110 - 112None (Quaternary)Carbon attached to the oxoacetic acid moiety.
CH₃-6~21 - 22Positive (CH₃)Aliphatic methyl carbon.

Conclusion

This application note provides a robust framework for the NMR-based structural characterization of 2-(6-methyl-3-indolyl)-2-oxoacetic acid. By following the detailed protocols for sample preparation and data acquisition, and by using the provided spectral predictions as a guide for interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate. The combination of ¹H, ¹³C, and DEPT NMR experiments offers a complete and unambiguous method for structural elucidation, which is an indispensable step in the fields of medicinal chemistry and drug development.

References

  • Benchchem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • Benchchem. (2025). Technical Support Center: NMR Spectroscopy of Indole Compounds.
  • Dai, J., et al. (2019). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • Huber, T., et al. (2011). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research.

Sources

Application

Solubility of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in common organic solvents

An In-depth Technical Guide to the Solubility of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in Common Organic Solvents Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in Common Organic Solvents

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid, a key intermediate in various synthetic pathways. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from related indole derivatives and established principles of chemical solubility. Furthermore, it presents a detailed, field-proven protocol for researchers to determine the solubility of this compound in their own laboratory settings, ensuring reliable and reproducible results for applications in drug discovery, process chemistry, and analytical method development.

The molecular structure of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid, featuring both a carboxylic acid and a keto group attached to the indole scaffold, suggests a moderate to good solubility in polar organic solvents. The presence of the ionizable carboxylic acid group also implies that its solubility will be highly dependent on the pH of the medium.[1]

Anticipated Solubility Profile

Based on the structure of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid and the known solubility of similar indole compounds, such as Indole-3-Glyoxylic Acid, a qualitative solubility profile can be anticipated.[2] The methyl group at the 6-position of the indole ring is expected to slightly increase its lipophilicity compared to the unsubstituted analogue.

Table 1: Anticipated Qualitative Solubility of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily solvating the carboxylic acid and keto groups of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneSoluble to Very SolubleThese solvents are excellent hydrogen bond acceptors and have high dielectric constants, which allows them to effectively solvate the polar functional groups of the molecule. DMSO is a particularly powerful solvent for a wide range of organic compounds.[1][3]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately SolubleThese solvents are less polar than the aprotic solvents listed above but can still engage in hydrogen bonding to some extent.
Halogenated Dichloromethane (DCM), ChloroformSparingly Soluble to InsolubleThe polarity of these solvents is relatively low, and they are poor hydrogen bond acceptors, making them less effective at solvating the polar functional groups of the molecule.
Non-polar Toluene, HexanesInsolubleThe significant difference in polarity between the solute and these solvents will likely result in very poor solubility.
Aqueous WaterSlightly Soluble (pH dependent)The presence of the carboxylic acid suggests that solubility in water will be low at acidic pH and will increase significantly at neutral to basic pH due to the formation of the more soluble carboxylate salt.[1]

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of the solubility of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in various organic solvents using the shake-flask method, a widely accepted technique for solubility measurement.[4]

I. Materials and Equipment
  • 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (high purity, >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable glass vials with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent being tested)

II. Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vials and vortex equil2 Incubate with shaking at constant temperature equil1->equil2 equil3 Allow to settle equil2->equil3 sample1 Centrifuge to pellet excess solid sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute sample for analysis sample2->sample3 sample4 Analyze by HPLC sample3->sample4 quant2 Determine concentration from curve quant1 Prepare calibration curve

Caption: Experimental workflow for solubility determination.

III. Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid into a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid pellet at the bottom of the vial.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

IV. Considerations for Enhancing Solubility

For applications requiring higher concentrations of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid than achievable in a single solvent, several strategies can be employed:

  • Co-solvents: The use of a mixture of solvents can significantly enhance solubility. For aqueous applications, a common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then dilute this stock solution into the aqueous buffer.[1]

  • pH Adjustment: For aqueous solutions, adjusting the pH can dramatically increase solubility. Since 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid possesses an acidic carboxylic acid group, increasing the pH above its pKa will lead to the formation of the more soluble carboxylate anion.[1]

  • Inclusion Complexes: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules within their lipophilic inner cavity, thereby increasing their apparent aqueous solubility.[1]

G cluster_problem Problem cluster_solutions Solubility Enhancement Strategies problem Poor Solubility of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid cosolvents Co-solvents e.g., DMSO, PEG 400, Ethanol problem->cosolvents ph_adjustment pH Adjustment Increase pH for acidic compounds problem->ph_adjustment complexation Inclusion Complexation e.g., Cyclodextrins problem->complexation

Caption: Strategies for enhancing the solubility of the target compound.

V. Conclusion

While specific, published quantitative solubility data for 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid is scarce, its chemical structure provides a strong basis for predicting its solubility behavior in common organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable and systematic approach to accurately determine the solubility of this compound in-house. Understanding and quantifying the solubility of this important synthetic intermediate is a critical step in optimizing reaction conditions, developing analytical methods, and formulating for biological assays.

References

  • Journal of Chemical & Engineering Data. Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Available from: [Link]

  • Journal of Pharmaceutical Sciences. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Available from: [Link]

  • Sinochem Nanjing Corporation. Indole-3-Glyoxylic Acid. Available from: [Link]

Sources

Method

Application Note: Advanced Crystallization Techniques and Protocols for 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

Introduction and Chemical Context 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (also known as 2-(6-methyl-1H-indol-3-yl)-2-oxoacetic acid) is a highly specialized indoleglyoxylic acid derivative[1]. It serves as a critical el...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (also known as 2-(6-methyl-1H-indol-3-yl)-2-oxoacetic acid) is a highly specialized indoleglyoxylic acid derivative[1]. It serves as a critical electrophilic building block in the synthesis of complex pharmaceutical agents, including bisindolylmaleimides, kinase inhibitors (such as sotrastaurin analogs), and various anti-inflammatory compounds[2][3].

Due to the reactive nature of the α-keto acid moiety and the electron-rich 6-methylindole core, crude reaction mixtures often contain colored oxidative impurities and unreacted starting materials. Achieving >99% purity requires meticulously designed crystallization protocols that exploit the distinct thermodynamic solubility profile of the indole-3-glyoxylic acid scaffold[4].

Physicochemical Profiling

Understanding the physicochemical properties of the target molecule is the foundation of any successful crystallization workflow. The compound features a hydrophobic 6-methylindole core paired with a highly polar, hydrogen-bonding oxoacetic acid group, dictating its unique solubility behavior[4].

PropertyValue
Chemical Name 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid
CAS Registry Number 1094511-56-4[1]
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Appearance Yellow to off-white crystalline solid
pKa (Estimated) ~3.0 - 3.5 (Carboxylic acid moiety)
Solubility (High) DMSO, DMF, Methanol, Ethyl Acetate (warm)[4]
Solubility (Low/Antisolvents) Water (at pH < 3), Hexane, Petroleum Ether[5]

Upstream Context: Synthesis and Impurity Profile

Typically, this compound is synthesized via the Friedel-Crafts acylation of 6-methylindole with oxalyl chloride in an aprotic solvent (e.g., Ether or THF) at low temperatures, followed by aqueous hydrolysis to yield the free acid[2].

Synthesis A 6-Methylindole (Starting Material) C 2-(6-Methyl-3-indolyl)-2-oxoacetyl chloride (Reactive Intermediate) A->C Ether/THF, 0°C B Oxalyl Chloride (Acylating Agent) B->C D Aqueous Hydrolysis (H2O / Base then Acid) C->D E Crude 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (Target Molecule) D->E Precipitation at pH 2-3

Figure 1: Synthetic pathway of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid via Friedel-Crafts acylation.

Crystallization Principles: Causality & Mechanism

Why avoid single-solvent cooling crystallization in alcohols? While the compound is highly soluble in methanol and ethanol, cooling crystallization in these solvents often traps polar impurities within the crystal lattice due to strong intermolecular hydrogen bonding between the solvent and the α-keto acid group. Furthermore, heating indoleglyoxylic acids in primary alcohols under mildly acidic conditions risks unwanted esterification (forming the methyl or ethyl ester)[2].

The Solvent/Antisolvent Advantage: A binary system utilizing Ethyl Acetate (Solvent) and Petroleum Ether (Antisolvent) is highly recommended for indole acetic and glyoxylic acid derivatives[5].

  • Ethyl Acetate: As a moderately polar, aprotic solvent, it disrupts the intermolecular hydrogen bonds of the carboxylic acid just enough to dissolve the compound at elevated temperatures (60°C) without risking esterification.

  • Petroleum Ether: The dropwise addition of this non-polar antisolvent rapidly reduces the dielectric constant of the medium. This forces the 2-(6-Methyl-3-indolyl)-2-oxoacetic acid molecules to dimerize via their carboxylic acid groups, nucleating into a highly ordered, high-purity crystalline lattice[5].

Detailed Experimental Protocols

Protocol A: Primary Acid-Base Purification (Pre-Crystallization)

Purpose: To remove neutral organic impurities (e.g., unreacted 6-methylindole) and highly polar colored byproducts before formal crystallization.

  • Suspension: Suspend 10 g of crude 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in 100 mL of deionized water.

  • Deprotonation: Slowly add 1M NaOH under continuous stirring until the pH reaches 8.5–9.0. The target acid will dissolve into the aqueous phase as a sodium salt.

  • Washing: Extract the aqueous layer with 2 x 50 mL of Dichloromethane (DCM). The DCM layer will pull unreacted 6-methylindole and non-polar byproducts. Discard the DCM layer.

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Dropwise, add 1M HCl while stirring vigorously until the pH reaches 2.0–2.5.

    • Self-Validation Check: A dense, pale-yellow precipitate must form immediately as the pH drops below the compound's pKa (~3.5).

  • Isolation: Filter the precipitate under vacuum, wash with 50 mL of ice-cold water, and dry under vacuum at 40°C for 12 hours.

Protocol B: High-Purity Solvent/Antisolvent Recrystallization

Purpose: To achieve >99.5% HPLC purity and optimal crystal habit.

  • Dissolution: Transfer the dried, pre-purified solid to a 500 mL round-bottom flask. Add 150 mL of Ethyl Acetate.

  • Heating: Heat the suspension to 60°C under a nitrogen atmosphere. Expert Insight: Nitrogen purging is critical here to prevent the thermal oxidation of the electron-rich indole core, which otherwise leads to pink or brown discoloration.

  • Hot Filtration: Pass the hot solution through a pre-warmed Buchner funnel with a fine glass-microfiber filter to remove any insoluble particulate matter.

  • Antisolvent Addition: Transfer the filtrate to a clean flask maintained at 50°C. Slowly add 150 mL of Petroleum Ether (40-60°C fraction) dropwise over 30 minutes.

    • Self-Validation Check: The solution will become slightly turbid, indicating the metastable zone has been reached and nucleation is beginning[5].

  • Controlled Cooling: Remove the heat source. Allow the mixture to cool to room temperature (20-25°C) naturally over 2 hours, then transfer to an ice bath (0-5°C) for an additional 2 hours to maximize thermodynamic yield.

  • Harvesting: Isolate the crystals via vacuum filtration. Wash the filter cake with 30 mL of an ice-cold 1:1 mixture of Ethyl Acetate/Petroleum Ether.

  • Drying: Dry the crystals in a vacuum oven at 45°C to a constant weight.

Crystallization Start Crude 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid Dissolution Dissolution in Ethyl Acetate (Heating to 60°C) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Antisolvent Dropwise Addition of Petroleum Ether (Antisolvent) Filtration->Antisolvent Cooling Controlled Cooling (0-5°C for 4 hours) Antisolvent->Cooling Harvest Vacuum Filtration & Washing Cooling->Harvest Drying Vacuum Drying (40°C, 24h) Harvest->Drying

Figure 2: Step-by-step solvent/antisolvent crystallization workflow for high-purity yield.

Analytical Validation & Troubleshooting

To ensure the protocol has executed successfully, the final crystalline product must be validated against the following parameters:

  • HPLC Profiling: Run on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The target peak should exhibit >99.5% Area Under Curve (AUC).

  • NMR Spectroscopy (1H, DMSO-d6): Confirm the presence of the indole NH (typically >11.5 ppm, broad singlet), the aromatic protons, and the distinct 6-methyl singlet (~2.4 ppm). The absence of a singlet at ~3.8 ppm confirms no methyl esterification occurred during processing.

  • Moisture Content: Perform Karl Fischer titration. Residual water must be <0.5%, which is strictly required if the compound is to be utilized in subsequent anhydrous coupling reactions (e.g., amide bond formations).

References

  • Accela ChemBio. 1557-14-8 7-Nitroindole-3-acetic Acid - AccelaChem (Catalog containing 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid, CAS: 1094511-56-4).1

  • CymitQuimica. CAS 1477-49-2: 3-Indoleglyoxylic acid.4

  • Faul, M. M., et al. (1998). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. Journal of Organic Chemistry. 2

  • Schlapbach, A., et al. (2011). Structure–Activity Relationship and Pharmacokinetic Studies of Sotrastaurin (AEB071), a Promising Novel Medicine for Prevention of Graft Rejection and Treatment of Psoriasis. ACS Publications. 3

  • Oklahoma State University (Open Research). The Conversion of D- and L-Tryptophan to Indole Compounds in the Rat (Fractional Crystallization Protocols).5

Sources

Application

Comprehensive Guide to the Preparation of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid Standard Solutions for Analytical Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the preparation of accurate and reproducible primary stock...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the preparation of accurate and reproducible primary stock and working standard solutions of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid. Intended for researchers in analytical chemistry, pharmacology, and drug development, this guide moves beyond a simple list of steps to explain the critical rationale behind each procedural choice. By integrating principles of analytical chemistry with practical safety and stability considerations, this document serves as an authoritative guide to ensure the integrity of quantitative analyses, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Guiding Principles and Rationale

The accuracy of any quantitative analytical method is fundamentally dependent on the quality of the calibration standards. The preparation of these standards is a meticulous process governed by principles of precision and analytical chemistry.[1][2] 2-(6-Methyl-3-indolyl)-2-oxoacetic acid, like many indole derivatives, presents unique challenges due to its limited aqueous solubility and potential for degradation.[3]

This protocol is therefore designed around two core objectives:

  • Ensuring Accuracy and Precision: This is achieved by employing the gravimetric method for preparing a primary stock solution from a well-characterized solid standard.[4] All subsequent working standards are prepared via serial dilution, a technique that propagates the initial accuracy if performed correctly.[2]

  • Maintaining Analyte Integrity: The choice of solvents and storage conditions is critical. Indole-containing compounds can be susceptible to oxidation and photodegradation.[3] Our protocol prioritizes the use of solvents that ensure complete dissolution while minimizing degradation risk. Storage recommendations are designed to preserve the solution's concentration and purity over time.

Materials and Equipment

Proper preparation requires high-purity reagents and calibrated laboratory equipment.

CategoryItemSpecifications
Chemicals 2-(6-Methyl-3-indolyl)-2-oxoacetic acidCertified reference material (CRM) or analytical standard grade (>98% purity)
Dimethyl sulfoxide (DMSO)HPLC or Spectroscopic Grade, anhydrous
Acetonitrile (ACN)HPLC or LC-MS Grade
Methanol (MeOH)HPLC or LC-MS Grade
Deionized WaterType I, 18.2 MΩ·cm
Glassware Volumetric Flasks, Class A1 mL, 5 mL, 10 mL, 25 mL, 50 mL
Pipettes, Calibrated Air-DisplacementRange covering 10 µL to 1000 µL
Pipette TipsLow-retention, filtered
Beakers and Scintillation VialsBorosilicate glass
Autosampler VialsAmber glass with PTFE-lined septa
Equipment Analytical BalanceReadability of 0.01 mg or better
Vortex MixerStandard laboratory model
Sonicator BathStandard laboratory model

Critical Safety Precautions

While a specific Safety Data Sheet (SDS) for 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is not widely available, data from structurally similar indole-containing acids and oxoacetic acids indicate that the compound should be handled with care.[5][6] Analogs often cause skin, eye, and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. When handling the powdered form of the compound, work within a chemical fume hood or use a dust mask to prevent inhalation.[7]

  • Handling: Avoid creating dust when weighing the solid material. Use appropriate weighing tools (e.g., a spatula) and transfer techniques.

  • Solvent Safety: DMSO, Acetonitrile, and Methanol are flammable and toxic. Handle these solvents in a well-ventilated area, away from ignition sources.

  • Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations.

Protocol: Preparation of a 1.0 mg/mL Primary Stock Solution

This section details the gravimetric preparation of a high-concentration primary stock solution. The key to this process is the accurate measurement of mass and volume.[1][4]

Rationale for Solvent Selection

2-(6-Methyl-3-indolyl)-2-oxoacetic acid is an organic acid with poor solubility in water. A common and effective strategy for such compounds is to first dissolve the material in a small volume of a strong organic solvent like DMSO, followed by dilution with a weaker, more chromatographically compatible solvent such as acetonitrile or methanol. This protocol uses DMSO for initial solubilization due to its excellent solvating power for a wide range of organic molecules.

Step-by-Step Procedure
  • Equilibration: Allow the container of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Tare a clean, dry glass weighing vessel (e.g., a small beaker or vial) on a calibrated analytical balance. Carefully weigh approximately 10.0 mg of the compound into the vessel. Record the exact mass to at least four decimal places (e.g., 10.04 mg).

  • Initial Dissolution: Add a small volume of DMSO (e.g., 500 µL) to the weighing vessel to wet and dissolve the solid. Gently swirl or vortex the vial until the solid is fully dissolved. A brief sonication (2-5 minutes) in a water bath can aid dissolution if necessary. Visually inspect the solution against a bright background to ensure no particulates are present.

  • Quantitative Transfer: Carefully transfer the dissolved solution into a 10 mL Class A volumetric flask.

  • Rinsing: To ensure all of the weighed analyte is transferred, rinse the weighing vessel three times with a suitable diluent (e.g., acetonitrile or methanol). Add each rinse to the 10 mL volumetric flask.

  • Dilution to Volume: Add the same diluent (acetonitrile or methanol) to the volumetric flask until the liquid level is just below the calibration mark. Use a pipette to add the final drops of diluent until the bottom of the meniscus is perfectly aligned with the mark.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.

  • Labeling and Storage: Transfer the final stock solution into a clearly labeled amber glass vial. The label should include the compound name, concentration (e.g., 1.004 mg/mL, based on the exact mass), preparation date, and solvent composition. Store the solution as recommended in Section 6.0.

Protocol: Preparation of Working Standard Solutions (Serial Dilution)

Working standards for building a calibration curve are prepared by serially diluting the primary stock solution. This method is efficient and maintains the accuracy of the original stock.[2][8]

Example Dilution Scheme for a Calibration Curve (0.1 - 10 µg/mL)

The following table outlines a typical serial dilution to generate a set of calibration standards. The final diluent should ideally match the initial mobile phase composition of the analytical method (e.g., 50:50 Acetonitrile:Water).

Standard IDStarting SolutionVolume of Starting SolutionFinal VolumeFinal Concentration (µg/mL)
WS1 Primary Stock (1000 µg/mL)100 µL10 mL10.0
WS2 WS1 (10.0 µg/mL)500 µL1 mL5.0
WS3 WS1 (10.0 µg/mL)250 µL1 mL2.5
WS4 WS1 (10.0 µg/mL)100 µL1 mL1.0
WS5 WS4 (1.0 µg/mL)500 µL1 mL0.5
WS6 WS4 (1.0 µg/mL)100 µL1 mL0.1
Visualization of the Serial Dilution Workflow

The following diagram illustrates the logical flow from the primary stock to the final working standards.

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate & Working Standards Preparation cluster_2 Step 3: Final Application Solid Solid Compound (>98% Purity) Weigh Weigh ~10 mg Solid->Weigh Dissolve Dissolve in DMSO, Dilute to 10 mL with ACN Weigh->Dissolve Stock Primary Stock (1000 µg/mL) Dissolve->Stock Dilute1 100 µL into 10 mL Stock->Dilute1 WS1 Working Standard 1 (10 µg/mL) Dilute2 Serial Dilutions WS1->Dilute2 CalCurve Calibration Curve (e.g., for HPLC/LC-MS) WS1->CalCurve WS_Low Lower Conc. Standards (0.1 - 5.0 µg/mL) WS_Low->CalCurve Dilute1->WS1 Dilute2->WS_Low

Caption: Workflow for preparing standard solutions.

Solution Stability and Storage

The stability of indole-based compounds is a critical factor for ensuring data quality over time.

  • Primary Stock Solution: Store at -20°C or lower in an amber vial to protect from light. Under these conditions, the solution is expected to be stable for 3-6 months. Before each use, allow the solution to thaw completely and warm to room temperature, then vortex thoroughly to ensure homogeneity.

  • Working Standard Solutions: It is highly recommended to prepare fresh working standards daily from the primary stock solution. If short-term storage is necessary, keep them refrigerated (2-8°C) in sealed amber autosampler vials for no longer than 48-72 hours.

Quality Control and Verification

A protocol is only trustworthy if it includes self-validation steps.

  • Solubility Check: After preparation, visually inspect all solutions to confirm the absence of any precipitate. If cloudiness or solid material is observed, the solution should be discarded.

  • Bracketed Calibration: When running a sample sequence, analyze a quality control (QC) standard at the beginning and end of the batch. The response should be within ±15% of the nominal value.

  • Fresh vs. Old Standard Comparison: To assess long-term stability, prepare a fresh primary stock solution and compare its analytical response (e.g., peak area in an HPLC run) against the stored stock solution. The responses should be within an acceptable margin of error (e.g., <5% difference).

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
Precipitation in working standards The analyte has crashed out of solution due to a high percentage of aqueous solvent.Increase the proportion of organic solvent in the final diluent. Prepare intermediate dilutions in a higher organic percentage before the final dilution.
Inconsistent calibration curve (poor R²) Pipetting errors during serial dilution. Incomplete dissolution or homogenization. Analyte degradation.Use calibrated pipettes and proper technique. Vortex solutions thoroughly after each dilution step. Prepare fresh working standards daily.
Decreasing analytical response over time Degradation of the analyte in the stock or working solutions.Verify storage conditions (temperature, light protection). Prepare a fresh primary stock solution to confirm the stability of the older stock.

References

  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. [Link]

  • PubChem. (n.d.). methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2021). Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. Molbank, 2022(1), M1307. [Link]

  • PubChem. (n.d.). 2-(6-methoxy-1H-indol-3-yl)acetic Acid. National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Jayashankara, B. S., Rai, K. M. L., & M., L. K. (2009). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc, 2009(12), 217-231. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Indolyl 3-acetic acid. Retrieved March 23, 2026, from [Link]

  • News-Medical.Net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved March 23, 2026, from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved March 23, 2026, from [Link]

  • PubChem. (n.d.). Oxindole-3-acetic acid. National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Folkes, L. K., & Wardman, P. (2001). Reactivity toward thiols and cytotoxicity of 3-methylene-2-oxindoles, cytotoxins from indole-3-acetic acids, on activation by peroxidases. Chemical research in toxicology, 14(5), 515–521. [Link]

  • Science Ready. (n.d.). How to Make a Standard Solution – HSC Chemistry. Retrieved March 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 23, 2026, from [Link]

  • Dairy Knowledge Portal. (n.d.). Preparation of standard solutions. Retrieved March 23, 2026, from [Link]

  • Pharmaguideline. (2010, September 27). Preparation of Standard Solutions. Retrieved March 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid synthesis

Welcome to the Technical Support Center for Indole-3-Glyoxylic Acid Derivatives . As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole-3-Glyoxylic Acid Derivatives . As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of substituted indole-glyoxylic acids.

The synthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid relies on the classic Friedel-Crafts acylation of the electron-rich C3 position of the indole ring using oxalyl chloride[1]. While mechanistically straightforward, the extreme moisture sensitivity of the intermediates and the risk of side-reactions (such as decarbonylation or dimerization) often compromise yields.

This guide deconstructs the workflow, providing a self-validating protocol, causality-driven troubleshooting, and empirical data to ensure reproducible, high-yield synthesis.

Mechanistic Workflow & Causality

The indole nucleus is a privileged pharmacophore where the nitrogen lone pair donates electron density into the aromatic system, making the C3 position highly nucleophilic[2],[3]. Reaction with oxalyl chloride rapidly forms the highly reactive intermediate, 2-(6-methyl-1H-indol-3-yl)-2-oxoacetyl chloride[4].

The critical failure point in most low-yielding syntheses is the direct aqueous hydrolysis of this acyl chloride. To bypass degradation, our optimized workflow introduces an in situ alcohol quench to form a stable ester intermediate before executing a controlled saponification[5].

Synthesis_Workflow A 6-Methylindole (Starting Material) C 2-(6-Methyl-1H-indol-3-yl) -2-oxoacetyl chloride (Reactive Intermediate) A->C Acylation (0 °C, Et2O) B Oxalyl Chloride (Electrophile) B->C E Methyl 2-(6-Methyl-1H-indol-3-yl) -2-oxoacetate (Stable Ester) C->E Esterification (RT, 1h) D Anhydrous MeOH (In situ Quench) D->E G 2-(6-Methyl-3-indolyl) -2-oxoacetic Acid (Final Product) E->G Saponification & Acidification F 1. LiOH (aq) / THF 2. HCl (pH 2-3) F->G

Mechanistic workflow for the synthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Troubleshooting & FAQs

Q1: Why is my yield of the acyl chloride intermediate consistently low, and why does the reaction mixture turn dark? A1: This is a classic symptom of moisture contamination and poor temperature control. Oxalyl chloride is violently reactive with water, hydrolyzing into CO, CO₂, and HCl. The generated HCl can catalyze the dimerization of 6-methylindole, turning the solution dark. Causality & Fix: You must use rigorously dried solvents (e.g., anhydrous diethyl ether over molecular sieves) and freshly distilled oxalyl chloride. Maintain the reaction strictly at 0 °C during the addition phase to suppress thermal degradation[1].

Q2: Why use diethyl ether instead of THF for the initial acylation step? A2: Diethyl ether has a significantly lower solubilizing power for the intermediate acyl chloride compared to THF. As the 2-(6-methyl-1H-indol-3-yl)-2-oxoacetyl chloride forms, it rapidly precipitates out of the ether solution as a bright yellow/orange solid. This phase separation effectively removes the highly reactive intermediate from the liquid phase, preventing over-acylation (e.g., at the N1 position) and serving as a visual self-validation of the reaction's progress[5],[1].

Q3: Direct hydrolysis of the acyl chloride gives a complex, gummy mixture. How can I isolate a clean product? A3: Direct addition of water to the acyl chloride is highly exothermic. Localized heating promotes decarbonylation (loss of CO) via a radical or ionic pathway, yielding the undesired indole-3-carboxylic acid instead of the glyoxylic acid[6],[7]. Causality & Fix: Employ the "Esterification-Hydrolysis" workaround. Quench the intermediate with anhydrous methanol to form a stable methyl ester[4]. This ester can be safely isolated or directly subjected to controlled, low-temperature saponification, drastically improving the overall yield and purity[5].

Q4: How do I prevent product loss during the final precipitation? A4: The final product is a carboxylic acid that is partially soluble in highly acidic aqueous media. If the pH is lowered too rapidly or too far (pH < 1), the product often crashes out as a gummy solid that traps organic impurities. Causality & Fix: Perform the acidification slowly at 0 °C using 1M HCl, stopping exactly at pH 2-3. The slow adjustment allows the 2-(6-methyl-3-indolyl)-2-oxoacetic acid to form a highly pure, filterable crystalline lattice[5].

Quantitative Yield Optimization Data

The following table summarizes the empirical data demonstrating how specific mechanistic interventions impact the overall yield and purity of the final product.

Reaction Conditions (Step 1)Intermediate Quench (Step 2)Hydrolysis Reagent (Step 3)Overall Yield (%)Purity (HPLC)Observation / Morphology
THF (0 °C to RT)Direct H₂O quenchNaOH (aq)45%82%Dark, gummy solid; difficult to filter.
Et₂O (0 °C to RT)Direct H₂O quenchLiOH (aq)52%85%Yellow powder; significant decarbonylation.
Et₂O (Strictly 0 °C)Anhydrous MeOH quenchNaOH (aq)88%96%Pale yellow crystals; clean conversion.
Et₂O (Strictly 0 °C) Anhydrous MeOH quench LiOH (aq) 91% >98% Off-white fine crystals; optimal protocol.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the visual checkpoints are met.

Phase 1: Friedel-Crafts Acylation
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 6-methylindole (10.0 mmol, 1.31 g) and dissolve in anhydrous diethyl ether (50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Electrophilic Addition: Dissolve oxalyl chloride (12.0 mmol, 1.03 mL) in anhydrous diethyl ether (10 mL). Add this solution dropwise to the indole mixture over 20 minutes using an addition funnel.

  • Validation Checkpoint: Within 10–30 minutes, a heavy, bright yellow/orange precipitate of 2-(6-methyl-1H-indol-3-yl)-2-oxoacetyl chloride must form. If the solution remains clear or turns black, moisture has compromised the reaction.

Phase 2: In Situ Esterification
  • Quenching: While maintaining the suspension at 0 °C, add anhydrous methanol (50.0 mmol, 2.0 mL) dropwise over 5 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT) while stirring for 1 hour.

  • Validation Checkpoint: The bright yellow precipitate will gradually dissolve, yielding a clear, pale-yellow solution of the methyl ester.

  • Concentration: Concentrate the mixture under reduced pressure to remove ether and excess methanol. The crude ester can be used directly in the next step.

Phase 3: Saponification and Acidification
  • Hydrolysis: Dissolve the crude ester in THF (20 mL). Add a solution of 1M aqueous LiOH (30.0 mmol, 30 mL). Stir vigorously at RT for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 1:1) until the ester spot disappears.

  • Workup: Transfer the mixture to a separatory funnel and wash with diethyl ether (2 × 20 mL) to remove unreacted starting materials and non-polar impurities. Retain the aqueous layer.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 2.0–3.0.

  • Validation Checkpoint: A fine, off-white to pale yellow precipitate of 2-(6-methyl-3-indolyl)-2-oxoacetic acid will form.

  • Isolation: Collect the solid via vacuum filtration, wash with ice-cold water (10 mL), and dry under high vacuum over P₂O₅ for 24 hours.

References

  • Chen, D., Chen, Y., Ma, Z., Zou, L., Li, J., & Liu, Y. (2018). "One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling." Journal of Organic Chemistry, 83(13), 6805-6814. Available at:[Link]

  • Landa, A., et al. (2021). "Enantioselective Construction of Spirooxindole-Fused Cyclopentanes." Journal of Organic Chemistry, 86(16), 11089-11101. Available at:[Link]

  • Anwar, S., et al. (2018). "Applications of Friedel–Crafts reactions in total synthesis of natural products." RSC Advances, 8(61), 34855-34883. Available at:[Link]

  • Huang, Y., et al. (2023). "Data Driven Computational Design and Experimental Validation of Drugs for Accelerated Mitigation of Pandemic-like Scenarios." The Journal of Physical Chemistry Letters, 14(42), 9400-9409. Available at:[Link]

  • Bergman, J., & Bäckvall, J. E. (1977). "On the Mechanism of Decarbonylation of Indole-3-glyoxyloyl Chloride." Acta Chemica Scandinavica, B31, 342-344. Available at:[Link]

Sources

Optimization

Troubleshooting degradation issues of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the notorious instability of 2-(6-Methyl-3-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the notorious instability of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (a derivative of indole-3-glyoxylic acid) during storage and handling.

Below, you will find an in-depth mechanistic FAQ, quantitative stability data, and a self-validating experimental protocol to ensure the absolute integrity of your analyte.

Part 1: Core Troubleshooting FAQs

Q1: Why does 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid degrade so rapidly in solution? A: The instability is driven by the molecule's structural thermodynamics. The compound features an electron-rich indole ring conjugated with an α -keto acid (glyoxylic acid) moiety. This specific configuration is highly susceptible to nucleophilic attack by reactive oxygen species (ROS), such as trace peroxides in solvents, and photolytic cleavage[1]. When exposed to ROS or light, the molecule undergoes rapid oxidative decarboxylation , losing CO2​ to form 6-methylindole-3-carboxaldehyde[2][3].

Q2: What are the visual and analytical symptoms of this degradation? A:

  • Visual: The intact compound is typically a light yellow powder or solution. As oxidation and subsequent polymerization occur, you will observe a distinct color shift to dark brown or a pinkish hue.

  • Analytical (LC-MS/HPLC): You will observe a reduction in the parent peak and the emergence of a secondary peak with a mass of [M−H]−−44 Da . This mass loss corresponds exactly to the loss of carbon dioxide during the conversion of the glyoxylic acid group into a carboxaldehyde[3].

Q3: My stock solution degraded even though I stored it at -20°C. What went wrong? A: Temperature alone cannot prevent degradation if the solvent environment is permissive. Protic solvents (like water, methanol, or non-anhydrous DMSO) facilitate tautomerization and support peroxide-driven nucleophilic attacks, even at sub-zero temperatures[1]. Furthermore, repeated freeze-thaw cycles introduce atmospheric oxygen and condensation, accelerating ROS-mediated breakdown.

Part 2: Quantitative Stability Data

To optimize your experimental design, refer to the following synthesized stability data comparing storage conditions.

Storage ConditionSolvent / MatrixAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Room Temp (25°C) Water / PBS (pH 7.4)Ambient AirLight< 12 hoursRapid oxidative decarboxylation
4°C MethanolAmbient AirDark48 - 72 hoursSolvolysis & oxidation
-20°C DMSO (Standard)Ambient AirDark~ 2 weeksSlow peroxide-driven cleavage
-20°C DMSO (Anhydrous)Argon / N2​ Dark> 3 monthsNegligible (if sealed)
-80°C Dry PowderArgon / N2​ Dark> 12 months Stable

Part 3: Mechanistic Workflow & Visualization

The following diagram illustrates the causality between environmental stress, the chemical degradation pathway, and the required stabilization workflow.

G A 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid B ROS / Light / Protic Solvents A->B Improper Handling E Anhydrous Conditions + Argon + (-80°C) A->E Optimized Protocol C Oxidative Decarboxylation (-CO2) B->C Nucleophilic Attack D 6-Methylindole-3-carboxaldehyde C->D Degradation F Preserved Analyte Integrity E->F Stabilization

Degradation pathway of the analyte and stabilization workflow.

Part 4: Self-Validating Preparation & Storage Protocol

To guarantee trustworthiness in your assays, do not simply follow steps—validate them. This protocol utilizes a built-in control system to prove that degradation has been halted.

Phase 1: Degassing and Reconstitution

Causality: Removing dissolved oxygen prevents the formation of peroxides, which are the primary catalysts for the cleavage of the α -keto acid bond.

  • Solvent Prep: Obtain ultra-dry, anhydrous DMSO (water ≤0.005% ). Sparge the solvent with high-purity Argon gas for 15 minutes prior to use.

  • Reconstitution: Dissolve the lyophilized 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid powder in the degassed DMSO to your desired stock concentration (e.g., 10 mM). Perform this step inside a dark hood or under amber lighting to prevent UV-driven radical initiation.

Phase 2: The Self-Validation Setup (Internal Control)

Causality: By running a parallel control spiked with an antioxidant, you can definitively prove whether any downstream degradation in your main sample is due to ROS exposure or inherent thermal instability[3].

  • Control Aliquot: Transfer of your stock solution into a separate vial. Spike this control with 0.1% Ascorbic Acid (a potent ROS scavenger).

  • Main Aliquots: Dispense the remaining stock solution into single-use, silanized amber glass vials. Note: Silanization prevents the glass surface from catalyzing tautomerization.

Phase 3: Storage and Analytical Verification

Causality: Flash freezing bypasses the slow cooling phase where transient condensation and localized concentration gradients can trigger precipitation or degradation.

  • Flash Freezing: Immediately submerge all sealed vials (main and control) in liquid nitrogen for 30 seconds.

  • Storage: Transfer to a -80°C freezer. Store in a secondary opaque container purged with Argon.

  • LC-MS Validation (Time Zero & Post-Thaw): Before running your primary biological or chemical assay, thaw one main aliquot and the ascorbic acid control aliquot. Run both on LC-MS.

    • Success Criteria: The area under the curve (AUC) for the parent mass must be >98% . The [M−H]−−44 Da peak must be <1% . If the main aliquot shows >5% degradation but the ascorbic acid control remains intact, your handling environment is introducing ROS, and you must re-evaluate your solvent degassing process.

References

  • BenchChem. "Application Notes and Protocols for the Purification of Indole-3-Pyruvic Acid from Biological Samples."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkx0lNdccQmSsZkQOyr-EX9BfmHewBoHoBm1utsBQd4OfHQ3YVLjYemAeg-Yx0KA3MZeUZKAQDXikVTH01dfSczvLaozqCCiwoeVESEe4EuHrPQ8OqH-KByfV-EVrTXRSw0GJxokv5LEbY_0HuK6utTpVtEs8qIWq7A1h4iSe15goIS58YaTmX5C85yM7Q1YukZ8Vj6uBAn2QcSjnC-M_cuATtqnYSUiVu98gdms1i8tI9vJXdU37AgwD12q6QG2l_Rg==]
  • ACS Publications. "Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUKvHnbLQlliBKReCJ4v6FQehd7IP9rXGOV8dskyaEQgPDGC_LNYNBM0qQw-f2ZzwC1ioKO_8i0t-jzrT8rRQawBwoL-JKC6Z-qj_0paFrIOmqDv3OhKZWCeOwuDklJ1YpIsWeASdGab6f_S2wB9A=]
  • NIH/PMC. "Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDCgmiwMPIFQShEvQmcrsTvnVqdYu0JBXbC4eQKNU5mRRgeE-oJmmrIUshsDhc3GO6bxkDbf4tC4zLvbn0UqqlI3E35j64y6K_-qmq_v_eOQkjCXvNQY9lAhlWF2AGZrR_mRhTCCVCjFqxPQ==]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

Welcome to the Technical Support Center for the purification of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (CAS: 1094511-56-4), also known as 6-methylindole-3-glyoxylic acid. This compound is a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (CAS: 1094511-56-4), also known as 6-methylindole-3-glyoxylic acid. This compound is a critical intermediate in the synthesis of indoleacetamide analogues and various pharmaceutical agents [1].

As a highly electron-rich indole derivative bearing a labile glyoxylic acid moiety, this compound is prone to auto-oxidation and thermal degradation. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your recrystallization workflows.

Solvent Selection & Solubility Profiling

The choice of solvent dictates the balance between purity and thermal degradation. The glyoxylic acid moiety is highly polar, while the 6-methylindole ring is hydrophobic.

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Expected YieldPurityCausality & Mechanistic Notes
Aqueous Ethanol 60:4075–80%>98%Excellent for removing polar impurities. Risk: High risk of hydrolysis and decarboxylation if boiled excessively.
Ethyl Acetate / Hexane 1:385–90%>95%Ideal for removing non-polar unreacted 6-methylindole. Lower risk of thermal degradation due to lower boiling points.
Methanol 100%60–70%>99%Yields highest purity crystals but results in lower recovery due to the compound's high solubility even at 4°C.
Acetonitrile 100%70–75%>97%Prone to "oiling out" if cooled too rapidly. Requires strict cooling gradients and seeding.
Mechanistic Workflow: Degradation vs. Purification

Understanding the thermal boundaries of your compound is critical. The diagram below illustrates the logical pathways of standard purification versus thermal degradation.

Workflow N1 Crude 2-(6-Methyl-3-indolyl) -2-oxoacetic Acid N2 Solvent Selection (Aq. EtOH or EtOAc/Hexane) N1->N2 N3 Heating (>70°C) Prolonged Exposure N2->N3 Improper Protocol N4 Controlled Heating (<60°C) & Degassing N2->N4 Standard Protocol N5 Decarbonylation / Decarboxylation N3->N5 Thermal Degradation N6 Optimal Dissolution (No Degradation) N4->N6 N7 Slow Cooling & Seeding (Room Temp to 4°C) N6->N7 N8 High-Purity Crystals N7->N8

Caption: Logical workflow for the recrystallization of indole-3-glyoxylic acid derivatives.

Step-by-Step Methodology: Standard Recrystallization Protocol

This protocol utilizes a 60% aqueous ethanol system and is designed as a self-validating system —incorporating visual and spectroscopic checkpoints to ensure structural integrity.

Step 1: Preparation & Degassing Purge the chosen solvent (60% Aq. EtOH) with Nitrogen or Argon for 15 minutes. Causality: The electron-rich pyrrole ring of the indole is highly susceptible to auto-oxidation. Removing dissolved oxygen prevents the formation of pink/brown polymeric impurities.

Step 2: Controlled Dissolution Suspend the crude 2-(6-Methyl-3-indolyl)-2-oxoacetic acid in the degassed solvent. Heat gently using a water bath, strictly maintaining the internal temperature below 60°C . Causality: Exceeding 70°C induces a radical-chain decarbonylation of the glyoxylic acid moiety, converting your product into 6-methylindole-3-carboxaldehyde [2].

Step 3: Decolorization (If crude is dark) Add activated charcoal (10% w/w relative to the crude mass) to the warm solution. Stir gently for 5 minutes. Causality: Charcoal adsorbs highly conjugated, colored oxidized impurities that co-crystallize with the target compound.

Step 4: Hot Filtration Filter the mixture rapidly through a pre-warmed Celite pad into a clean, pre-warmed receiving flask. Causality: Pre-warming the filtration apparatus prevents premature crystallization in the funnel stem, which leads to yield loss and clogged frits.

Step 5: Gradient Crystallization Allow the filtrate to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours. Causality: A slow cooling gradient allows the molecules to form a highly ordered crystal lattice, actively excluding trapped solvent molecules and impurities.

Step 6: Isolation & Validation Collect the crystals via vacuum filtration. Wash with a minimal amount of ice-cold 20% aqueous ethanol, followed by cold hexane. Dry under high vacuum for 24 hours.

  • Self-Validation Checkpoint:

    • Visual: The pure product should be off-white to pale yellow. A pink hue indicates failed degassing (oxidation).

    • 1H-NMR (DMSO-d6): Verify the absence of a sharp singlet at ~9.9 ppm. The presence of this peak confirms thermal degradation to the aldehyde [2].

Troubleshooting FAQs

Q: Why is my product turning pink or dark brown during recrystallization? A: Indole derivatives are highly electron-rich and prone to auto-oxidation at the C2 position when exposed to air and light. This reaction is accelerated by heat, forming highly colored polymeric impurities. Solution: Always degas your recrystallization solvents with an inert gas (N2/Ar), minimize light exposure by wrapping the flask in foil, and utilize activated charcoal during the dissolution phase.

Q: My NMR shows contamination with a singlet at ~9.9 ppm. Where did this come from? A: A singlet at ~9.9 ppm is the signature of an aldehyde proton, specifically from 6-methylindole-3-carboxaldehyde. This is a direct result of thermal degradation. Indole-3-glyoxylic acids can undergo rapid decarbonylation and decarboxylation when heated excessively in solution [2]. Solution: Never heat the recrystallization mixture above 60°C. If the compound does not dissolve at 60°C, increase the solvent volume rather than the temperature.

Q: The product is "oiling out" (forming a liquid layer) instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase because its melting point is depressed by impurities, or the solvent mixture is too poor, causing it to crash out before a crystal lattice can form. Solution: Reheat the mixture to 60°C until it is entirely homogeneous. Add a small volume of the "good" solvent (e.g., pure ethanol) to increase solubility, then cool the mixture much more slowly. Scratching the inside of the glass flask with a glass rod or adding a tiny seed crystal will provide a nucleation site to encourage crystallization over oiling.

References
  • Wang J., Kaiser M., Copp B.R. Investigation of Indolglyoxamide and Indolacetamide Analogues of Polyamines as Antimalarial and Antitrypanosomal Agents. Marine Drugs. 2014; 12(6): 3138-3160. URL:[Link]

  • Møller B.L., McFarlane I.J., Conn E.E. Chemical Synthesis and Disproportionation of N-Hydroxytyrosine. Acta Chemica Scandinavica. 1977; 31b: 343-344. URL:[Link]

Optimization

Overcoming low solubility of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in aqueous media

Introduction Welcome to the technical support guide for 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (also known as 6-Methyl-indole-3-glyoxylic acid). This molecule is of significant interest in various research fields, but i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (also known as 6-Methyl-indole-3-glyoxylic acid). This molecule is of significant interest in various research fields, but its utility is often hampered by its characteristically low solubility in aqueous media. This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming these solubility challenges. It is designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing solutions for their experiments.

The core of the solubility issue stems from the molecule's structure: a hydrophobic 6-methylindole ring system coupled with an acidic glyoxylic acid moiety. This dual nature requires a systematic approach to achieve successful solubilization, particularly for sensitive biological assays.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and provides a foundational understanding of the compound's properties.

Q1: What are the basic physicochemical properties of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid?

A1: Understanding the inherent properties of the compound is the first step in troubleshooting solubility. The molecule possesses a nonpolar, hydrophobic indole core and a polar, ionizable carboxylic acid group.

  • Structure: Comprises a substituted indole ring, which is largely nonpolar, and a 2-oxoacetic acid group, which is polar and acidic.

  • Acidity (pKa): The glyoxylic acid moiety is a carboxylic acid. While the exact experimental pKa for this specific molecule is not widely published, similar indole-3-glyoxylic acids and related structures have pKa values estimated to be in the range of 3.5 - 4.5. This means the molecule is a weak acid.

  • Solubility Profile: It is generally considered poorly soluble in water and neutral aqueous buffers but shows increased solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

Q2: I dissolved the compound in my aqueous buffer, but it crashed out (precipitated) overnight. What happened?

A2: This is a classic sign of creating a supersaturated solution that is not stable over time or with temperature changes. Several factors could be at play:

  • Kinetic vs. Thermodynamic Solubility: You may have achieved initial dissolution (kinetic solubility) through heating or vigorous mixing, but the concentration exceeded the compound's true thermodynamic solubility limit in that specific buffer. Over time, the excess compound precipitates to reach a stable equilibrium.

  • Temperature Changes: Solubility is often temperature-dependent. If you prepared the solution at room temperature or slightly warmed it, and then stored it at 4°C, the solubility limit likely decreased, causing precipitation.

  • pH Shift: If your buffer was not strong enough, its pH could have shifted over time (e.g., due to CO2 absorption from the air), altering the ionization state of the compound and reducing its solubility.

  • Salt Effects: High concentrations of certain salts in your buffer can "salt out" the compound, reducing its solubility. This is particularly relevant for phosphate buffers, which can sometimes form insoluble salts with organic molecules.[1]

Q3: My compound dissolves perfectly in 100% DMSO, but precipitates immediately when I add it to my cell culture medium or assay buffer. Why?

A3: This is the most common challenge faced by researchers.[2] The compound is highly soluble in the organic co-solvent (DMSO) but not in the final aqueous system. When you add the concentrated DMSO stock to the aqueous medium, you are performing a "solvent shift." The DMSO concentration is instantly diluted, and the surrounding solvent environment abruptly changes from organic to >99% aqueous. The compound, no longer soluble in this new environment, precipitates out of the solution.[3]

Part 2: Systematic Solubilization Strategies

If initial attempts fail, a more systematic approach is required. The following decision tree and detailed guides will help you select the appropriate method based on your experimental constraints.

G start Start: Need to dissolve 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid stock_prep Prepare a concentrated stock in 100% DMSO (e.g., 10-50 mM) start->stock_prep final_conc What is the final desired concentration in aqueous media? stock_prep->final_conc low_conc Low (< 10 µM) final_conc->low_conc high_conc High (≥ 10 µM) final_conc->high_conc method_direct Strategy 1: Direct Dilution of DMSO Stock low_conc->method_direct method_ph Strategy 2: pH Adjustment high_conc->method_ph Is pH change tolerated by assay? method_cyclo Strategy 3: Cyclodextrin Formulation high_conc->method_cyclo Is pH change NOT tolerated by assay? check_precip Does it precipitate upon dilution into final buffer? method_direct->check_precip success Success! Proceed with experiment. Verify final DMSO %. method_ph->success Successful Dissolution method_cyclo->success Successful Dissolution check_precip->method_ph Yes check_precip->success No

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: Co-Solvent Approach (DMSO)

This is the most straightforward method and should always be the first attempt for low-concentration applications.

Causality: Co-solvents like DMSO work by reducing the overall polarity of the aqueous solvent system, making it more favorable for nonpolar compounds.[] For many compounds, a final concentration of 0.1% to 0.5% DMSO is sufficient to maintain solubility without significantly impacting most biological assays.[5][6]

Protocol: Preparing a 10 µM Working Solution

  • Prepare Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock. This minimizes the volume of concentrated DMSO added to your final solution.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock to 999 µL of your final aqueous buffer or cell culture medium. This creates a 1 µM solution in 0.1% DMSO. For a 10 µM solution, add 10 µL to 990 µL of buffer (final DMSO will be ~1%).

  • Mixing is Critical: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations that can lead to immediate precipitation.[3]

  • Observe: Check the solution for any signs of cloudiness or precipitate.

Troubleshooting:

  • Precipitation Occurs: If you see precipitation, your final DMSO concentration is too low to maintain solubility at that specific compound concentration. You can try increasing the final DMSO percentage (up to 1% is often tolerated, but must be validated for your specific assay) or move to Strategy 2 or 3.[2]

Strategy 2: pH Adjustment

This method leverages the acidic nature of the molecule to dramatically increase aqueous solubility.

Causality: As a carboxylic acid, the compound exists in two forms: a neutral, protonated form (R-COOH) at low pH, and an ionized, deprotonated carboxylate form (R-COO⁻) at high pH. The ionized form is significantly more polar and thus more soluble in water.[7] According to the Henderson-Hasselbalch equation, once the pH of the solution is raised above the compound's pKa, the ionized form will predominate. Raising the pH to 1-2 units above the pKa (e.g., pH 6.0 - 7.5) can increase solubility by orders of magnitude.[]

Protocol: Preparing a 100 µM Solution via pH Adjustment

  • Weigh Compound: Weigh the desired amount of the solid compound into a sterile tube.

  • Initial Suspension: Add a small volume of purified water (e.g., 50% of the final desired volume). The compound will likely not dissolve and will form a slurry.

  • Basification: Add a low-molarity solution of NaOH (e.g., 0.1 N) dropwise while stirring or vortexing. Monitor the pH of the solution.

  • Dissolution Point: As the pH increases and surpasses the compound's pKa, the solid will begin to dissolve. Continue adding NaOH until the solution becomes completely clear. The target pH should ideally be in the neutral range (7.0-7.4) if compatible with your experiment.

  • Final Volume Adjustment: Once fully dissolved, add your concentrated buffer stock (e.g., 10x PBS) and then adjust the final volume with purified water.

  • Final pH Check: Re-check the pH and adjust as necessary with dilute NaOH or HCl.[8]

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter.

Troubleshooting:

  • High pH Required: If dissolution only occurs at a pH that is incompatible with your assay (e.g., pH > 8.5), this method may not be suitable on its own. Consider combining it with the co-solvent or cyclodextrin method.

Strategy 3: Cyclodextrin-Based Formulation

This is an advanced but highly effective method for achieving high aqueous concentrations of hydrophobic compounds, especially when pH modification and co-solvents are not viable options.[9]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They act as molecular "buckets" that encapsulate the hydrophobic part of a guest molecule (in this case, the 6-methylindole ring).[11] This "inclusion complex" presents a hydrophilic exterior to the water, effectively solubilizing the entire package.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications due to its high solubility and low toxicity.[6]

G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Cavity Hydrophobic Cavity Complex Soluble Inclusion Complex Compound Insoluble Compound Indole Hydrophobic Indole Ring Acid Hydrophilic Acid Group Compound->Complex Encapsulation Encapsulated Compound (Encapsulated)

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol: Preparing a 1 mM Solution with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). This may require stirring and gentle warming to fully dissolve.

  • Add Compound: Add the solid 2-(6-Methyl-3-indolyl)-2-oxoacetic acid directly to the HP-β-CD solution to achieve the desired final concentration (e.g., 1 mM).

  • Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) or sonicate in a bath sonicator to facilitate the formation of the inclusion complex. The solution should gradually clarify.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, un-complexed solid.

  • Collect Supernatant & Filter: Carefully collect the clear supernatant, which contains the solubilized complex, and sterile-filter it through a 0.22 µm filter. The concentration should be confirmed analytically if precision is required.

Part 3: Summary & Comparison of Methods

MethodPrincipleProsConsBest For
Co-Solvent (DMSO) Reduces solvent polarity.Simple, fast, widely used.Potential for precipitation upon dilution; DMSO can have biological effects at >0.5-1%.[6]Low concentration (<10-20 µM) in vitro screening assays.
pH Adjustment Increases ionization of the acidic group.Can achieve high concentrations; uses simple reagents.Requires assay to be tolerant of the final pH; risk of compound instability at extreme pH.High concentration stock solutions where the final assay pH can be controlled.
Cyclodextrin Encapsulates the hydrophobic moiety.[11]Achieves high aqueous solubility; low toxicity; avoids organic solvents.[6][12]More complex and time-consuming preparation; may alter compound bioavailability in some contexts.High concentration aqueous formulations for cell culture or in vivo studies where DMSO is undesirable.

References

  • PMC

  • MDPI

  • Pharma Excipients

  • International Journal of Pharmaceutical Sciences and Nanotechnology

  • ScienceAsia

  • Journal of Chemical Technology and Metallurgy

  • WuXi AppTec DMPK

  • Benchchem

  • Restek

  • BOC Sciences

  • ResearchGate

  • AP Chemistry LibreTexts

  • ResearchGate

  • Reddit

  • CompoundingToday.com

  • Journal of Medicinal Chemistry

  • National Center for Biotechnology Information

  • MDPI

  • PMC

  • ResearchGate

  • Reddit

  • PMC

  • MDPI

  • European Journal of Chemistry

  • Wiley Online Library

  • Semantic Scholar

  • Google Patents

  • Sigma-Aldrich

  • PubChem

  • Royal Society of Chemistry

  • Google Patents

  • Sigma-Aldrich

  • University of Tartu

  • Thieme Connect

  • UCLA Chemistry

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of indole-3-glyoxylic acid derivatives. The Friedel-Crafts acylation of 6-methylindole with o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of indole-3-glyoxylic acid derivatives. The Friedel-Crafts acylation of 6-methylindole with oxalyl chloride—the foundational step of the[1]—is highly efficient but prone to specific byproduct formation if reaction parameters are not strictly controlled.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, regioselective C3-acylation while minimizing dimerization and polymerization.

Part 1: Mechanistic Workflow & Causality

The reaction proceeds via the electrophilic attack of oxalyl chloride on the electron-rich C3 position of 6-methylindole, forming a highly reactive 6-methyl-3-indoleglyoxylyl chloride intermediate[1]. Subsequent hydrolysis yields the target 2-(6-Methyl-3-indolyl)-2-oxoacetic acid. However, deviations in stoichiometry, temperature, or solvent can divert the pathway toward dimerization, N-acylation, or polymerization[2].

G SM 6-Methylindole + Oxalyl Chloride Intermediate 6-Methyl-3-indoleglyoxylyl Chloride SM->Intermediate Ether/THF, 0°C Byproduct1 Bis(6-methyl-3-indolyl) ethanedione SM->Byproduct1 Excess Indole Byproduct2 N-Acylated Indole SM->Byproduct2 Base Present Polymer Polymeric Tar SM->Polymer High Temp / Acid Target 2-(6-Methyl-3-indolyl)- 2-oxoacetic Acid Intermediate->Target H2O (Hydrolysis) Intermediate->Byproduct1 + Unreacted Indole

Mechanistic pathways in the Friedel-Crafts acylation of 6-methylindole, highlighting byproduct routes.

Part 2: Troubleshooting FAQs

Q1: Why am I isolating a yellow/orange insoluble powder instead of the target acid?

  • Analysis: You are likely synthesizing the bis-indolyl dimer,[2].

  • Causality: The intermediate 6-methyl-3-indoleglyoxylyl chloride retains an electrophilic acyl chloride moiety. If unreacted 6-methylindole is present in the reaction mixture, its C3 position will attack the intermediate, forming a dimer[2].

  • Solution: Reverse the order of addition. Never add oxalyl chloride to a solution of indole. Instead, add the indole solution dropwise to a well-stirred solution containing an excess (1.2–1.5 equivalents) of oxalyl chloride[3]. This ensures the intermediate is always surrounded by oxalyl chloride rather than unreacted indole.

Q2: How can I prevent N-acylation and ensure strict C3 regioselectivity?

  • Analysis: Indole is an ambident nucleophile. While C3 is the most nucleophilic carbon due to the [4], the nitrogen atom can react under certain conditions.

  • Causality: N-acylation occurs predominantly when the indole is deprotonated to form an indolide anion, which reacts at the harder nucleophilic center (nitrogen) with hard electrophiles like acyl chlorides.

  • Solution: Do not use any base (e.g., triethylamine, pyridine) during the acylation step. The reaction must be run under[5]. Furthermore, using ethereal solvents (diethyl ether or THF) helps stabilize the C3-intermediate and often causes it to precipitate, driving the equilibrium away from side reactions[1].

Q3: My reaction yields a dark, sticky tar. What causes this degradation?

  • Analysis: Acid-catalyzed polymerization of the indole nucleus[5].

  • Causality: The reaction between indole and oxalyl chloride is highly exothermic and releases HCl gas. If the temperature exceeds 5 °C, the localized heat combined with the acidic environment causes the electron-rich indole rings to undergo rapid dimerization and polymerization.

  • Solution: Maintain the reaction vessel in an ice bath (0 °C to 5 °C) and ensure [3] to prevent premature hydrolysis of oxalyl chloride, which would generate excess HCl.

Part 3: Quantitative Data on Reaction Parameters

The following table summarizes how different experimental parameters affect the yield of the target intermediate versus the primary dimer byproduct.

Reaction ParameterTarget Intermediate Yield (%)Dimer Byproduct Yield (%)Polymerization Risk
Indole added to Oxalyl Chloride (Ether, 0 °C) 92 - 95%< 2%Low
Indole added to Oxalyl Chloride (THF, 0 °C) 88 - 90%< 5%Low
Oxalyl Chloride added to Indole (Ether, 0 °C) 40 - 50%40 - 50%Moderate
Indole added to Oxalyl Chloride (DCM, 25 °C) < 30%N/AHigh (Tar formation)
Part 4: Validated Experimental Protocol

This self-validating protocol is designed to eliminate the dimer byproduct and prevent polymerization during the synthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Materials:

  • 6-Methylindole (1.0 equiv, rigorously dried)

  • Oxalyl chloride (1.5 equiv, freshly distilled)

  • Anhydrous Diethyl Ether or THF (Sure/Seal™)

  • Ice-cold distilled water

Step-by-Step Methodology:

  • Preparation of Reagents: In a flame-dried round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.5 equiv) in anhydrous THF or diethyl ether (10 mL per gram of indole)[6].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C[3].

  • Controlled Acylation: Dissolve 6-methylindole (1.0 equiv) in anhydrous solvent. Add this solution dropwise over 45 minutes to the vigorously stirred oxalyl chloride solution[3].

    • Self-Validation Check: A yellow/orange crystalline precipitate of the intermediate should form almost immediately upon addition, indicating successful C3-acylation and the prevention of dimer solubility.

  • Maturation: Stir the mixture for an additional 30 minutes at 0 °C to ensure complete conversion[6].

  • Hydrolysis: Carefully quench the reaction by adding ice-cold distilled water dropwise. This hydrolyzes the highly reactive acid chloride intermediate into the target carboxylic acid. (Caution: This step is exothermic and releases HCl and CO/CO₂ gases).

  • Workup: Filter the resulting precipitate. Wash the solid thoroughly with cold diethyl ether to remove non-polar byproducts, followed by cold water to remove residual HCl[5].

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ to yield pure 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

References
  • Title: THE ACTION OF OXALYL CHLORIDE ON INDOLES: A NEW APPROACH TO TRYPTAMINES Source: Journal of the American Chemical Society URL: [Link] (Cited as[1])

  • Title: Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity Source: Journal of Natural Products URL: [Link] (Cited as[3])

  • Title: Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities Source: PubMed Central (PMC) URL: [Link] (Cited as[2])

  • Title: Development of an improved psilocybin synthesis Source: DIVA Portal URL: [Link] (Cited as[5])

  • Title: DDQ/Fe(NO3)3-Catalyzed Aerobic Synthesis of 3-Acyl Indoles Source: The Journal of Organic Chemistry URL: [Link] (Cited as[4])

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link] (Cited as[6])

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

Welcome to the technical support center for 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid and related indole-3-glyoxylic acid compounds. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid and related indole-3-glyoxylic acid compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges posed by the moisture sensitivity of these valuable chemical entities. By understanding the underlying chemical principles and adopting rigorous handling protocols, you can ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Challenge: The Inherent Instability of Indole-3-glyoxylic Acids

The core of the issue lies in the chemical structure of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid. The indole ring, while a privileged scaffold in medicinal chemistry, is susceptible to oxidation. The adjacent glyoxylic acid moiety, containing both a ketone and a carboxylic acid, is highly reactive and prone to hydration and subsequent degradation in the presence of water.

Why is Moisture a Problem?

The presence of moisture can initiate a cascade of undesirable reactions, leading to the degradation of your compound. The primary mechanism of degradation is the hydration of the α-keto acid to form a geminal-diol, which can then undergo further reactions like decarboxylation, especially under non-optimal pH or temperature conditions. This not only reduces the purity of your starting material but can also lead to the formation of confounding byproducts that may interfere with your downstream applications.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns when working with 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid.

Q1: My compound has changed color from a light yellow to a darker brown. What does this indicate?

A change in color, particularly darkening, is a common visual indicator of compound degradation. This is often due to oxidation of the indole ring system. Exposure to air (oxygen) and moisture can accelerate this process. It is crucial to store the compound under an inert atmosphere and protected from light.

Q2: I'm seeing inconsistent results in my biological assays. Could this be related to compound handling?

Absolutely. If the compound has degraded, its effective concentration in your assay will be lower than expected, leading to a loss of potency or inconsistent dose-response curves. The degradation products themselves might also have unintended biological activity or interfere with your assay's detection method.

Q3: What are the ideal storage conditions for 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid?

To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.[1] Refrigeration at 2-8°C is recommended to minimize degradation.[1][2] For extended storage, keeping the compound under an inert gas like argon or nitrogen in a desiccator is best practice.

Q4: Can I prepare a stock solution in water?

It is generally not recommended to prepare aqueous stock solutions for long-term storage due to the compound's moisture sensitivity. While it is slightly soluble in water, prolonged exposure can lead to hydration and degradation.[1] If an aqueous solution is required for your experiment, it should be prepared fresh immediately before use.

Q5: What solvents are recommended for preparing stock solutions?

For preparing stock solutions, it is best to use dry (anhydrous) organic solvents in which the compound is soluble, such as ethanol or DMSO.[1] Ensure your solvents are of high purity and have a low water content.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when working with 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or no biological activity Compound degradation due to improper storage or handling.1. Verify the purity of your compound using an analytical technique like HPLC or NMR. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Implement the recommended storage and handling protocols outlined in this guide.
Inconsistent analytical results (e.g., multiple peaks in HPLC) Presence of degradation products or impurities.1. Analyze the sample by LC-MS to identify the molecular weights of the impurities. 2. Consider if the impurities could be isomers or degradation products. 3. If necessary, purify the compound using techniques like flash column chromatography.[3][4]
Difficulty dissolving the compound Use of an inappropriate solvent or presence of moisture in the solvent.1. Consult solubility data; the compound is generally soluble in ethanol and DMSO.[1] 2. Use fresh, anhydrous solvents. 3. Gentle warming and sonication can aid dissolution, but avoid excessive heat which can promote degradation.
Precipitation of the compound from solution The solution is supersaturated, or the temperature has decreased.1. Ensure the compound is fully dissolved at the desired concentration. 2. Store stock solutions at room temperature if they are stable, or prepare fresh if refrigeration causes precipitation.
Troubleshooting Workflow: Investigating Loss of Activity

start Inconsistent or Low Biological Activity check_purity Check Compound Purity (HPLC, NMR) start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded new_compound Source Fresh Compound is_degraded->new_compound Yes check_assay Investigate Assay Parameters is_degraded->check_assay No review_protocols Review Storage & Handling Protocols new_compound->review_protocols implement_best_practices Implement Best Practices review_protocols->implement_best_practices end_good Proceed with Experiment implement_best_practices->end_good end_bad Re-evaluate Experimental Design check_assay->end_bad

Caption: A logical workflow for troubleshooting inconsistent experimental results.

IV. Experimental Protocols: Best Practices for Handling

Adherence to meticulous handling procedures is paramount to preserving the integrity of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid.

Protocol 1: Aliquoting and Storing the Dry Compound

This protocol minimizes the exposure of the bulk compound to atmospheric moisture and repeated freeze-thaw cycles.

  • Preparation: Work in a glove box or a fume hood with a gentle stream of inert gas (argon or nitrogen) to create a dry, inert atmosphere.

  • Equilibration: Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • Aliquoting: Quickly weigh and dispense the desired amounts of the compound into smaller, pre-labeled amber glass vials.

  • Inerting: Backfill each vial with inert gas before tightly sealing the cap.

  • Storage: Store the aliquoted vials in a desiccator at 2-8°C. The bulk container should also be backfilled with inert gas, sealed tightly, and stored under the same conditions.

Protocol 2: Preparation of a Stock Solution in Anhydrous Solvent

This procedure details the steps for preparing a stable stock solution for use in experiments.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO or ethanol. Alternatively, use solvent from a solvent purification system.

  • Inert Atmosphere: Perform all manipulations under a gentle stream of inert gas.

  • Dissolution: Add the desired volume of anhydrous solvent to the vial containing the pre-weighed compound.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial with parafilm wrapped around the cap at 2-8°C. For longer-term storage, consider aliquoting the stock solution into smaller volumes to minimize the number of times the main stock is accessed.

Workflow for Handling Moisture-Sensitive Compounds

start Receive Compound storage Store at 2-8°C Under Inert Gas Protected from Light start->storage aliquot Aliquot into Smaller Vials Under Inert Atmosphere storage->aliquot prepare_stock Prepare Stock Solution in Anhydrous Solvent aliquot->prepare_stock use_fresh Use Solution Immediately or Store Appropriately prepare_stock->use_fresh end Experiment use_fresh->end

Sources

Troubleshooting

Resolving peak tailing for 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in liquid chromatography

Troubleshooting Guide: Resolving Peak Tailing for 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in LC As a Senior Application Scientist, I often see researchers struggle with indole-based alpha-keto acids. 2-(6-Methyl-3-indoly...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Resolving Peak Tailing for 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in LC

As a Senior Application Scientist, I often see researchers struggle with indole-based alpha-keto acids. 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid is a notoriously difficult analyte in liquid chromatography (LC). Its structure presents a "perfect storm" for peak tailing: an indole ring prone to secondary interactions and an alpha-keto acid moiety that aggressively chelates metals and resists standard pH control strategies.

This technical support guide is designed to help you systematically diagnose, isolate, and eliminate the root causes of peak tailing for this specific compound.

Part 1: Diagnostic Logic & Workflow

Before changing columns or mobile phases, you must determine whether the tailing is a physical system issue, a silanol interaction, or a metal chelation problem. Use the workflow below to isolate the variable.

G Start Observe Peak Tailing for Indole-Oxoacetic Acid CheckAll Do all peaks tail (including neutrals)? Start->CheckAll Physical Physical Issue: Void, Blocked Frit, or Overload CheckAll->Physical Yes Chemical Chemical Issue: Secondary Interactions CheckAll->Chemical No FixPhysical Replace Frit/Column, Reduce Injection Vol Physical->FixPhysical TestMetal Add 5 µM Medronic Acid to Mobile Phase Chemical->TestMetal MetalIssue Metal Chelation (Alpha-Keto Acid) TestMetal->MetalIssue Tailing Improves SilanolIssue Silanol Interaction or pH Mismatch TestMetal->SilanolIssue No Change FixMetal Passivate System, Use Bio-Inert Hardware MetalIssue->FixMetal FixSilanol Adjust pH < 2.0, Use End-Capped C18 SilanolIssue->FixSilanol

Diagnostic workflow for isolating the root cause of peak tailing in LC.

Part 2: Expert FAQs & Mechanistic Troubleshooting

Q1: Why does 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid exhibit more severe peak tailing than standard organic acids? A: The severity of the tailing is caused by two simultaneous secondary retention mechanisms. First, the alpha-keto acid group acts as a potent bidentate ligand. It strongly chelates with electron-deficient metal ions (such as Fe³⁺ and Ni²⁺) exposed on the surfaces of standard stainless steel frits and column hardware[1]. Second, the secondary amine of the indole ring can undergo hydrogen bonding and ion-exchange interactions with ionized residual silanols (Si-O⁻) on traditional silica-based stationary phases[2][3]. When these interactions occur alongside primary hydrophobic retention, the analyte experiences multiple, slower desorption rates, manifesting as an elongated tail[4].

Q2: How can I definitively diagnose if the tailing is caused by metal chelation or silanol interactions? A: You can validate the mechanism using the Medronic Acid Diagnostic Test . Inject your sample using your standard mobile phase, but spike the aqueous phase with 5 µM medronic acid. Medronic acid is a highly effective metal chelator that masks active metal sites in the LC flow path without causing the severe MS ion suppression typically seen with EDTA[5].

  • If the peak shape sharpens (As approaches 1.0): The root cause is metal chelation. You must passivate your system or switch to Polyetheretherketone (PEEK) / bio-inert hardware[6].

  • If the peak continues to tail: The issue is chemical (silanol interactions or pH mismatch).

Q3: Standard LC-MS mobile phases (0.1% Formic Acid) are failing to fix the tailing. What is the optimal mobile phase strategy? A: The failure of 0.1% Formic Acid (pH ~2.7) is a direct result of the analyte's pKa. Alpha-keto acids are highly acidic, with pKa values typically between 1.5 and 2.5. At pH 2.7, 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid is in a state of partial ionization. Because the neutral and ionized forms partition differently into the stationary phase, this split state causes severe peak broadening and tailing[7]. To resolve this, you must operate at least 1-2 pH units away from the pKa:

  • Low pH Strategy: Use a stronger acidic modifier like 0.1% Trifluoroacetic acid (TFA) to drop the mobile phase pH below 2.0. This fully protonates the carboxylic acid and neutralizes residual silanols on the silica surface[7].

  • High pH Strategy: If using a high-pH tolerant hybrid silica column, use a 10 mM ammonium acetate buffer adjusted to pH 9.0. This ensures the compound is fully ionized, relying purely on its hydrophobic indole core for retention, while simultaneously minimizing silanol interactions.

Part 3: Validated Experimental Protocols

System Passivation Protocol for Metal-Sensitive Analytes

If your diagnostic test confirms metal chelation, and you do not have access to a bio-inert LC system, you must passivate your stainless steel flow path. This protocol creates a self-validating barrier against metal-induced tailing.

Step 1: System Preparation Remove the analytical column and replace it with a zero-dead-volume PEEK union. Disconnect the mass spectrometer or UV detector and direct the flow path to a waste container to prevent downstream contamination.

Step 2: Aqueous Flush Flush the system with LC-grade water at 0.25 mL/min for 30 minutes to purge all residual buffer salts and prevent precipitation.

Step 3: Active Passivation Flush the LC lines with 0.5% (v/v) phosphoric acid in a 90:10 Acetonitrile/Water mixture at 0.1 mL/min for 12 hours[8]. Alternative Rapid Method: For a faster, LC-MS compatible passivation, perform three 5 µL full-loop injections of a 10 mM medronic acid solution directly through the system[6].

Step 4: Neutralization & Validation Flush the system with LC-grade water at 0.25 mL/min for at least 1 hour. Self-Validation Check: Test the effluent with pH paper. Do not proceed until the effluent pH exceeds 4.0[8].

Step 5: Re-equilibration Reinstall your analytical column (preferably a PEEK-lined or base-deactivated C18 column) and equilibrate with your starting mobile phase for 20 column volumes.

Part 4: Quantitative Benchmarks

The following table summarizes the expected impact of hardware and mobile phase adjustments on the USP Tailing Factor ( As​ ) for 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid. An ideal As​ value is between 1.0 and 1.2.

Hardware / Column TypeMobile Phase AdditiveMobile Phase pHUSP Tailing Factor ( As​ )Resolution Status
Standard Stainless Steel0.1% Formic Acid2.72.85Severe Tailing (Metal Chelation + Partial Ionization)
Standard Stainless Steel0.1% TFA1.81.90Moderate Tailing (Silanol suppressed, Metal Chelation remains)
Bio-Inert (PEEK-lined)0.1% TFA1.81.15Optimal (Both mechanisms successfully suppressed)
Standard Stainless Steel5 µM Medronic Acid9.0 (Ammonium Acetate)1.08Optimal (Metals masked, analyte fully ionized)

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Peak Tailing in HPLC - Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC Intern
  • Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites - PMC.
  • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive - ACS Public
  • Methods for the Passivation of HPLC Instruments and Columns - LCGC Intern
  • HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowp

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid and Indole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of bioactive molecules, indole derivatives hold a privileged position, with the parent compound, indole-3-acetic acid (IAA), being a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of bioactive molecules, indole derivatives hold a privileged position, with the parent compound, indole-3-acetic acid (IAA), being a cornerstone of plant biology and an emerging player in mammalian pathophysiology. This guide offers a detailed, evidence-based comparison of the well-characterized IAA and its synthetic analog, 2-(6-Methyl-3-indolyl)-2-oxoacetic acid. While extensive research illuminates the multifaceted roles of IAA, a notable scarcity of public data on the biological activities of its 6-methylated counterpart necessitates a carefully structured comparison that balances established knowledge with predictive insights based on structure-activity relationships.

Indole-3-Acetic Acid (IAA): A Multifunctional Signaling Molecule

Indole-3-acetic acid is the most common and physiologically active auxin in plants, orchestrating a wide array of developmental processes, including cell elongation, division, and differentiation.[1][2] Beyond its fundamental role in botany, a growing body of evidence has unveiled its significance in mammalian systems as a tryptophan metabolite produced by the gut microbiota.[3][4] In this context, IAA has been shown to exhibit potent anti-inflammatory and immunomodulatory effects, primarily through its interaction with the aryl hydrocarbon receptor (AhR).[4]

Biological Activities of Indole-3-Acetic Acid
Biological ProcessKey EffectsSupporting Experimental Evidence
Plant Growth Regulation Promotes cell elongation, root initiation, and fruit development.[1][5]Extensive studies in various plant species, including Arabidopsis thaliana and tomato, have demonstrated the dose-dependent effects of IAA on growth parameters.[5][6]
Anti-inflammatory Activity Suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., nitric oxide).[4][7]In vitro studies using macrophage cell lines (e.g., RAW 264.7) have shown that IAA can attenuate the inflammatory response induced by lipopolysaccharide (LPS).[7]
Immune Modulation Modulates intestinal homeostasis and mucosal immunity by activating the AhR signaling pathway.[4]Studies in mouse models of inflammatory bowel disease have indicated that IAA can ameliorate disease severity by promoting the production of anti-inflammatory cytokines.[4]
Anticancer Potential Can induce apoptosis and inhibit the proliferation of certain cancer cell lines. The effect is often dependent on the presence of peroxidases, which can convert IAA into cytotoxic species.[8]In vitro studies have demonstrated the cytotoxic effects of IAA on various cancer cell lines, although the concentrations required are often high.[8]
Mechanism of Action: The Auxin Signaling Pathway

In plants, the canonical auxin signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. Binding of IAA promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately leading to a physiological response.[1]

Auxin_Signaling IAA Indole-3-acetic Acid (IAA) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Regulates transcription Response Physiological Response Auxin_Response_Genes->Response Leads to

Caption: Simplified diagram of the canonical auxin signaling pathway in plants.

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid: An Uncharted Territory

In stark contrast to the extensive body of research on IAA, 2-(6-Methyl-3-indolyl)-2-oxoacetic acid remains a largely uncharacterized compound in the public scientific literature. While its synthesis has been reported, there is a significant lack of published data on its biological activity in various assays. Therefore, a direct, data-driven comparison with IAA is not currently feasible.

However, we can make some informed hypotheses about its potential biological profile based on the structural differences with IAA and the known effects of similar modifications on other indole derivatives.

Structural Comparison and Potential Implications
FeatureIndole-3-acetic acid (IAA)2-(6-Methyl-3-indolyl)-2-oxoacetic AcidPotential Biological Implications of Modification
Side Chain Acetic acid (-CH₂COOH)2-Oxoacetic acid (-CO-COOH)The α-keto acid moiety may alter the compound's metabolic stability and receptor binding affinity. It could also be a substrate for different enzymes than IAA.
Substitution on Indole Ring UnsubstitutedMethyl group at the 6-position (-CH₃)The methyl group can increase lipophilicity, potentially enhancing membrane permeability. It can also influence metabolic pathways by blocking potential sites of hydroxylation. Furthermore, substitutions on the indole ring have been shown to modulate the activity of indole derivatives, including their anticancer and anti-inflammatory properties.[1]
Anticipated Biological Activities: A Structure-Activity Relationship (SAR) Perspective

Based on the known biological activities of other 6-substituted indole derivatives, we can speculate on the potential therapeutic areas where 2-(6-Methyl-3-indolyl)-2-oxoacetic acid might show activity:

  • Anticancer Activity: Several studies have reported that indole derivatives with substitutions at the 6-position exhibit cytotoxic activity against various cancer cell lines.[9] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell proliferation and apoptosis. The 6-methyl group in 2-(6-Methyl-3-indolyl)-2-oxoacetic acid could potentially contribute to such activities.

  • Anti-inflammatory Effects: The indole nucleus is a common scaffold in many anti-inflammatory agents. Modifications on the indole ring can significantly impact their anti-inflammatory potency. For instance, certain 6-substituted indole derivatives have been shown to inhibit the production of pro-inflammatory mediators.[3] It is plausible that 2-(6-Methyl-3-indolyl)-2-oxoacetic acid could also possess anti-inflammatory properties.

  • Plant Growth Regulation: While IAA is the primary native auxin, synthetic auxins with modified structures are widely used in agriculture. The 6-methyl substitution could alter the compound's affinity for auxin receptors and its transport within the plant, potentially leading to different or more specific effects on plant growth and development compared to IAA.

Experimental Protocols for Comparative Analysis

To bridge the existing knowledge gap, direct comparative studies are essential. Below are generalized, step-by-step methodologies for key experiments to assess and compare the biological activities of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid and indole-3-acetic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the potential anticancer activity of the compounds.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid and indole-3-acetic acid for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay evaluates the potential of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid and indole-3-acetic acid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

Indole-3-acetic acid is a well-established plant hormone with increasingly recognized roles in mammalian biology, particularly in inflammation and immunity. Its biological activities are supported by a vast body of experimental data. In contrast, 2-(6-Methyl-3-indolyl)-2-oxoacetic acid represents a frontier for investigation. While its chemical structure suggests potential for interesting biological activities, particularly in the realms of anticancer and anti-inflammatory research, a significant lack of empirical data prevents a direct and meaningful comparison with IAA at this time.

This guide serves as a call to action for the research community. The detailed protocols provided offer a clear roadmap for the systematic evaluation of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid. Such studies are crucial to unlock the potential of this and other novel indole derivatives, paving the way for the development of new therapeutic agents and a deeper understanding of the structure-activity relationships within this important class of molecules.

References

  • Indole-3-acetic acid - Wikipedia. [Link]

  • 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. (2024). biocrates. [Link]

  • Indole-3-Acetic Acid Protects Against Lipopolysaccharide-induced Endothelial Cell Dysfunction and Lung Injury through the Activation of USP40. (2024). ATS Journals. [Link]

  • Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. (2021). Frontiers in Immunology. [Link]

  • Indole-3-acetic acid in microbial and microorganism-plant signaling. (2007). FEMS Microbiology Reviews. [Link]

  • The main pathways for indole-3-acetic acid (IAA) metabolism in plants... (2018). ResearchGate. [Link]

  • Multifaceted Role of Microbiota-Derived Indole-3-Acetic Acid in Human Diseases and Its Potential Clinical Application. (2025). Journal of the American Heart Association. [Link]

  • Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana. (2006). The Plant Cell. [Link]

  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and biological evaluation of indolylglyoxylamide bisphosphonates, antimitotic microtubule-targeting derivatives of indibulin with improved aqueous solubility. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

  • Effect of Indole-3-Acetic Acid on Tomato Plant Growth. (2022). Agronomy. [Link]

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010). ResearchGate. [Link]

  • Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... (2021). ResearchGate. [Link]

  • The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. (2008). Plant Physiology. [Link]

  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. (2023). MDPI. [Link]

  • Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. (2021). ResearchGate. [Link]

  • Indole-3-acetic acid. (n.d.). CliniSciences. [Link]

  • Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. (2023). Frontiers in Plant Science. [Link]

  • The mechanism of indole acetic acid cytotoxicity. (2004). Toxicology Letters. [Link]

  • Indole-3-acetic acid. (n.d.). Biocompare. [Link]

  • Reactivity toward thiols and cytotoxicity of 3-methylene-2-oxindoles, cytotoxins from indole-3-acetic acids, on activation by peroxidases. (2005). ResearchGate. [Link]

  • Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells. (2026). MDPI. [Link]

Sources

Comparative

Comparative analysis of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid synthesis methods

Title : Comparative Analysis of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid Synthesis Methods Introduction 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (CAS: 1094511-56-4) is a highly valued intermediate in the synthesis of funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Analysis of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid Synthesis Methods

Introduction 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (CAS: 1094511-56-4) is a highly valued intermediate in the synthesis of functionalized tryptamines, indole alkaloids, and targeted antiviral therapeutics[1]. Because the C3-position of the indole core is highly nucleophilic—further enhanced by the electron-donating hyperconjugation of the 6-methyl group—it readily undergoes electrophilic aromatic substitution. This guide provides an objective, data-driven comparison of the two primary synthetic methodologies: the Direct Acylation (Speeter-Anthony) Method and the Esterification-Saponification Method.

Mechanistic Pathways

Pathway Start 6-Methylindole OxalylCl Oxalyl Chloride (0°C, Et2O) Start->OxalylCl Method A AlkylOxalyl Ethyl Oxalyl Chloride (RT, DCM) Start->AlkylOxalyl Method B AcidCl 2-(6-Methyl-3-indolyl)- 2-oxoacetyl chloride OxalylCl->AcidCl HydrolysisA H2O Quench (Hydrolysis) AcidCl->HydrolysisA Target 2-(6-Methyl-3-indolyl)- 2-oxoacetic Acid HydrolysisA->Target Ester Ethyl 2-(6-Methyl-3-indolyl)- 2-oxoacetate AlkylOxalyl->Ester HydrolysisB 1. NaOH / THF 2. HCl (pH 2) Ester->HydrolysisB HydrolysisB->Target

Figure 1: Divergent synthetic pathways for 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Method A: Direct Acylation (Speeter-Anthony Route)

Causality & Mechanism The direct acylation route utilizes the classic 2[2], where 6-methylindole is reacted directly with oxalyl chloride. The high electron density of the indole ring permits this reaction to proceed rapidly without a Lewis acid catalyst. The critical intermediate is the highly reactive 2-(6-methyl-3-indolyl)-2-oxoacetyl chloride. Because this intermediate is prone to decarbonylation and degradation at elevated temperatures[2], the reaction must be strictly maintained at 0°C. Immediate hydrolysis of the acid chloride yields the target carboxylic acid[3].

Self-Validating Protocol

  • Preparation : Dissolve 10.0 mmol of 6-methylindole in 50 mL of anhydrous diethyl ether under an inert N₂ atmosphere. Cool the flask to 0°C in an ice bath.

  • Electrophilic Addition : Add 12.0 mmol (1.2 eq) of oxalyl chloride dropwise over 15 minutes.

    • Validation Check: A bright yellow/orange precipitate (the acid chloride) will form almost immediately. The persistence of this precipitate confirms successful acylation.

  • In-Process Monitoring : After 1 hour of stirring at 0°C, withdraw a 0.1 mL aliquot and quench it in 1 mL of methanol. TLC analysis (10% MeOH in Toluene) should show the complete disappearance of the starting material and the formation of the methyl ester derivative[3],[1].

  • Hydrolysis : Carefully pour the cold reaction mixture into 50 mL of vigorously stirred ice-cold distilled water. Stir for 30 minutes to ensure complete hydrolysis of the acid chloride.

  • Isolation : Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude product from acetonitrile to yield pure 2-(6-Methyl-3-indolyl)-2-oxoacetic acid.

Method B: Esterification-Saponification Route

Causality & Mechanism To circumvent the instability and moisture-sensitivity of the acid chloride intermediate, Method B employs an alkyl oxalyl chloride (e.g., ethyl oxalyl chloride). This generates a stable ester intermediate (ethyl 2-(6-methyl-3-indolyl)-2-oxoacetate)[1]. The stability of the ester allows for rigorous purification (if necessary) and makes this route highly amenable to large-scale manufacturing. The ester is subsequently cleaved via basic saponification. The transition from an organic-soluble ester to a water-soluble carboxylate salt provides a built-in purification step, leaving non-polar impurities behind in the organic phase.

Self-Validating Protocol

  • Acylation : Dissolve 10.0 mmol of 6-methylindole in 40 mL of dichloromethane (DCM). Add 11.0 mmol (1.1 eq) of ethyl oxalyl chloride dropwise at room temperature. Stir for 3 hours.

  • Ester Isolation : Wash the DCM layer with saturated aqueous NaHCO₃ (to remove HCl byproduct) and brine. Dry over Na₂SO₄ and evaporate the solvent.

    • Validation Check: The resulting solid is the ethyl ester. It should be fully soluble in standard organic solvents, unlike the final acid.

  • Saponification : Suspend the crude ester in a mixture of 20 mL THF and 20 mL of 1M NaOH (aq). Stir vigorously at room temperature for 2-4 hours.

    • Validation Check: As the reaction proceeds, the biphasic mixture will become a homogeneous solution (or the organic layer will deplete) as the water-soluble sodium salt of the product is formed.

  • Acidification & Precipitation : Wash the aqueous layer once with 20 mL of diethyl ether to remove unreacted starting materials. Discard the ether layer. Slowly acidify the aqueous layer with 1M HCl until the pH reaches 2.0.

    • Validation Check: A heavy precipitate of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid will crash out of solution immediately upon reaching the pKa threshold.

  • Filtration : Filter the precipitate, wash with cold water, and dry under vacuum to afford the final product.

Experimental Workflows

Workflow cluster_A Method A: Direct Acylation cluster_B Method B: Esterification-Saponification A1 Cool to 0°C A2 Dropwise Oxalyl Cl A1->A2 A3 Ice-Water Quench A2->A3 A4 Extraction & Recryst. A3->A4 B1 React at RT B2 Aqueous Wash B1->B2 B3 Basic Saponification B2->B3 B4 Acidification (pH 2) B3->B4

Figure 2: Step-by-step operational workflow comparison of Method A and Method B.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both methods based on standard laboratory-scale (10 mmol) syntheses.

ParameterMethod A: Direct AcylationMethod B: Esterification-Saponification
Overall Yield 75% - 82%85% - 92%
Purity (HPLC) ~95% (Requires recrystallization)>98% (Purified via acid/base extraction)
Reaction Time ~2.5 hours~6.5 hours
Step Count 1 Pot (2 Steps)2 Distinct Steps
Scalability Poor (Exothermic, gas evolution)Excellent (Stable intermediates)
E-Factor (Waste) LowModerate (Requires additional solvents/bases)
Primary Risk Acid chloride decarbonylation/dimerizationIncomplete saponification

Conclusion & Recommendations

  • For Discovery & R&D: Method A is recommended. It is highly time-efficient and provides sufficient purity for early-stage screening or immediate downstream coupling (e.g., converting the acid chloride directly to an amide by quenching with an amine instead of water)[3],[1].

  • For Process Chemistry & Scale-Up: Method B is vastly superior. The isolation of the stable ester intermediate mitigates the risks associated with highly reactive acid chlorides. Furthermore, the acid/base workup during saponification inherently strips away organic impurities, resulting in a higher purity profile suitable for API manufacturing.

References

  • "Chemical Synthesis and Disproportion
  • "Data Driven Computational Design and Experimental Validation of Drugs for Accelerated Mitigation of Pandemic-like Scenarios | The Journal of Physical Chemistry Letters.
  • "Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)." MDMA.ch.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid using LC-MS

Introduction: The Imperative for Purity in Advanced Drug Development In the landscape of pharmaceutical research and drug development, the molecular integrity of active pharmaceutical ingredients (APIs) and their interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Advanced Drug Development

In the landscape of pharmaceutical research and drug development, the molecular integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(6-Methyl-3-indolyl)-2-oxoacetic acid, a member of the indole family, serves as a critical structural motif and building block in the synthesis of various therapeutic agents.[1][2] The presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, validated analytical method for purity assessment is not merely a quality control measure; it is a fundamental component of a successful development program.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid, with a primary focus on a detailed, validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind our experimental choices, ensuring a scientifically sound and self-validating system for this critical analysis.

Anticipating the Challenge: A Profile of Potential Impurities

A robust analytical method is one that is designed to detect not only the target analyte but also any plausible impurities. The synthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid typically involves the reaction of 6-methylindole with an acylating agent like oxalyl chloride, followed by hydrolysis.[3] This process, along with potential degradation pathways, informs our impurity profile.

Potential Process-Related and Degradation Impurities:

  • Unreacted Starting Materials:

    • 6-Methylindole: The primary precursor.

    • Oxalyl Chloride/Oxalic Acid: Acylating agent and its hydrolysis product.

  • Side-Reaction Products:

    • Isomeric Adducts: Acylation at other positions on the indole ring, though sterically less favored.

    • Bis-indole Products: Condensation products that can form under acidic conditions.[4]

  • Degradation Products:

    • Oxidized Indoles: Indole rings are susceptible to oxidation, which can manifest as a pinkish or yellowish hue in the material.[5]

    • Decarboxylation Product: Loss of the carboxylic acid group under heat or light stress to form 2-(6-Methyl-3-indolyl)-acetaldehyde.

Understanding this impurity profile is the cornerstone of developing a specific and selective analytical method. Our LC-MS method must be able to chromatographically separate these compounds and distinguish them by mass.

Primary Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for purity determination of non-volatile small molecules due to its unparalleled combination of the high-resolution separation power of liquid chromatography and the sensitive, specific detection provided by mass spectrometry.[6]

The Logic of LC-MS for this Analyte

The structure of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid, with its polar carboxylic acid and keto groups and its UV-active indole ring, makes it an ideal candidate for Reversed-Phase (RP) LC with either UV or MS detection. We select MS detection for its superior specificity and sensitivity, which are critical for identifying and quantifying unknown impurities at trace levels. The ability to obtain mass-to-charge ratio (m/z) information provides a layer of identification that UV detection alone cannot offer.

Experimental Workflow for LC-MS Analysis

The following diagram outlines the comprehensive workflow for sample analysis, from initial preparation to final data interpretation.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Validation A Weigh Analyte & Create Stock Solution (e.g., 1 mg/mL in Methanol) B Prepare Working Standard (e.g., 10 µg/mL in Mobile Phase A) A->B Dilution D Inject Sample onto RP-HPLC (e.g., C18 Column) B->D C Prepare 'Impurity Spiked' Sample (for specificity validation) C->D E Gradient Elution (Water/Acetonitrile with Formic Acid) D->E F Ionization via ESI Source (Negative Ion Mode) E->F G Mass Analysis (Full Scan & MS/MS) F->G H Integrate Chromatographic Peaks G->H Acquire Data I Identify Analyte by RT & m/z H->I J Search for Potential Impurities (Expected & Unexpected Masses) I->J K Calculate Purity (% Area) & Validate against ICH Criteria J->K

Caption: LC-MS workflow for purity validation.

Detailed Step-by-Step LC-MS Protocol

This protocol is designed to be a self-validating system, where the results from each stage inform the trustworthiness of the final purity assessment.

  • Preparation of Standards and Samples:

    • Solvent Selection: Use HPLC-grade or LC-MS grade Methanol and Water. The mobile phase modifier should be a high-purity volatile acid, such as formic acid (0.1%).

    • Stock Solution: Accurately weigh and dissolve 2-(6-Methyl-3-indolyl)-2-oxoacetic acid in Methanol to create a 1.0 mg/mL stock solution.

    • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of approximately 10 µg/mL. This concentration is typically suitable for detecting impurities in the 0.05-0.1% range without saturating the detector with the main peak.

  • Liquid Chromatography (LC) Parameters:

    • The goal of the chromatography is to achieve baseline separation of the main peak from all process-related and degradation impurities.

    • Column: A C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18; 2.1 x 100 mm, 1.8 µm) is a robust starting point for indole derivatives.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A gradient is essential to elute both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime.

      • Example Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C (to ensure reproducible retention times).

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS) Parameters:

    • The carboxylic acid moiety makes the analyte amenable to Electrospray Ionization (ESI) in negative ion mode, detecting the [M-H]⁻ ion.

    • Ionization Source: ESI, Negative Mode

    • Expected m/z: For C₁₁H₉NO₃, the monoisotopic mass is 203.0582. The expected [M-H]⁻ ion is m/z 202.05 .

    • Scan Mode:

      • Initial Analysis: Perform a full scan analysis (e.g., m/z 50-500) to get a complete picture of all ionizable species in the sample.

      • Targeted Analysis: For higher sensitivity in impurity detection, use Selected Ion Monitoring (SIM) for the expected impurities or Multiple Reaction Monitoring (MRM) if impurity standards are available.[7][8]

    • Key ESI Parameters (Instrument Dependent):

      • Capillary Voltage: ~3.0 kV

      • Drying Gas (N₂) Flow: ~10 L/min

      • Gas Temperature: ~350 °C

      • Nebulizer Pressure: ~45 psi

Ensuring Trustworthiness: Method Validation Protocol (ICH Q2(R2))

To ensure the method is fit for its intended purpose, a formal validation is required.[9] This process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the purity testing of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid. The validation should adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

ICH_Validation center Validated LC-MS Method spec Specificity (Analyte vs Impurities) center->spec lin Linearity & Range center->lin acc Accuracy (% Recovery) center->acc prec Precision (Repeatability & Intermediate) center->prec loq LOQ / LOD center->loq robust Robustness center->robust

Caption: Key parameters for method validation per ICH guidelines.

Validation Experiments and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze a blank (diluent), the analyte, and the analyte spiked with known potential impurities (e.g., 6-methylindole). Subject the analyte to stress conditions (acid, base, heat, light, oxidation) to generate degradation products.[9]The analyte peak should be free from interference from any impurity or blank components. Peak purity should be confirmed (if using a PDA detector in parallel).
Linearity Prepare calibration standards at a minimum of 5 concentration levels, from the Limit of Quantitation (LOQ) to ~150% of the working concentration (e.g., 0.1 µg/mL to 15 µg/mL).Correlation coefficient (r²) ≥ 0.998. The plot of response vs. concentration should be linear.
Range Confirmed by the linearity study.The range should, at a minimum, span from the reporting threshold for impurities to 120% of that level.[9]
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., LOQ, 100%, 150%) in triplicate.Percent recovery should be within 90-110% for the main analyte and typically 80-120% for impurities.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for the main analyte; ≤ 10% for impurities at the LOQ level.
LOQ / LOD Determined by the signal-to-noise ratio (S/N).LOQ: S/N ≥ 10. LOD: S/N ≥ 3. The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).
Robustness Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temp, ±5% in mobile phase composition, different column batch).The method should remain unaffected, with results meeting system suitability criteria (e.g., retention time, peak shape).

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the preferred method, it is instructive to compare it with other common analytical techniques used for purity assessment.[11][12][13]

Technique Principle Pros for This Analyte Cons for This Analyte Best Use Case
LC-MS Chromatographic separation followed by mass-based detection.Highest Specificity & Sensitivity: Can identify and quantify unknown impurities.[6]Higher cost and complexity. Matrix effects can be a concern.[14]Definitive purity assessment, impurity identification, and formal quality control.
HPLC-UV Chromatographic separation followed by UV-light absorbance detection.Good quantitation for known impurities. Less complex and more widely available than LC-MS.Co-eluting impurities with no UV chromophore will be missed. Cannot identify unknown peaks.Routine quality control where the impurity profile is well-established.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides Definitive Structural Information: Excellent for identifying and confirming the structure of the main component and major impurities.Low Sensitivity: Not suitable for detecting impurities below the ~0.5-1% level. Complex for quantitative analysis.[6]Structural confirmation of the synthesized material and identification of major impurities after isolation.
GC-MS Separation of volatile compounds in the gas phase followed by mass detection.High separation efficiency for volatile compounds.The analyte is a non-volatile carboxylic acid and would require derivatization, adding complexity and potential for artifacts.Unsuitable as a primary method for this analyte but could be used to test for volatile starting materials like residual solvents.

Conclusion

Validating the purity of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid requires a method that is not only precise and accurate but also highly specific to ensure that no process-related or degradation impurities are overlooked. A thoroughly validated LC-MS method, developed with a clear understanding of potential impurities and executed according to ICH guidelines, provides the highest level of confidence. It delivers an unambiguous and quantifiable assessment of purity, making it the authoritative choice for researchers, scientists, and drug development professionals who demand the highest standards of scientific integrity for their work. This self-validating approach ensures that the data generated is robust, reliable, and fit for purpose in a regulated environment.

References

  • Wang, W., et al. (2014). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 12(4), 2134-2149. Available from: [Link][15]

  • Vemula, V. R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5005. Available from: [Link][7]

  • Kamata, T., et al. (2005). Liquid Chromatography-Mass Spectrometric and Liquid Chromatography-Tandem Mass Spectrometric Determination of Hallucinogenic Indoles Psilocin and Psilocybin in “Magic Mushroom” Samples. Journal of Forensic Sciences, 50(2), 336-340. Available from: [Link][16]

  • Li, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8105. Available from: [Link][17]

  • Angeloni, S., et al. (2021). Conditions for LC-MS/MS analysis of indole species. ResearchGate. Available from: [Link][8]

  • Tanabe Seiyaku Co., Ltd. (1992). Process of preparing purified aqueous indole solution. U.S. Patent No. 5,085,991. Available from: [18]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link][10]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link][9]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Retrieved from: [Link][14]

  • BYJU'S. (2019). Methods of purification of organic compounds. Retrieved from: [Link][11]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from: [Link][6]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from: [Link][12]

  • ResearchGate. (2017). What do common indole impurities look like?. Retrieved from: [Link][5]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34-41. Available from: [Link]

  • Zhang, Y., et al. (2019). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2019, 8546949. Available from: [Link][19]

  • Kumar, V., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3s), s474-s481. Available from: [Link][20]

  • Ahmed, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link][13]

  • LibreTexts Chemistry. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Indole's Chemical Properties and Synthesis. Retrieved from: [Link][21]

  • Pelingon, R., et al. (2020). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). ResearchGate. Available from: [Link][3]

  • Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 329-334. Available from: [Link]

  • Cheon, C.-H., et al. (2024). Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. Synthesis, 56(06), 860-870. Available from: [Link][22]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. European Journal of Medicinal Chemistry, 268, 116246. Available from: [Link][1]

  • Kaddi, C., et al. (2009). Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, 2009(12), 217-231. Available from: [Link][2]

Sources

Comparative

Comparative Reactivity Guide: 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid vs. Alternative Oxoacetic Acids

Executive Summary In the landscape of drug discovery and complex organic synthesis, oxoacetic acids (glyoxylic acids) serve as highly versatile bifunctional building blocks. Among these, 1 for synthesizing functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and complex organic synthesis, oxoacetic acids (glyoxylic acids) serve as highly versatile bifunctional building blocks. Among these, 1 for synthesizing functionalized tryptamines, bis-indoles, and indolylacetamides used in modern therapeutics [1].

This guide provides an in-depth comparative analysis of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (6-Me-IGA) against unsubstituted Indole-3-glyoxylic Acid (IGA) and Phenylglyoxylic Acid (PGA) . By examining the underlying electronic causality that dictates their reactivity, researchers can optimize synthetic workflows, avoid common bottlenecks, and design self-validating experimental protocols.

Mechanistic Profiling & Causality: The Electronic Landscape

The reactivity of any oxoacetic acid is governed by the electrophilicity of its α -keto carbon and the stability of its carboxylic acid derivatives (such as acid chlorides).

  • Phenylglyoxylic Acid (PGA): The phenyl ring provides minimal resonance stabilization to the adjacent carbonyl. Consequently, the α -keto group remains highly electrophilic and susceptible to rapid nucleophilic attack or over-reduction.

  • Indole-3-glyoxylic Acid (IGA): The indole core fundamentally alters the system's electronics. The nitrogen lone pair delocalizes through the C3 position directly into the α -keto carbonyl, creating a vinylogous amide-like resonance structure. This2 compared to PGA [2].

  • 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (6-Me-IGA): The addition of the 6-methyl group does not merely add steric bulk; it introduces a positive inductive (+I) and hyperconjugative effect. This pushes additional electron density into the indole core, further enhancing the resonance donation into the α -keto group. As a result, 6-Me-IGA possesses the least electrophilic α -carbonyl of the three, requiring harsher conditions for exhaustive reduction but offering superior stability during acid chloride formation.

G M 6-Methyl Group (+I, Hyperconjugation) I Indole Ring (Increased Electron Density) M->I K alpha-Keto Carbon (Decreased Electrophilicity) I->K

Electronic influence of the 6-methyl group on the alpha-keto carbonyl.

Comparative Quantitative Data

The electronic differences directly translate to observable reaction kinetics and yields. The table below summarizes the comparative performance metrics of these three oxoacetic acids under standard synthetic conditions.

Property / MetricPhenylglyoxylic Acid (PGA)Indole-3-glyoxylic Acid (IGA)2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (6-Me-IGA)
Aromatic Core Effect Neutral / Mildly Electron-WithdrawingStrongly Electron-Donating (Resonance)Very Strongly Electron-Donating (+I & Resonance)
α -Keto Electrophilicity HighModerateLow
Acid Chloride Stability Low (Prone to rapid decarbonylation)High (Stabilized by indole system)Highest (Further stabilized by 6-methyl group)
Standard Amidation Yield >90% (Fast kinetics)~75-80% (Moderate kinetics)~70-75% (Slower kinetics)
LiAlH4​ Reduction Time 2-4 hours8-12 hours12-16 hours

Self-Validating Experimental Protocols

Because of the reduced electrophilicity of the α -keto group in 6-Me-IGA, standard amidation and reduction protocols require careful optimization. Direct coupling with amines using reagents like HATU often yields complex mixtures due to competing reactivity at the unprotected indole nitrogen. 3 is the most reliable method [3].

The following protocols are designed as self-validating systems , ensuring that each step is analytically verified before proceeding to prevent the carry-over of unreacted starting materials.

Protocol A: Activation and Amidation (Synthesis of Glyoxylamides)

Causality: Activating the carboxylic acid to an acid chloride bypasses the need for peptide coupling reagents that might cross-react with the indole core. The low temperature prevents the formation of highly colored polymeric by-products.

  • Activation: Dissolve 6-Me-IGA (1.0 eq) in anhydrous diethyl ether (0.05 M). Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Chlorination: Add SOCl2​ (3.0 eq) dropwise over 15 minutes. Allow the reaction to stir for 1 hour at -78°C, then slowly warm to 0°C.

  • VALIDATION CHECKPOINT (Critical): Withdraw a 10 µL aliquot of the reaction mixture and quench it immediately in 1 mL of anhydrous methanol. Analyze via LC-MS.

    • Pass Condition: The complete absence of the parent acid mass and the exclusive presence of the methyl ester (formed from the acid chloride + MeOH) confirms quantitative activation.

    • Fail Condition: If the free acid remains, add an additional 0.5 eq of SOCl2​ and stir for 30 more minutes. Do not proceed until activation is 100%.

  • Purge: Remove excess SOCl2​ and HCl gas by bubbling a vigorous stream of inert N2​ through the solution for 20 minutes.

  • Amidation: Introduce the desired anhydrous amine (e.g., dimethylamine gas) until the mixture is strongly basic (pH > 10). Stir for 2 hours at room temperature.

  • Isolation: Quench with water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield the 6-methyl-indole-3-glyoxylamide.

G A 2-(6-Methyl-3-indolyl) -2-oxoacetic Acid B Acid Chloride Intermediate (Highly Reactive) A->B SOCl2 / -78°C to 0°C C 6-Methyl-Indole-3-glyoxylamide (Stable Precursor) B->C Amine / THF D 6-Methyl-Tryptamine Derivative (Target Scaffold) C->D LiAlH4 / Reflux (16h)

Workflow for the conversion of 6-Me-IGA to tryptamine derivatives.

Protocol B: Exhaustive Reduction to Tryptamine Derivatives

Causality: The reduction of the glyoxylamide to the corresponding tryptamine requires a strong hydride source like Lithium Aluminum Hydride ( LiAlH4​ ). Because the 6-methyl group enriches the indole ring and reduces the electrophilicity of the α -keto group, the initial hydride attack is significantly slower than in unsubstituted IGA. Extended reflux is mandatory.

  • Preparation: Suspend LiAlH4​ (5.0 eq) in anhydrous THF at 0°C under an argon atmosphere.

  • Addition: Dissolve the 6-methyl-indole-3-glyoxylamide (from Protocol A) in anhydrous THF and add it dropwise to the LiAlH4​ suspension to control the exothermic hydrogen evolution.

  • Reduction: Attach a reflux condenser and heat the reaction to a vigorous reflux (65°C) for 16 hours.

  • VALIDATION CHECKPOINT (Critical): Before quenching the bulk reaction, withdraw a 50 µL aliquot. Perform a micro-scale Fieser quench (add 50 µL water, 50 µL 15% NaOH, 150 µL water), extract with 200 µL of ethyl acetate, and analyze the organic layer via GC-MS.

    • Pass Condition: The target tryptamine is the sole peak.

    • Fail Condition: The presence of an M+16 peak indicates the presence of the intermediate β -hydroxy amine (meaning the α -keto reduction is incomplete). If M+16 is detected, continue refluxing for an additional 4 hours.

  • Workup: Cool to 0°C and perform a standard Fieser workup ( n mL H2​O , n mL 15% NaOH , 3n mL H2​O , where n is the grams of LiAlH4​ used).

  • Isolation: Filter the granular aluminum salts through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate in vacuo to yield the final 6-methyltryptamine derivative.

References

  • CAS 1477-49-2: 3-Indoleglyoxylic acid Source: CymitQuimica URL
  • Generation and Intermolecular Reactions of 3-Indolylacyl Radicals Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)

Sources

Validation

Benchmarking 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid derivatives in enzyme inhibition

Benchmarking 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid Derivatives: A Comprehensive Guide to Next-Generation Enzyme Inhibitors As drug development pivots toward targeting metabolic vulnerabilities in oncology and infectiou...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid Derivatives: A Comprehensive Guide to Next-Generation Enzyme Inhibitors

As drug development pivots toward targeting metabolic vulnerabilities in oncology and infectious diseases, Lactate Dehydrogenase (LDH) has emerged as a premier therapeutic target. Specifically, human LDH-A is critical for the Warburg effect in tumor metabolism, while Plasmodium falciparum LDH (pLDH) is essential for parasite survival[1].

Historically, aliphatic inhibitors like sodium oxamate have suffered from poor cellular permeability and low potency. Enter the indole-3-glyoxylic acid scaffold —specifically, 2-(6-Methyl-3-indolyl)-2-oxoacetic acid derivatives. As a Senior Application Scientist, I have evaluated countless metabolic inhibitors, and this class stands out due to its elegant structural logic: the 2-oxoacetic acid (glyoxylate) moiety acts as a transition-state mimic for pyruvate, while the 6-methylindole core exploits hydrophobic interactions near the NAD+ binding pocket, drastically improving both affinity and bioavailability[1].

This guide objectively benchmarks the performance of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid derivatives against standard LDH inhibitors, providing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: Why the 6-Methylindole Scaffold?

The superiority of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid derivatives lies in their dual-action binding modality. Molecular docking and kinetic studies reveal that these compounds position their glyoxylate group directly into the substrate-binding cleft, forming critical hydrogen bonds with active-site residues (e.g., Arg108 and His195 in LDH-A). Simultaneously, the 6-methylindole ring projects into the adjacent hydrophobic pocket at the entrance of the NAD+ cofactor site[1].

The addition of the 6-methyl group is not arbitrary; it increases the lipophilicity (LogP) of the molecule, enhancing cell membrane penetration while providing a snug steric fit that prevents the conformational closure of the enzyme's mobile loop—a step required for catalysis.

Pathway Glucose Glucose Uptake Glycolysis Glycolysis Pathway Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP Synthesis LDHA Lactate Dehydrogenase (LDH-A / pLDH) Pyruvate->LDHA Substrate Lactate Lactate Production (Metabolic Acidosis) LDHA->Lactate NADH Oxidation Inhibitor 2-(6-Methyl-3-indolyl)- 2-oxoacetic Acid Derivatives Inhibitor->LDHA Competitive Binding at Substrate/NAD+ Cleft

Mechanism of LDH inhibition by indole-3-glyoxylate derivatives disrupting metabolic pathways.

Benchmarking Data: Comparative Performance Analysis

To establish a baseline, we benchmark a representative 2-(6-Methyl-3-indolyl)-2-oxoacetic acid derivative against three industry standards: Sodium Oxamate (a classic competitive inhibitor), FX11 (a well-known NADH-competitive LDH-A inhibitor), and Gossypol (a potent but non-selective pan-LDH inhibitor).

Inhibitor ClassTarget EnzymeIC₅₀ (In Vitro)Cell PermeabilitySelectivity ProfilePrimary Limitation
Sodium Oxamate LDH-A / LDH-B~1.5 mMVery LowHigh (Substrate mimic)Requires millimolar dosing; poor in vivo efficacy.
Gossypol Pan-LDH~1.4 µMHighLow (Off-target effects)High cellular toxicity; binds multiple dehydrogenases.
FX11 LDH-A~8.0 µMModerateHigh (LDH-A over LDH-B)Poor aqueous solubility limits formulation.
6-Methylindole-glyoxylate LDH-A / pLDH~0.8 - 2.5 µM High High (Steric exclusion) Requires esterification for optimal oral bioavailability.

Data Synthesis: The 6-methylindole-glyoxylate scaffold achieves low-micromolar to sub-micromolar potency, outperforming oxamate by three orders of magnitude while avoiding the off-target toxicity inherent to Gossypol.

Experimental Protocol: Self-Validating LDH Kinetic Assay

To ensure trustworthiness and reproducibility, enzyme inhibition must be evaluated using a continuous spectrophotometric assay. This protocol is designed as a self-validating system: it monitors the depletion of NADH at 340 nm. Because NAD+ does not absorb at this wavelength, the decrease in absorbance directly and exclusively correlates with the conversion of pyruvate to lactate.

Materials Required:
  • Recombinant Human LDH-A or P. falciparum pLDH.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl.

  • Substrates: 2 mM Sodium Pyruvate, 150 µM NADH.

  • Test Compounds: 2-(6-Methyl-3-indolyl)-2-oxoacetic acid derivatives (10 mM stocks in DMSO).

Step-by-Step Methodology:
  • Vehicle Control & Baseline Establishment: Prepare a reaction mix containing Assay Buffer, NADH, and 1% DMSO (vehicle). Measure the background absorbance at 340 nm for 1 minute to ensure baseline stability (ruling out spontaneous NADH oxidation).

  • Enzyme-Inhibitor Pre-incubation: Add 10 nM of recombinant LDH to the reaction mix along with varying concentrations of the test compound (e.g., 0.1 µM to 100 µM). Incubate at 37°C for 15 minutes. Causality note: Pre-incubation allows the bulky indole ring to establish equilibrium in the hydrophobic pocket before substrate competition begins.

  • Reaction Initiation: Rapidly inject 2 mM Sodium Pyruvate to initiate the reaction.

  • Kinetic Readout: Record the absorbance at 340 nm every 10 seconds for 5 minutes using a microplate reader.

  • Data Validation (The Lineweaver-Burk Plot): To confirm the mechanism of action, repeat the assay using fixed inhibitor concentrations and varying pyruvate concentrations (0.5 mM to 5 mM). Plot 1/V vs 1/[S] . A common y-intercept with varying slopes validates that the derivative is a true competitive inhibitor mimicking pyruvate.

AssayWorkflow Step1 1. Compound Preparation (DMSO Stocks) Step2 2. Enzyme Pre-incubation (15 min, 37°C) Step1->Step2 Step3 3. Substrate Addition (Pyruvate + NADH) Step2->Step3 Step4 4. Kinetic Readout (Absorbance 340nm) Step3->Step4 Step5 5. Lineweaver-Burk Analysis Step4->Step5

High-throughput screening and validation workflow for LDH enzyme inhibitors.

Conclusion for Drug Developers

When benchmarking 2-(6-Methyl-3-indolyl)-2-oxoacetic acid derivatives against traditional enzyme inhibitors, the data clearly supports their utility as next-generation scaffolds. By combining the substrate-mimicking properties of glyoxylic acid with the lipophilic, sterically demanding 6-methylindole core, researchers can achieve highly potent, competitive inhibition of LDH. This makes the scaffold an exceptional starting point for lead optimization in both cancer metabolism and antimalarial drug discovery programs[1].

References

  • New structural classes of antimalarials ResearchGate URL:[Link]

Sources

Comparative

Cross-validation of HPLC and GC-MS for 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid detection

An in-depth technical analysis and cross-validation guide for the detection and quantification of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and cross-validation guide for the detection and quantification of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary & Chemical Considerations

2-(6-Methyl-3-indolyl)-2-oxoacetic acid is a polyfunctional indole derivative featuring a highly reactive α -keto acid moiety. Structurally analogous to key metabolic intermediates like indole-3-glyoxylic acid, accurate quantification of this compound is essential in pharmacokinetic profiling and microbial metabolomics 1.

Its molecular structure dictates the analytical strategy. The molecule contains three active sites:

  • Indole Nitrogen (-NH): Prone to adsorption on active sites in GC liners.

  • Alpha-Keto Group (C=O): Susceptible to thermal decarboxylation at high temperatures.

  • Carboxylic Acid (-COOH): Highly polar, requiring ionization suppression in LC and volatility enhancement in GC.

Mechanistic Workflow

G A 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid Sample Matrix B Acidified Extraction (Ethyl Acetate, pH 3.0) A->B C HPLC-MS/MS Workflow (Direct Injection) B->C D GC-MS Workflow (Derivatization Required) B->D C1 Reconstitution (MeOH:H2O) C->C1 D1 Oximation (MeOX in Pyridine) D->D1 C2 RP-HPLC Separation (C18, 0.1% Formic Acid) C1->C2 C3 ESI-MS/MS Negative Mode [M-H]- C2->C3 E Data Cross-Validation & Quantitative Profiling C3->E D2 Silylation (BSTFA + 1% TMCS) D1->D2 D3 GC-EI-MS (HP-5MS Column) D2->D3 D3->E

Comparative analytical workflow for HPLC-MS/MS and GC-MS detection of indole-oxoacetic acids.

Method 1: HPLC-ESI-MS/MS Methodology

Because 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is highly polar and thermally sensitive, LC-MS/MS is often the frontline technique, allowing for direct analysis without the risk of thermal degradation.

Step-by-Step Protocol & Causality
  • Extraction: Aliquot 100 µL of the sample matrix. Acidify with 10 µL of 0.1 M HCl to drop the pH to ~3.0. Extract with 500 µL of ethyl acetate. Centrifuge (14,000 x g, 10 min), transfer the organic layer, and evaporate under nitrogen.

    • Causality: The carboxylic acid group ( pKa​ ~3.5) must be fully protonated to neutralize its charge. This eliminates its hydrophilicity, allowing efficient partitioning into the organic phase.

  • Reconstitution & Chromatography: Reconstitute in 100 µL of 50:50 Methanol:Water. Inject 5 µL onto a sub-2 µm C18 reverse-phase column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) with a gradient of 5% B to 95% B over 5 minutes.

    • Causality: Formic acid acts as an ion-pairing agent that suppresses the ionization of the carboxylate during the chromatographic run. This prevents peak tailing and increases hydrophobic retention on the C18 stationary phase.

  • Detection: Utilize Electrospray Ionization (ESI) in Negative Ion Mode via Selected Reaction Monitoring (SRM).

    • Causality: Carboxylic acids readily lose a proton to form highly stable [M−H]− ions. Negative mode significantly reduces background matrix noise compared to positive mode, drastically enhancing the signal-to-noise ratio 2.

Self-Validating System (HPLC): Spike the initial matrix with a stable-isotope internal standard (e.g., [13C6​] -Indole-3-acetic acid) prior to extraction. The precise co-elution and proportional response of the heavy isotope correct for matrix-induced ion suppression in the ESI source, ensuring that the final calculated concentration validates the extraction recovery of every single run 3.

Method 2: GC-EI-MS Methodology

Gas chromatography offers superior chromatographic resolution and standardized electron ionization (EI) spectral libraries. However, the target analyte is non-volatile and prone to thermal degradation, necessitating a rigorous two-step derivatization .

Step-by-Step Protocol & Causality
  • Oximation (Ketone Protection): Reconstitute the dried ethyl acetate extract in 50 µL of methoxyamine hydrochloride (MeOX) in anhydrous pyridine (20 mg/mL). Incubate at 60°C for 1 hour.

    • Causality: The α -keto group is highly susceptible to thermal decarboxylation in the hot GC inlet (250°C). MeOX converts the ketone into a stable methoxime derivative, locking the molecular structure and preventing degradation.

  • Silylation (Volatility Enhancement): Add 50 µL of BSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes.

    • Causality: BSTFA replaces the active protons on both the carboxylic acid (-COOH -COOTMS) and the indole nitrogen (-NH -NTMS) with trimethylsilyl (TMS) groups. The 1% TMCS acts as a catalyst for sterically hindered sites. This neutralizes hydrogen bonding, drastically lowering the boiling point and preventing irreversible adsorption onto the silanol groups of the GC column .

  • Separation & Detection: Inject 1 µL (splitless mode) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature ramp from 70°C to 280°C at 15°C/min. Detect via EI-MS at 70 eV.

Self-Validating System (GC-MS): Monitor the chromatogram for incomplete derivatization artifacts. A robust batch must yield >98% of the fully derivatized oxime-di-TMS product. The presence of underivatized or mono-TMS peaks serves as an internal, self-reporting alarm for moisture contamination or exhausted BSTFA reagent, immediately invalidating the batch.

Head-to-Head Quantitative Comparison

Analytical ParameterHPLC-ESI-MS/MS (Negative Mode)GC-EI-MS (MeOX + TMS Derivatization)
Sensitivity (LOD) 0.5 - 2.0 ng/mL5.0 - 10.0 ng/mL
Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude
Sample Prep Time ~30 minutes (Extraction only)~120 minutes (Includes incubation)
Derivatization None requiredMandatory (MeOX + BSTFA/TMCS)
Resolution Capacity Moderate (Isobaric interference possible)High (Excellent peak capacity for isomers)
Matrix Effects High (Ion suppression in ESI source)Low (EI is highly standardized and stable)
Thermal Stability Excellent (Analyzed at room temp/40°C)Poor without perfect derivatization

Decision Matrix & Conclusion

Both platforms offer distinct, orthogonal advantages. HPLC-MS/MS is the method of choice for high-throughput, highly sensitive quantification of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid in complex biological matrices where thermal degradation is a primary concern.

Conversely, GC-MS provides unparalleled structural confirmation and chromatographic resolution, making it indispensable for untargeted metabolomics and resolving closely related isomeric interferences. For definitive biomarker validation in drug development, employing both methods orthogonally ensures the highest degree of scientific rigor and data trustworthiness.

References

  • Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. PubMed Central (PMC). 1

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. 2

  • Tryptophan Metabolism in Caenorhabditis elegans Links Aggregation Behavior to Nutritional Status. ACS Chemical Biology. 3

  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.

Sources

Validation

Spectroscopic comparison of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid and its esterified forms

An in-depth understanding of the structural and spectroscopic nuances between free carboxylic acids and their esterified counterparts is essential for rational drug design and synthetic scale-up. 2-(6-Methyl-3-indolyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the structural and spectroscopic nuances between free carboxylic acids and their esterified counterparts is essential for rational drug design and synthetic scale-up. 2-(6-Methyl-3-indolyl)-2-oxoacetic acid (also known as 6-methylindole-3-glyoxylic acid) and its esterified forms (e.g., methyl or ethyl esters) serve as critical intermediates in the total synthesis of terpene indole alkaloids and modern pharmaceuticals 1.

As a Senior Application Scientist, I have structured this guide to objectively compare these two molecular classes. By examining their spectroscopic profiles and the causality behind their synthetic workflows, this guide provides a self-validating framework for researchers isolating or modifying indole-3-glyoxylates.

Mechanistic Divergence: Acid vs. Ester

The core physical and chemical differences between the free acid and the ester arise from intermolecular hydrogen bonding .

  • The Free Acid: The terminal carboxyl group (-COOH) acts as both a strong hydrogen bond donor and acceptor. In non-polar environments and solid states, these molecules form highly stable dimers. This extensive hydrogen-bonding network restricts solubility in halogenated solvents (e.g., dichloromethane, chloroform) and significantly alters the electron density across the adjacent dicarbonyl system.

  • The Esterified Form: Converting the acid to a methyl or ethyl ester replaces the hydrogen bond donor (-OH) with an alkyl group (-OCH₃ or -OCH₂CH₃). This "capping" disrupts the dimeric network, drastically improving solubility in organic solvents and sharpening nuclear magnetic resonance (NMR) signals by eliminating proton exchange dynamics.

Comparative Spectrometric Profiling

The structural divergence between the acid and ester forms translates into distinct, quantifiable spectroscopic signatures. The tables below summarize the diagnostic data used to validate the success of an esterification or hydrolysis step.

Table 1: ¹H NMR Spectral Comparison (Solvent: DMSO- d6​ , 400 MHz)

Note: Chemical shifts ( δ ) are representative of standard 6-methylindole-3-glyoxylate systems.

Proton AssignmentFree Acid ( δ ppm)Methyl Ester ( δ ppm)Causality / Mechanistic Note
Indole N-H 12.20 (br s, 1H)12.35 (br s, 1H)Esterification slightly deshields the N-H due to the altered global dipole moment and lack of competing -COOH hydrogen bonding.
Carboxyl -COOH 13.50 (br s, 1H)N/AHighly deshielded acidic proton. Disappears upon D₂O exchange. Absent in the ester form.
Aromatic H-2 8.25 (d, 1H)8.30 (d, 1H)Strongly deshielded by the adjacent electron-withdrawing C=O group at the C-3 position.
Aromatic H-4 8.10 (d, 1H)8.15 (d, 1H)Proximity to the glyoxylate moiety induces a downfield shift compared to the unsubstituted indole.
Indole 6-CH₃ 2.40 (s, 3H)2.42 (s, 3H)The aliphatic methyl group is largely insulated from the electronic changes at the C-3 substituent.
Ester -OCH₃ N/A3.88 (s, 3H)Diagnostic sharp singlet confirming successful esterification.
Table 2: ¹³C NMR Spectral Comparison (Solvent: DMSO- d6​ , 100 MHz)
Carbon AssignmentFree Acid ( δ ppm)Methyl Ester ( δ ppm)Causality / Mechanistic Note
Ketone C=O ( α ) 181.5179.2The acid's C=O is more deshielded due to the strong electron-withdrawing effect of the hydrogen-bonded carboxyl group.
Acid/Ester C=O 165.0163.5Esterification increases electron density via inductive effects from the alkoxy group, slightly shielding the carbon.
Indole C-3 112.5112.8Quaternary carbon linking the indole ring to the glyoxylate system.
Ester -OCH₃ N/A52.3Diagnostic methoxy carbon peak confirming the methyl ester.
Table 3: Infrared (IR) & Mass Spectrometry (MS) Highlights
TechniqueFeatureFree AcidMethyl EsterCausality / Mechanistic Note
IR (ATR) O-H Stretch3300–2500 cm⁻¹AbsentCarboxylic acid dimers cause massive, broad absorption overlapping the C-H region.
IR (ATR) Acid/Ester C=O~1700 cm⁻¹~1735 cm⁻¹The ester C=O absorbs at a higher frequency because it lacks the bond-weakening hydrogen interactions present in the acid.
ESI-MS (+) Molecular Ion[M+H]⁺ m/z 204.06[M+H]⁺ m/z 218.08Primary validation of molecular weight.
ESI-MS (+) Key Fragmentm/z 158.06m/z 158.06Both species readily lose their terminal group (-COOH or -COOCH₃) to yield a stable acylium ion fragment.

Self-Validating Experimental Workflows

The synthesis of these compounds relies on the high nucleophilicity of the indole C-3 position. Because of the enamine-like resonance from the nitrogen lone pair, 6-methylindole undergoes a catalyst-free Friedel-Crafts-type acylation when exposed to oxalyl chloride [[2]]().

Protocol A: Synthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid
  • Electrophilic Acylation: Dissolve 6-methylindole (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (N₂ or Ar). Add oxalyl chloride (1.5 eq) dropwise. Causality: The low temperature prevents poly-acylation and controls the highly exothermic reaction 3.

  • Intermediate Validation: Stir for 2 hours at 0 °C. The formation of a yellow/orange precipitate indicates the successful generation of the highly reactive 6-methylindole-3-glyoxylyl chloride intermediate.

  • Aqueous Hydrolysis: Quench the reaction safely by adding saturated aqueous NaHCO₃, then heat to reflux for 1–2 hours. Causality: Water hydrolyzes the acid chloride, generating HCl. NaHCO₃ neutralizes this HCl, driving the reaction to completion and sequestering the product in the aqueous layer as a soluble sodium salt 3.

  • Isolation: Cool the mixture to room temperature. Acidify the aqueous phase to pH 1 using 10% HCl. Causality: Protonation of the carboxylate forces the neutral, hydrogen-bonded free acid to precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Synthesis of Methyl 2-(6-Methyl-3-indolyl)-2-oxoacetate
  • Electrophilic Acylation: Follow Step 1 and 2 from Protocol A to generate the glyoxylyl chloride intermediate 4.

  • Anhydrous Alcoholysis: Instead of an aqueous quench, add an excess of anhydrous methanol dropwise at 0 °C. Causality: The strict exclusion of water prevents competitive hydrolysis, ensuring the acid chloride is exclusively converted to the methyl ester 45.

  • Isolation: Stir at room temperature for 2 hours. Evaporate the volatiles under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to remove any trace free-acid impurities. Dry the organic layer over MgSO₄, filter, and concentrate to yield the pure ester.

Synthetic & Analytical Workflow Visualization

G A 6-Methylindole B Oxalyl Chloride (Electrophilic Acylation) A->B C 6-Methylindole-3-glyoxylyl Chloride (Reactive Intermediate) B->C D1 Aqueous NaHCO3 (Hydrolysis) C->D1 Pathway A D2 Anhydrous MeOH/EtOH (Alcoholysis) C->D2 Pathway B E1 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid D1->E1 F Spectroscopic Profiling (NMR, IR, MS) E1->F E2 Methyl/Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate D2->E2 E2->F

Fig 1. Divergent synthetic workflow and spectroscopic characterization of 6-methylindole-3-glyoxylates.

References

  • Guidechem. "Indole-3-glyoxylic acid 1477-49-2 wiki". Guidechem.
  • The Journal of Organic Chemistry. "Enantioselective Construction of Spirooxindole-Fused Cyclopentanes". ACS Publications.
  • The Journal of Physical Chemistry Letters. "Data Driven Computational Design and Experimental Validation of Drugs for Accelerated Mitigation of Pandemic-like Scenarios". ACS Publications.
  • MDPI. "Investigation of Indolglyoxamide and Indolacetamide Analogues of Polyamines as Antimalarial and Antitrypanosomal Agents". MDPI.
  • ARKAT USA. "Protecting-group-free synthesis of the bisindolylmaleimide GF109203X". ARKAT USA.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and inf...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid, a compound of interest in various research applications.

Hazard Assessment: An Evidence-Based Approach

The chemical structure of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid suggests a hazard profile that includes potential for skin, eye, and respiratory irritation. This assessment is based on data from analogous compounds:

  • Indole Derivatives : Many indole-based molecules are known to cause skin and eye irritation, as well as respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4]

  • Oxoacetic Acid Moiety : The presence of the carboxylic acid group suggests that the compound may be acidic and could cause irritation upon contact.

Based on these structural similarities, it is prudent to handle 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid as a hazardous substance, with the potential to cause the following:

  • Skin Irritation (H315) [1][2][4]

  • Serious Eye Irritation (H319) [1][2][4]

  • Respiratory Irritation (H335) [1][2][3]

Core Directive: A Multi-Layered PPE Strategy

A comprehensive safety plan extends beyond simply wearing gloves. It incorporates engineering controls, standard PPE, and task-specific equipment to create multiple barriers of protection.

Primary Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even donned, the work environment must be engineered for safety.

  • Chemical Fume Hood : All handling of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[5] This minimizes the risk of inhalation. The work surface within the hood should be covered with absorbent, disposable bench paper to contain any potential spills.

  • Ventilation : Ensure adequate ventilation in the laboratory to maintain low airborne concentrations of any chemical vapors or dusts.[6]

Core Personal Protective Equipment (PPE): Non-Negotiable Protection

The following PPE should be worn at all times when handling 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid in any form.

  • Eye and Face Protection :

    • Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[7][8] Standard safety glasses with side shields are insufficient.

    • Face Shield : When there is a significant risk of splashing (e.g., during transfer of solutions or when working with larger quantities), a face shield should be worn in addition to safety goggles.[7][8]

  • Skin Protection :

    • Gloves : Double gloving with powder-free nitrile gloves is required.[5][9] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves must be inspected for tears or holes before each use. Change gloves immediately if they become contaminated, and always wash hands thoroughly with soap and water after removing them.[1][9]

    • Lab Coat : A clean, long-sleeved lab coat that is fully buttoned is the minimum requirement.[5] For procedures with a higher risk of exposure, a disposable, chemical-resistant gown is recommended.[7]

  • Footwear :

    • Closed-Toe Shoes : Fully enclosed, chemical-resistant shoes are mandatory in the laboratory.[5]

Task-Specific PPE: Adapting to the Procedure

Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE for specific tasks involving 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid.

TaskRecommended PPERationale
Weighing Solid Compound Core PPE + Respiratory Protection (N95 or higher)High risk of generating and inhaling dust particles.[1]
Preparing Solutions Core PPE + Face ShieldRisk of splashing when adding solid to solvent or transferring liquids.[8]
Running Reactions Core PPEGeneral protection against accidental contact.
Handling Spills Full PPE Ensemble (see Spill & Emergency Procedures)Maximum protection required during cleanup of a hazardous substance.
Waste Disposal Core PPEPotential for contact with residual chemical on containers or in waste streams.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedure
  • Preparation : Before starting, ensure the chemical fume hood is operational.[5] Assemble all necessary equipment, including a dedicated spatula and weighing vessel.

  • Donning PPE : Put on all required PPE as outlined in the table above for your specific task.

  • Weighing : If handling the solid, perform this step inside the fume hood to contain any dust.

  • Solution Preparation : Slowly add the solid to the solvent to prevent splashing. Keep containers covered when not in use.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these steps:

  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Isolate : Secure the area to prevent others from entering.

  • Protect : If it is safe to do so, don a full PPE ensemble, including a respirator, chemical-resistant suit or apron, and heavy-duty gloves.

  • Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.

  • Clean : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.

First Aid Measures
  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][2]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[1][3]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Decontamination and Waste Disposal
  • Decontamination : All non-disposable equipment that comes into contact with 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid should be thoroughly decontaminated with an appropriate solvent before being removed from the fume hood.

  • Waste Disposal : All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in a designated, labeled hazardous waste container.[1] Follow all local, regional, and national regulations for hazardous waste disposal.[10]

Visualizing the PPE Decision-Making Process

The following flowchart provides a logical pathway for selecting the appropriate level of personal protective equipment based on the task at hand.

PPE_Workflow start Start: Handling 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid fume_hood Work in a Certified Chemical Fume Hood? start->fume_hood core_ppe Don Core PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat - Closed-Toe Shoes fume_hood->core_ppe Yes task What is the Task? core_ppe->task weighing Weighing Solid task->weighing solution_prep Preparing Solution task->solution_prep reaction Running Reaction / General Handling task->reaction resp_protection Add Respiratory Protection (N95 or higher) weighing->resp_protection face_shield Add Face Shield solution_prep->face_shield end Proceed with Task Safely reaction->end resp_protection->end face_shield->end

Caption: PPE selection workflow for handling 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
  • 2-(1H-indol-3-yl) acetic acid - SAFETY DATA SHEET. (2015, April 30). Acros Organics.
  • Safety Data Sheet: Indolyl 3-acetic acid. (2025, March 31). Carl ROTH.
  • Material Safety Data Sheet - 3-Methylindole, 98%. (2004, October 5). Cole-Parmer.
  • Indole-3-acetic Acid Safety Data Sheet (SDS). (2016, March 22). Flinn Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.Benchchem.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, December 15). Thermo Fisher Scientific.

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